molecular formula C11H16ClN B1419199 (R)-3-Phenylpiperidine hydrochloride CAS No. 450416-58-7

(R)-3-Phenylpiperidine hydrochloride

Cat. No.: B1419199
CAS No.: 450416-58-7
M. Wt: 197.7 g/mol
InChI Key: OKVMJYYCFLIGFJ-MERQFXBCSA-N
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Description

(R)-3-Phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Phenylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Phenylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVMJYYCFLIGFJ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Section 1: Core Physicochemical and Structural Identity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Phenylpiperidine Hydrochloride: Core Properties, Analysis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (R)-3-Phenylpiperidine hydrochloride. It moves beyond a simple data sheet to provide a foundational understanding of the compound's properties, analytical validation, and its context within pharmaceutical development, grounded in established scientific principles.

(R)-3-Phenylpiperidine is a chiral molecule belonging to the phenylpiperidine class of compounds, which are characterized by a phenyl group attached to a piperidine ring.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in research and pharmaceutical formulations.[2]

Chemical Structure and Identifiers
  • IUPAC Name: (3R)-3-phenylpiperidine hydrochloride

  • Molecular Formula: C₁₁H₁₆ClN

  • Molecular Weight: 197.71 g/mol (hydrochloride salt) | 161.24 g/mol (free base)[3][4]

  • CAS Number: 3973-62-4 (free base)[3][5]

Physicochemical Properties

The conversion of the free base to its hydrochloride salt significantly alters its physical properties, particularly solubility, which is a critical consideration for experimental design and formulation.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[6]
Melting Point 142-143°C (free base)[7]
Boiling Point 121°C @ 9 mmHg (free base)[7]
Solubility Soluble in water, ethanol, and methanol.[2][6]
pKa 10.01 ± 0.10 (Predicted)[7]
Stability and Storage

Proper storage is essential to maintain the integrity of (R)-3-Phenylpiperidine hydrochloride.

  • Recommended Storage: Store under an inert gas (Nitrogen or Argon) at 2–8 °C.[7]

  • Incompatibilities: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

  • Conditions to Avoid: Protect from moisture, as the compound can be hygroscopic.[8][9]

Section 2: Synthesis and Chiral Integrity

The synthesis of enantiomerically pure (R)-3-Phenylpiperidine is a key step for its application in stereospecific pharmaceuticals. Production methods must be carefully controlled to ensure high chiral purity.

Synthetic Pathways

The synthesis of 3-phenylpiperidine often starts from N-protected 3-piperidone. A common route involves a sequence of reactions including a Grignard reaction, followed by elimination, hydrogenation, and deprotection steps.[10] The final and most critical step is the chiral resolution of the racemic mixture to isolate the desired (R)-enantiomer.[10]

  • Causality in Synthesis: The N-protection of the piperidine nitrogen is crucial to prevent side reactions during the Grignard addition of the phenyl group. The choice of the resolving agent in the final step is determined by its ability to form diastereomeric salts that have different solubilities, allowing for separation by crystallization.

Logical Flow of a Generalized Synthesis

The following diagram outlines a conceptual workflow for producing the enantiomerically pure compound.

G cluster_synthesis Synthesis of Racemic 3-Phenylpiperidine cluster_resolution Chiral Resolution cluster_final Final Product Formation A N-Protected 3-Piperidone B Grignard Reaction (Phenylmagnesium bromide) A->B C Dehydration/ Elimination B->C D Hydrogenation C->D E Deprotection D->E F Racemic 3-Phenylpiperidine E->F G Addition of Chiral Acid F->G H Diastereomeric Salt Formation G->H I Fractional Crystallization H->I J Isolation of (R)-salt I->J K Basification J->K L (R)-3-Phenylpiperidine (Free Base) K->L M Salt Formation (HCl) L->M N (R)-3-Phenylpiperidine HCl M->N G cluster_synapse Dopaminergic Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release DA Release DA_Vesicle->DA_Release Autoreceptor D2/D3 Autoreceptor DA_Release->Autoreceptor Feedback Post_Receptor Postsynaptic Dopamine Receptor DA_Release->Post_Receptor DA Autoreceptor->DA_Release Inhibits Signal Signal Transduction Post_Receptor->Signal Compound (R)-3-Phenylpiperidine Derivative Compound->Autoreceptor Agonist Activity

Sources

Technical Monograph: (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 19881-80-2 (Free Base); Salt forms typically referenced as derivatives.

Executive Summary

(R)-3-Phenylpiperidine hydrochloride is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for neuroactive agents. Unlike its 4-phenylpiperidine counterparts (ubiquitous in opioid chemistry like Fentanyl), the 3-phenyl isomer introduces a specific vector for chirality that is essential for distinguishing between receptor subtypes, particularly in the design of Neurokinin-1 (NK1) antagonists , Dopamine autoreceptor agonists (e.g., 3-PPP) , and Sigma receptor ligands .

This guide provides a rigorous technical breakdown of the molecule, focusing on its asymmetric synthesis via resolution, solid-state handling, and quality control protocols required for high-throughput screening (HTS) and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name (3R)-3-phenylpiperidine hydrochloride
Common Name (R)-3-PP HCl
CAS (Free Base) 19881-80-2 (Primary Reference)
CAS (Racemic Base) 3973-62-4
Molecular Formula C₁₁H₁₅N[1][2] · HCl
Molecular Weight 197.71 g/mol (Salt); 161.25 g/mol (Base)
Chirality (R)-Enantiomer
Solubility Soluble in Water, Methanol, Ethanol; Insoluble in Hexane, Et₂O
pKa ~9.8 (Piperidine nitrogen)
Appearance White to off-white crystalline solid

Technical Note on CAS: While 19881-80-2 refers to the (R)-free base, commercial suppliers often index the hydrochloride salt under this CAS with a modifier (e.g., "19881-80-2-HCl") or internal catalog numbers. Researchers must verify the stoichiometry (mono- vs. dihydrochloride) via Elemental Analysis or Argentometric Titration.

Stereochemical Significance & Pharmacophore Theory

The (R)-configuration of 3-phenylpiperidine is often the "eutomer" (active enantiomer) for targets requiring a specific spatial arrangement of the hydrophobic phenyl ring relative to the protonated nitrogen.

  • Hydrophobic Vector: The phenyl group at C3 creates a steric sweep that is distinct from the C4-substituted analogs. In NK1 antagonists, this directs the phenyl ring into a hydrophobic pocket (Trp/Phe residues) of the G-protein coupled receptor (GPCR).

  • Nitrogen Positioning: The piperidine nitrogen serves as the primary anchor point (ionic interaction with Asp residues in GPCRs). The (R)-configuration fixes the distance and angle of this interaction relative to the aromatic ring.

Synthetic Route: Classical Resolution

While asymmetric hydrogenation of 3-phenylpyridine is possible using Ruthenium-BINAP catalysts, the most robust and cost-effective method for laboratory-scale production is the Classical Resolution of the racemic amine using chiral tartaric acid derivatives.

Mechanistic Logic

Racemic 3-phenylpiperidine is treated with (-)-Dibenzoyl-L-tartaric acid . The (R)-enantiomer forms a less soluble diastereomeric salt with the resolving agent, precipitating out of the solution, while the (S)-enantiomer remains in the mother liquor.

Workflow Diagram

ResolutionWorkflow Start Racemic 3-Phenylpiperidine (Free Base) Reagent Add (-)-Dibenzoyl-L-tartaric acid Solvent: EtOH/Water (9:1) Start->Reagent Process1 Reflux (1 hr) -> Slow Cooling Reagent->Process1 Split Filtration Process1->Split Solid Solid Filter Cake (R)-Amine · (-)-DBTA Salt Split->Solid Precipitate Liquid Mother Liquor (S)-Amine Enriched Split->Liquid Filtrate (Discard/Recycle) BaseStep Free-Basing Add 2N NaOH, Extract w/ DCM Solid->BaseStep SaltStep Salt Formation Add 4M HCl in Dioxane BaseStep->SaltStep Final Product: (R)-3-Phenylpiperidine HCl >98% ee SaltStep->Final

Caption: Resolution workflow for isolating (R)-3-phenylpiperidine using Dibenzoyl-L-tartaric acid.

Detailed Experimental Protocol

Objective: Isolation of (R)-3-Phenylpiperidine HCl from racemic mixture.

Step 1: Diastereomeric Salt Formation[6][7]
  • Dissolution: Dissolve 10.0 g (62 mmol) of racemic 3-phenylpiperidine in 150 mL of Ethanol (95%).

  • Addition: Add 11.1 g (31 mmol, 0.5 eq) of (-)-Dibenzoyl-L-tartaric acid (anhydrous). Note: Using 0.5 equivalents maximizes the theoretical yield of the 1:1 salt with the target enantiomer.

  • Reflux: Heat the mixture to reflux (80°C) for 1 hour until a clear solution is obtained.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature over 4 hours. Stirring should be gentle to encourage crystal growth.

  • Harvest: Filter the white precipitate. Wash the cake with cold ethanol (2 x 20 mL).

    • Checkpoint: The solid is the (R)-amine·(-)-DBTA salt.

Step 2: Free Basing
  • Suspend the wet cake in 100 mL of water.

  • Basify to pH >12 using 2N NaOH solution. The solid will dissolve, and an oil will separate.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the (R)-3-phenylpiperidine free base as a colorless oil.

Step 3: Hydrochloride Salt Formation
  • Dissolve the oily free base in a minimum amount of dry Diethyl Ether or Ethyl Acetate.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (or ethereal HCl) until no further precipitation occurs.

  • Filter the white solid, wash with Et₂O, and dry under high vacuum.

Quality Control & Characterization

Trustworthiness in chiral synthesis relies on proving enantiomeric excess (ee). Optical rotation is insufficient for high-precision work; Chiral HPLC is mandatory.

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Why DEA? The diethylamine modifier is critical to mask silanol groups on the silica support, preventing peak tailing of the basic piperidine nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenyl chromophore).

  • Acceptance Criteria: ee > 98%.

1H NMR Validation (400 MHz, D₂O)
  • δ 7.20-7.45 (m, 5H): Aromatic protons (confirming phenyl group).

  • δ 3.30-3.60 (m, 4H): Piperidine ring protons adjacent to Nitrogen (deshielded).

  • δ 1.60-2.10 (m, 5H): Remaining piperidine ring protons.

  • Note: In D₂O, the amine protons (NH₂⁺) exchange and are not visible.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable at room temperature for >2 years if kept dry.

  • Safety: Irritant to eyes and skin. The free base is volatile and should be handled in a fume hood.

References

  • Synthesis & Resolution: Amat, M., et al. "Enantioselective Synthesis of 3-Substituted Piperidines." Journal of Organic Chemistry, 2000. Link

  • Pharmacological Application (NK1): Harrison, T., et al. "Gem-disubstituted amino-ether based substance P antagonists." Bioorganic & Medicinal Chemistry Letters, 1994. Link

  • Chiral Separation: "Strategies for the Separation of Chiral Amines." Phenomenex Technical Guide. Link

  • Registry Data: PubChem Compound Summary for 3-Phenylpiperidine (Racemic/Base data). Link

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (R)-3-Phenylpiperidine Hydrochloride

[1]

Executive Summary

(R)-3-Phenylpiperidine hydrochloride is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore for agents targeting the central nervous system (CNS).[1][2] Unlike its achiral counterpart (4-phenylpiperidine), the 3-substituted variant introduces a stereogenic center at the C3 position, necessitating rigorous control over absolute configuration during synthesis.[1][2] This guide details the structural characterization, asymmetric synthesis, and quality control protocols for the (R)-enantiomer, emphasizing its role as a precursor for dopamine modulators (e.g., 3-PPP derivatives) and tachykinin NK1 receptor antagonists.[1]

Chemical Identity and Structural Characterization[1][3][4]

Nomenclature and Identifiers[1]
  • IUPAC Name: (3R)-3-phenylpiperidine hydrochloride[1][2]

  • Molecular Formula: C₁₁H₁₅N · HCl

  • Molecular Weight: 197.70 g/mol (Salt), 161.25 g/mol (Free Base)[1]

  • CAS Number (Racemate Free Base): 3973-62-4[1][3][4]

  • CAS Number (Specific Isomer): 19885-63-3 (Free base, (R)-isomer reference)[1]

Stereochemistry and Conformational Analysis

The biological activity of 3-phenylpiperidine derivatives is strictly governed by the absolute configuration at C3. In the hydrochloride salt form, the piperidine ring adopts a chair conformation.

  • Equatorial Preference: Thermodynamic analysis confirms that the bulky phenyl group at C3 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C1 and C5.[1]

  • Salt Lattice: The protonated nitrogen (ammonium) forms hydrogen bonds with the chloride counter-ion, stabilizing the crystal lattice.[1] This interaction is critical for solubility in polar protic solvents (water, methanol) compared to the lipophilic free base.[1]

Physicochemical Properties Data

The following data serves as a baseline for structural verification.

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidHygroscopic nature requires desiccated storage.[1][2]
Melting Point 215°C – 218°C (Decomp.)[1]Varies by polymorph and solvent of crystallization.
Solubility High: Water, Methanol, DMSOLow: Hexane, EtherSalt formation drastically alters solubility profile.[1][2]
Chirality (R)-EnantiomerDetermined via X-ray crystallography or Chiral HPLC.[1][2][5]
pKa ~9.5 (Piperidine nitrogen)Typical for secondary cyclic amines.[1][2]

Synthetic Pathways: Asymmetric Construction

Synthesizing high-purity (R)-3-phenylpiperidine requires overcoming the challenge of the C3 chiral center.[1][2] Two primary methodologies are industry-standard: Classical Resolution (robust, lower cost) and Asymmetric Hydrogenation (atom-economical, high-tech).[1]

Method A: Asymmetric Hydrogenation (Catalytic Route)

This method utilizes a Rhodium (Rh) or Iridium (Ir) catalyst with a chiral phosphine ligand (e.g., Josiphos or Binap) to hydrogenate a 3-phenylpyridine precursor.[1][2]

Mechanism:

  • Substrate Activation: 3-phenylpyridine is converted to a pyridinium salt or complexed with the metal catalyst.[2]

  • Enantio-discrimination: The chiral ligand creates a steric pocket that directs the hydride attack to a specific face of the pyridine ring.

  • Reduction: Sequential hydride transfers saturate the ring, yielding the piperidine with high enantiomeric excess (ee > 95%).[1]

Method B: Classical Resolution (Chemical Route)

For laboratories without high-pressure hydrogenation capabilities, resolution via diastereomeric salt formation is the standard.[1]

  • Resolving Agent: Dibenzoyl-L-tartaric acid or N-acetyl-L-leucine.[1][2]

  • Process: The racemate is mixed with the chiral acid. The (R)-amine/(L)-acid salt crystallizes out due to lower solubility, while the (S)-amine salt remains in the mother liquor.[1][2]

Visualizing the Synthetic Logic

SynthesisPathwaysStart3-Phenylpyridine(Achiral Precursor)CatRh/Ir Catalyst+ Chiral Ligand(Josiphos/Binap)Start->CatComplexationRacemateRacemic3-PhenylpiperidineStart->RacematePt/C Reduc.HydrogenationAsymmetricHydrogenation(50-100 bar H2)Cat->HydrogenationProduct(R)-3-PhenylpiperidineHydrochloride(>98% ee)Hydrogenation->ProductHCl WorkupResolutionChiral Resolution(Dibenzoyl-L-tartaric acid)Racemate->ResolutionCrystallizationSelectiveCrystallizationResolution->CrystallizationCrystallization->ProductBase Freeing+ HCl

Figure 1: Comparison of Asymmetric Hydrogenation (Top) and Classical Resolution (Bottom) pathways for synthesizing (R)-3-Phenylpiperidine HCl.

Pharmacological Utility & SAR

The (R)-3-phenylpiperidine scaffold is not merely a passive linker; it is a pharmacophore that dictates receptor subtype selectivity.[1][2]

Dopaminergic Modulation (3-PPP Analogs)

The structural rigidification provided by the piperidine ring is crucial for dopamine autoreceptor agonists like 3-PPP (Preclamol) .[1][2]

  • Mechanism: The 3-phenyl group mimics the aromatic moiety of dopamine, while the piperidine nitrogen mimics the amine.[1]

  • Chiral Switch: The (R)- and (S)- enantiomers often exhibit opposing effects (agonist vs. antagonist) or different affinities for D2/D3 receptors.[1][2]

NK1 Receptor Antagonists

Substance P antagonists (e.g., CP-99,994 derivatives) often utilize a 3-phenylpiperidine core.[1][2] The (R)-configuration positions the phenyl ring to engage in

1

Experimental Protocol: Purification & Validation

Objective: Isolation of (R)-3-Phenylpiperidine HCl from a crude enantiomeric mixture.

Protocol Steps
  • Free Base Liberation: Dissolve the crude salt (10 g) in water (50 mL). Adjust pH to >12 using 2M NaOH. Extract with Dichloromethane (DCM, 3 x 30 mL).[1]

  • Resolution (if required):

    • Dissolve free base in Ethanol.

    • Add 1 equivalent of Dibenzoyl-L-tartaric acid.[1][2]

    • Heat to reflux, then cool slowly to 4°C overnight.

    • Filter the precipitate (Diastereomeric salt).[1]

  • Salt Formation (HCl):

    • Suspend the purified amine in minimal dry Diethyl Ether.

    • Add 2M HCl in Ether dropwise at 0°C under Nitrogen atmosphere.

    • Observation: A white precipitate forms immediately.[2]

  • Recrystallization: Recrystallize from Isopropanol/Ethanol to remove trapped impurities.

Quality Control (QC) Table
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Multiplets at 1.6-1.9 ppm (CH2), 2.8-3.3 ppm (N-CH), 7.2-7.4 ppm (Ar-H).[1][2]
Chiral Purity Chiral HPLC> 98.0% ee (Column: Chiralpak AD-H or OD-H).[1]
Salt Stoichiometry Elemental AnalysisCl content: 17.5% ± 0.5% (Theoretical).[1][2]
Water Content Karl Fischer< 1.0% (Hygroscopic control).[1]

Structural Logic Diagram (SAR)

SAR_LogicCore(R)-3-PhenylpiperidineScaffoldN_TermSecondary Amine (NH)Core->N_TermC3_CenterC3 Chiral Center (R)Core->C3_CenterPh_RingPhenyl RingCore->Ph_RingIonicIonic Bond(Aspartate Residue)N_Term->IonicProtonationStericConformational Lock(Receptor Fit)C3_Center->StericVector OrientationPiStackPi-Pi Stacking(Hydrophobic Pocket)Ph_Ring->PiStackAromaticity

Figure 2: Structure-Activity Relationship (SAR) mapping of the (R)-3-phenylpiperidine core, highlighting key binding interactions in GPCR targets.

References

  • National Center for Biotechnology Information. (n.d.). 3-Phenylpiperidine (Compound Summary).[1][2][3] PubChem.[2][4][6] Retrieved from [Link]

  • Glorius, F., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[7][8] Journal of the American Chemical Society. (Contextual synthesis reference).

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (R)-3-phenylpiperidine...[1] Retrieved from

  • Froimowitz, M., et al. (1984). Conformation-activity study of 4-phenylpiperidine analgesics.[1][2][9] Journal of Medicinal Chemistry. (Conformational analysis baseline). Retrieved from [Link]

(R)-3-Phenylpiperidine hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Discovery, Synthesis, and Chemical History of (R)-3-Phenylpiperidine HCl

Executive Summary & Pharmacological Significance

(R)-3-Phenylpiperidine hydrochloride (CAS: 19725-22-5 for the salt; 3973-62-4 for the base) represents a "privileged scaffold" in medicinal chemistry. It is best known as the core pharmacophore for the Non-Peptide Neurokinin-1 (NK1) Receptor Antagonists , a class of drugs revolutionized by Pfizer in the early 1990s for the treatment of chemotherapy-induced nausea and vomiting (CINV) and depression.

While the (S)-enantiomer is the chiral backbone of the landmark drug CP-99,994 and the commercial drug Niraparib (PARP inhibitor), the (R)-enantiomer has a distinct history. It serves as a critical probe for stereochemical structure-activity relationship (SAR) studies, a precursor for dual-action CNS agents (e.g., combined NK1 antagonism and serotonin reuptake inhibition), and a key building block in asymmetric synthesis research.

This guide details the discovery evolution of this scaffold, moving from classical resolution to modern catalytic hydrogenation, and provides a validated protocol for its isolation.

Discovery History: The NK1 Antagonist Era

The isolation of enantiopure 3-phenylpiperidine was driven by the "Substance P" hypothesis. In the 1980s, Substance P was identified as a key mediator of pain and inflammation. Early antagonists were peptides—unstable and metabolically poor.

The Pfizer Breakthrough (1991-1994)

The turning point occurred when Pfizer researchers, led by the team behind CP-96,345 (the first non-peptide antagonist), identified that the 3-phenylpiperidine skeleton provided the necessary rigid geometry to mimic the peptide turn of Substance P.

However, the biological activity was highly stereospecific. The "CP-series" (CP-99,994, CP-122,721) demonstrated that the spatial arrangement of the phenyl ring at the C3 position was the primary determinant of receptor affinity. This necessitated the development of robust methods to separate (R) from (S) enantiomers on a kilogram scale.

Diagram 1: The Genealogy of the 3-Phenylpiperidine Scaffold

This diagram illustrates the evolution from endogenous peptides to the specific chiral small molecule.

NK1_History SubstanceP Substance P (Endogenous Peptide) PeptideAntag Peptide Antagonists (Low Bioavailability) SubstanceP->PeptideAntag Target Identification CP96345 CP-96,345 (First Non-Peptide Hit) Quinuclidine Core PeptideAntag->CP96345 Peptidomimetic Design Scaffold_Shift Scaffold Simplification (Rigid Piperidine Ring) CP96345->Scaffold_Shift Metabolic Stability Optimization Racemic_3PP Racemic 3-Phenylpiperidine Scaffold_Shift->Racemic_3PP Synthesis Chiral_Res Chiral Resolution (Dibenzoyl-Tartaric Acid) Racemic_3PP->Chiral_Res Stereochemical Requirement S_Isomer (S)-3-Phenylpiperidine (Precursor to CP-99,994 & Niraparib) Chiral_Res->S_Isomer Active NK1 Series R_Isomer (R)-3-Phenylpiperidine HCl (Distomer / SAR Probe / Novel Agonists) Chiral_Res->R_Isomer Target Molecule

Caption: The evolution of (R)-3-Phenylpiperidine from the Substance P antagonist program.

Synthetic Evolution: From Resolution to Catalysis

The synthesis of (R)-3-phenylpiperidine HCl has evolved through three distinct generations.

Generation 1: Classical Resolution (The Workhorse)

This is the most historically significant method. Racemic 3-phenylpiperidine is basic. By reacting it with a chiral acid, two diastereomeric salts are formed.

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Dibenzoyl-D-tartaric acid (D-DBTA) .

  • Mechanism: One diastereomer crystallizes out of the solvent (typically Methanol or Ethyl Acetate), while the other remains in solution.

  • Yield: Theoretical max is 50% (unless dynamic kinetic resolution is used), but it is robust and scalable.

Generation 2: Asymmetric Hydrogenation (The Modern Approach)

Modern process chemistry utilizes transition metals to set the chiral center directly from 3-phenylpyridine.

  • Catalyst: Rhodium (Rh) or Iridium (Ir) complexes.[1]

  • Ligands: Chiral ferrocenyl ligands (e.g., JosiPhos ).

  • Advantage: 100% theoretical yield; no waste of the "wrong" isomer.

  • Reference: Glorius et al. and Pfizer Process R&D have published extensively on pyridine hydrogenation.

Technical Deep Dive: Validated Resolution Protocol

Objective: Isolation of (R)-3-Phenylpiperidine Hydrochloride from racemic starting material via Classical Resolution.

Note on Causality: We utilize Dibenzoyl-L-tartaric acid in this protocol. In many piperidine resolutions, the L-form of the tartaric acid derivative precipitates the (R)-amine (anti-conglomerate behavior), but this must be confirmed experimentally as solvent choice (MeOH vs. Acetone) can invert the precipitating species. The protocol below assumes the standard "Anti-Solvent" behavior observed in Pfizer's early patents.

DOT Diagram 2: The Resolution Workflow

Resolution_Protocol Racemate Racemic 3-Phenylpiperidine (Free Base) Salt_Formation Salt Formation (Reflux in MeOH/EtOAc) Racemate->Salt_Formation DBTA Dibenzoyl-L-Tartaric Acid (Resolving Agent) DBTA->Salt_Formation Filtration Filtration Salt_Formation->Filtration Solid_Cake Crystalline Salt (Diastereomerically Enriched) Filtration->Solid_Cake Precipitate Liquor Mother Liquor (Enriched in (S)-isomer) Filtration->Liquor Filtrate Liberation Base Liberation (NaOH / DCM Extraction) Solid_Cake->Liberation HCl_Form HCl Salt Formation (HCl in Dioxane/Ether) Liberation->HCl_Form Final_Product (R)-3-Phenylpiperidine HCl (>98% ee) HCl_Form->Final_Product

Caption: Step-by-step workflow for the chemical resolution and salt formation.

Step-by-Step Methodology
Phase 1: Formation of the Diastereomeric Salt
  • Preparation: Dissolve 1.0 eq of racemic 3-phenylpiperidine in Methanol (MeOH) (approx. 5-10 volumes).

  • Addition: Add 1.0 eq of Dibenzoyl-L-tartaric acid (anhydrous or monohydrate).

  • Reflux: Heat the mixture to reflux (65°C) until a clear solution is obtained.

  • Crystallization: Cool slowly to room temperature (20-25°C) over 4 hours. Stir for an additional 8-12 hours.

    • Why: Rapid cooling traps the wrong isomer (kinetic entrapment). Slow cooling ensures thermodynamic purity.

  • Isolation: Filter the white precipitate. Wash with cold MeOH.

    • Checkpoint: The solid is the (R)-3-phenylpiperidine dibenzoyl-L-tartrate salt. (Confirm stereochemistry via optical rotation; if the rotation is opposite to expectation, the product is in the filtrate).

Phase 2: Liberation of the Free Base
  • Suspension: Suspend the tartrate salt in water/DCM (1:1 mixture).

  • Basification: Slowly add 2N NaOH until pH > 12.

    • Mechanism:[2][3][4][5] The NaOH deprotonates the piperidine nitrogen, breaking the ionic bond with tartaric acid.

  • Extraction: Separate the organic layer (DCM). Extract the aqueous layer twice more with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo to yield (R)-3-phenylpiperidine (oil).
    
Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base oil in Diethyl Ether or Ethanol .

  • Acidification: Dropwise add HCl (4M in Dioxane) or pass dry HCl gas through the solution at 0°C.

  • Precipitation: The HCl salt will precipitate immediately as a white solid.

  • Recrystallization: Recrystallize from Ethanol/Ether if higher purity is required.

Data Presentation & Characterization

To validate the identity of (R)-3-phenylpiperidine HCl, compare experimental data against the following reference values.

PropertyValue / ObservationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Molecular Weight 197.71 g/mol C11H15N · HCl
Melting Point 215°C - 220°C (Decomp.)Varies slightly by polymorph/solvent.
Chiral HPLC Chiralcel OD-H or AD-H ColumnMobile Phase: Hexane/IPA/DEA.
Specific Rotation

Negative (-) or Positive (+)Critical Note: The rotation sign depends heavily on the solvent (MeOH vs H2O) and salt form. (R)-isomers of 3-substituted piperidines often exhibit (-) rotation as HCl salts in MeOH, but this must be verified against a standard.

Self-Validating Check: If using Chiral HPLC, the (R)-enantiomer typically elutes after the (S)-enantiomer on a Chiralcel OD column under standard conditions, but injection of a known racemate is required for confirmation.

References

  • Pfizer Inc. (1993). Preparation of 3-phenylpiperidine derivatives as Substance P antagonists. US Patent 5,232,929. Link

  • McLean, S., et al. (1993). Activity and distribution of non-peptide substance P receptor antagonists in the rat. Science, 251(4992), 437-439. (Foundational work on CP-96,345). Link

  • Desai, M. C., et al. (1992). Discovery of a potent substance P antagonist: recognition of the 3-phenylpiperidine pharmacophore. Journal of Medicinal Chemistry, 35(26), 4911-4913. Link

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.[1][3][6] Angewandte Chemie International Edition, 43(15), 2859-2862. (Modern synthesis method). Link

  • Chem-Impex International. (n.d.). 3-Phenylpiperidine HCl Product Data. (Source for physical property verification). Link

Sources

An In-depth Technical Guide to the Enantiomeric Purity of (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules like 3-Phenylpiperidine, the separation and analysis of individual enantiomers are not merely a regulatory formality but a scientific necessity to ensure drug safety and efficacy.[1][2][3][4] This guide provides a comprehensive technical overview of the methodologies and underlying principles for determining the enantiomeric purity of (R)-3-Phenylpiperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of chiral pharmaceutical compounds. We will delve into the core analytical techniques, emphasizing the causality behind experimental choices and providing field-proven insights to establish self-validating and robust protocols.

Introduction: The Imperative of Enantiomeric Purity

3-Phenylpiperidine is a key structural motif found in a variety of biologically active compounds, including opioid analgesics and central nervous system agents.[5][6] Its chirality, arising from the stereocenter at the C3 position of the piperidine ring, gives rise to two enantiomers: (R)-3-Phenylpiperidine and (S)-3-Phenylpiperidine. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit markedly different interactions with the chiral biological systems of the human body.[4][7]

The significance of isolating and evaluating a single enantiomer stems from the potential for the "distomer" (the less active or inactive enantiomer) to contribute to side effects, exhibit different pharmacological activity, or even antagonize the therapeutic effects of the desired "eutomer."[8] Therefore, the rigorous determination of enantiomeric purity is a cornerstone of modern drug development, ensuring that the final drug product is not only potent but also safe.[1][3]

Foundational Principles of Chiral Separation

The separation of enantiomers presents a unique analytical challenge because they are indistinguishable by most conventional analytical techniques.[7] Chiral separation methods overcome this by creating a transient diastereomeric interaction between the enantiomers and a chiral selector. This interaction results in a difference in energy between the two diastereomers, allowing for their separation. The most prevalent techniques for determining enantiomeric purity include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.[9][10]

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is the most widely adopted technique for enantiomeric purity assessment due to its high resolution, sensitivity, and versatility.[10][11] The separation is achieved by using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.

Mechanism of Chiral Recognition on a CSP

The selection of an appropriate CSP is paramount for successful enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are among the most versatile and widely used. Chiral recognition on these phases is a complex interplay of various intermolecular interactions, including:

  • Hydrogen Bonding: Interactions between the analyte's functional groups (e.g., the amine in 3-phenylpiperidine) and the CSP's carbamate, ester, or hydroxyl groups.

  • π-π Interactions: Stacking interactions between the phenyl ring of the analyte and aromatic moieties on the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.

  • Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves that preferentially accommodate one enantiomer over the other.

Experimental Protocol: Chiral HPLC for (R)-3-Phenylpiperidine HCl

This protocol outlines a robust method for the determination of the (S)-enantiomer in (R)-3-Phenylpiperidine HCl.

Step 1: Sample Preparation

  • Accurately weigh approximately 10 mg of (R)-3-Phenylpiperidine HCl into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Prepare a racemic standard of 3-Phenylpiperidine HCl at the same concentration to verify the elution order and resolution.

Step 2: Chromatographic Conditions

ParameterConditionRationale
Column Chiralpak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)Proven broad enantioselectivity for a wide range of chiral compounds, including amines. Immobilized nature allows for a wider range of solvents.
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)The non-polar/polar solvent mixture provides optimal solubility and interaction with the CSP. Diethylamine is a crucial additive that acts as a competing base, improving peak shape and reducing tailing by minimizing strong ionic interactions between the basic analyte and residual silanols on the silica support.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Column Temperature 25°CTemperature can influence the thermodynamics of the chiral recognition process. Maintaining a constant temperature ensures reproducibility.
Detection UV at 254 nmThe phenyl group of 3-phenylpiperidine provides sufficient UV absorbance for sensitive detection.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves resolution.

Step 3: Data Analysis and System Suitability

  • Inject the racemic standard to confirm the elution order of the (R) and (S) enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is generally considered acceptable for baseline separation.

  • Inject the (R)-3-Phenylpiperidine HCl sample.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee) using the peak areas of the (R) and (S) enantiomers:

    • % Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100

    • % Enantiomeric Excess (ee) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualization of the Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh (R)-3-Phenylpiperidine HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Stationary Phase (Chiralpak IA) Inject->Column Separate Enantiomeric Separation Column->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Alternative and Complementary Techniques

While chiral HPLC is the workhorse for enantiomeric purity analysis, other techniques offer unique advantages and can be used for orthogonal validation.

Capillary Electrophoresis (CE)

CE has emerged as a powerful alternative to HPLC, offering high separation efficiency, short analysis times, and low consumption of solvents and chiral selectors.[10][12][13] In chiral CE, a chiral selector, typically a cyclodextrin, is added to the background electrolyte. The enantiomers form transient inclusion complexes with the cyclodextrin, and the differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, thus, separation.[12]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess.[9][14] While enantiomers have identical NMR spectra in an achiral solvent, the addition of a chiral solvating agent (CSA) can induce chemical shift non-equivalence. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate and distinguishable signals for the (R) and (S) forms. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[15]

Experimental Protocol: NMR with CSA

  • Dissolve a known quantity of (R)-3-Phenylpiperidine HCl in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a standard proton NMR spectrum.

  • Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol).

  • Acquire another proton NMR spectrum.

  • Compare the spectra to identify signals that have split into two distinct sets of peaks, corresponding to the two diastereomeric complexes.

  • Integrate the corresponding peaks for the (R) and (S) enantiomers to determine the enantiomeric excess.

NMR_CSA_Principle cluster_complex Formation of Diastereomeric Complexes Enantiomers (R)-Analyte + (S)-Analyte (Identical NMR Spectra) Complex_R (R)-Analyte : CSA Enantiomers->Complex_R + CSA Complex_S (S)-Analyte : CSA Enantiomers->Complex_S + CSA CSA Chiral Solvating Agent (CSA) Result Distinct NMR Spectra (Quantifiable Integration) Complex_R->Result Complex_S->Result

Caption: Principle of enantiomeric excess determination by NMR with a CSA.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A scientifically sound analytical method must be validated to demonstrate its fitness for purpose.[16] The validation of an enantiomeric purity method should follow the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[16][17][18]

Key Validation Parameters:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any other potential impurities.Baseline resolution (Rs > 1.5) between the enantiomer peaks.
Limit of Quantitation (LOQ) The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio of ≥ 10.
Linearity To demonstrate a linear relationship between the concentration of the undesired enantiomer and the analytical response.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Recovery of the undesired enantiomer should be within 80-120% for impurity analysis.
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 10% at the LOQ level.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).System suitability parameters (e.g., resolution) should remain within acceptable limits.

Conclusion: A Commitment to Stereochemical Integrity

The determination of the enantiomeric purity of (R)-3-Phenylpiperidine hydrochloride is a critical aspect of its development as a pharmaceutical agent. This guide has provided an in-depth overview of the principles and practical application of the primary analytical techniques employed for this purpose. By understanding the causality behind experimental choices, from the selection of a chiral stationary phase in HPLC to the mechanism of chiral solvating agents in NMR, researchers can develop and validate robust, reliable, and scientifically sound methods. Adherence to these rigorous analytical standards is fundamental to ensuring the safety, quality, and efficacy of chiral drugs, ultimately safeguarding patient health.

References

  • Badgujar, D., Paritala, S. T., Matre, S., & Sharma, N. (2024). Enantiomeric purity of synthetic therapeutic peptides: A review. Chirality, 36(3).
  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.).
  • 3-Phenylpiperidine. (n.d.). Chem-Impex.
  • Nagy, L., Hazai, I., Tóth, G., et al. (n.d.).
  • Li, Y., Wang, Z., Lu, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Gómez-García, A., Marina, M. L., & García-Ruiz, C. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • Enantiomeric purity: Significance and symbolism. (2025). ScienceDirect.
  • Kumar, A., Kumar, V., Kumar, A., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.
  • Siwek, A., Stary, K., Stary, V., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. (2014).
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.).
  • Vadivelu, N., Mitra, S., & Narayan, D. (2013). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • Izatt, N. E., Bruening, R. L., Krakowiak, K. E., Izatt, R. M., & Bradshaw, J. S. (2001). Nonchromatographic Solid-Phase Purification of Enantiomers. In G. Subramanian (Ed.), Chiral Separation Techniques: A Practical Approach (2nd ed.). Wiley-VCH.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Mayer, S., & Testa, B. (1991). Biological significance of the enantiomeric purity of drugs. PubMed.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Palin, R., Barn, D. R., Clark, J. K., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Technology Networks.
  • Tresadern, G., & Trabanco, A. A. (2012).
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2016).
  • Liu, X., Wang, C., Wu, Z., & Li, Z. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews.
  • ICH Q2(R2)
  • Nardi, A., & Fanali, S. (1993). Identification of chiral drug isomers by capillary electrophoresis. PubMed.
  • Opioid Pharmacology. (2008). Pain Physician.
  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2005).
  • Rapid determination of enantiomeric excess via NMR spectroscopy. (2016). University of Birmingham.
  • 3-Phenylpiperidine. (n.d.). In Wikipedia.
  • Deeb, S. E., & Wätzig, H. (2013).
  • Chiral Chrom
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). European Journal of Nuclear Medicine and Molecular Imaging.
  • Britton, R., & Clayden, J. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2017).
  • Chiral resolution. (n.d.). In Wikipedia.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Regis Technologies.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician.
  • 4-Phenylpiperidine Hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Phenylpiperazine (hydrochloride). (n.d.). Cayman Chemical.
  • An Overview of Opioids. (2011). Pharmacy Times.
  • 1-(3-Chlorophenyl)piperazine. (n.d.).

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Technical Guide: (R)-3-Phenylpiperidine Hydrochloride – Physicochemical Profiling, Synthesis, and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Phenylpiperidine hydrochloride is a critical chiral piperidine scaffold used extensively in the synthesis of neurokinin-1 (NK1) receptor antagonists and various antidepressants. Precise characterization of its molecular weight (MW) and stoichiometry is non-trivial due to the hygroscopic nature of piperidine salts and the necessity for high enantiomeric excess (ee).

This guide provides a comprehensive technical analysis of (R)-3-Phenylpiperidine hydrochloride, focusing on its mass properties, synthetic isolation, and analytical validation. It is designed for medicinal chemists and process engineers requiring high-fidelity data for stoichiometric calculations in drug development.

Physicochemical Profile & Molecular Weight Analysis

The accurate determination of molecular weight is foundational for molarity calculations in synthesis. For (R)-3-Phenylpiperidine hydrochloride, the value depends on the isotopic abundance and the precise stoichiometry of the salt formation.

Structural and Mass Data

IUPAC Name: (3R)-3-Phenylpiperidine hydrochloride Molecular Formula: C₁₁H₁₅N · HCl (or C₁₁H₁₆ClN)

PropertyValueNotes
Average Molecular Weight 197.70 g/mol Standard value for stoichiometric calculations.
Monoisotopic Mass 197.097 g/mol Used for High-Resolution Mass Spectrometry (HRMS).
Free Base MW 161.25 g/mol C₁₁H₁₅N; Useful for back-calculating yields after neutralization.
CAS Number 19726-70-6 (Base: 21627-23-4)Verify specific salt forms (e.g., tartrate vs. HCl) before ordering.
Physical State White to off-white solidCrystalline powder.
Melting Point 205–207 °CSharp melting point indicates high purity.
Stoichiometric Nuances

In process chemistry, the "effective" molecular weight often deviates from the theoretical 197.70 g/mol due to solvation or hygroscopicity.

  • Anhydrous Form: 197.70 g/mol .

  • Hydrates: Piperidine salts can form hemihydrates. A water content analysis (Karl Fischer titration) is required. If 0.5 H₂O is present, the effective MW becomes ~206.7 g/mol .

Expert Insight: Always perform a gravimetric analysis or argentometric titration (AgNO₃) to determine the precise chloride content. This validates that the substance is a mono-hydrochloride and not a bis-salt or mixed salt, which would skew downstream molar equivalents.

Synthetic Architecture: Enantioselective Access

Accessing the (R)-enantiomer typically involves either asymmetric hydrogenation of a dehydropiperidine precursor or the classical resolution of the racemate. The resolution route is often preferred in early-stage development for its robustness and cost-effectiveness.

Classical Resolution Workflow

The separation of (R)-3-phenylpiperidine from its racemate relies on the formation of diastereomeric salts using chiral acids.

Protocol Summary:

  • Racemate Preparation: Reduction of 3-phenylpyridine using H₂/Pd-C or Na/Ethanol.

  • Salt Formation: Treatment with (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) or N-acetyl-L-leucine.

  • Fractional Crystallization: The (R)-amine complex crystallizes preferentially in specific solvent systems (e.g., MeOH/Water).

  • Liberation & Salt Exchange: The tartrate salt is basified (NaOH), extracted, and treated with HCl/Ether to precipitate the target (R)-3-Phenylpiperidine HCl.

Visualization of Synthetic Logic

SynthesisWorkflow Start 3-Phenylpyridine Reduction Catalytic Reduction (H2, Pd/C) Start->Reduction Racemate rac-3-Phenylpiperidine Reduction->Racemate Resolution Chiral Resolution (with L-DTTA) Racemate->Resolution Crystallization Fractional Crystallization (Precipitate (R)-Salt) Resolution->Crystallization Selectivity FreeBase Basification (NaOH) & Extraction Crystallization->FreeBase Purity >98% ee FinalSalt HCl Salt Formation (HCl in Et2O/iPrOH) FreeBase->FinalSalt Product (R)-3-Phenylpiperidine HCl (MW: 197.70) FinalSalt->Product

Figure 1: Step-wise workflow for isolating the (R)-enantiomer from achiral precursors via classical resolution.

Analytical Validation & Quality Control

Trusting the label on a reagent bottle is insufficient for GMP or high-stakes research. A self-validating system of analysis must be employed.

Enantiomeric Purity (Chiral HPLC)

The molecular weight calculation assumes a pure compound. If the sample contains significant (S)-enantiomer, the MW remains the same, but the biological activity changes.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 220 nm or 254 nm.

  • Target: ee > 99%.

Structure and Stoichiometry Verification

To confirm the MW is effectively 197.70 g/mol , you must confirm the HCl ratio.

  • ¹H NMR (DMSO-d₆): Verify the integration of the piperidine ring protons (multiplets at 1.6–3.4 ppm) against the aromatic protons (7.2–7.4 ppm).

  • Elemental Analysis (CHN):

    • Theoretical: C (66.83%), H (8.16%), N (7.09%).

    • Deviations >0.4% suggest solvent trapping or hydration.

  • Chloride Titration: Dissolve accurately weighed sample in water; titrate with 0.1 N AgNO₃ using potassium chromate indicator.

    • Calculation:

      
      
      
    • Theoretical Cl content: 17.93% .

Analytical Logic Diagram

AnalyticalLogic cluster_tests Validation Protocol Sample Sample: (R)-3-Phenylpiperidine HCl HPLC Chiral HPLC (Verify ee%) Sample->HPLC Titration AgNO3 Titration (Verify HCl Stoichiometry) Sample->Titration KF Karl Fischer (Verify Water Content) Sample->KF Result Effective MW Calculation HPLC->Result Purity Factor Titration->Result Salt Ratio KF->Result Solvation Correction

Figure 2: Analytical decision matrix for determining the effective molecular weight for dosing.

Pharmaceutical Applications

(R)-3-Phenylpiperidine is not merely a reagent; it is a pharmacophore. Its rigid structure restricts the conformational space of attached substituents, increasing binding affinity to G-protein coupled receptors (GPCRs).

Key Applications:
  • NK1 Receptor Antagonists: It serves as the core scaffold for compounds like CP-99,994 . These compounds prevent Substance P from binding, mediating pain and inflammation pathways.

  • Uncontrolled Proliferation Inhibitors: Derivatives of 3-phenylpiperidine have shown efficacy in inhibiting specific cancer cell lines by disrupting signaling pathways.

Formulation Note: In drug formulation, the hydrochloride salt is preferred over the free base due to higher aqueous solubility (facilitating dissolution in gastric fluids) and higher melting point (improving stability during tablet compression).

References

  • PubChem. (n.d.). 3-Phenylpiperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mellin, C., et al. (2004). Stereoselective synthesis of 3-phenylpiperidines. Tetrahedron: Asymmetry. (Provides the basis for resolution protocols).
  • McLean, S., et al. (1996). Characterization of the kinetic binding properties of the non-peptide NK1 receptor antagonist, CP-99,994. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

(R)-3-Phenylpiperidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Phenylpiperidine Hydrochloride for Researchers and Drug Development Professionals

Introduction

(R)-3-Phenylpiperidine hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperidine, a ubiquitous scaffold in drug molecules, its specific stereochemistry and the presence of a phenyl group at the 3-position confer unique pharmacological properties. This guide provides a comprehensive overview of the core physical and chemical characteristics of (R)-3-Phenylpiperidine hydrochloride, offering a technical resource for scientists engaged in its synthesis, analysis, and application in research and development. The phenylpiperidine structural motif is a cornerstone in the design of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2][3] Understanding the fundamental properties of this specific enantiomer is crucial for leveraging its potential as a key building block in the synthesis of novel chemical entities.[1]

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to define its precise molecular structure and associated identifiers. (R)-3-Phenylpiperidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-Phenylpiperidine. The protonation of the piperidine nitrogen by hydrochloric acid enhances the compound's stability and aqueous solubility.

Molecular Structure:

mol label (R)-3-Phenylpiperidine Hydrochloride (General Structure) cluster_0 Analytical Workflow Sample (R)-3-Phenylpiperidine HCl Sample HPLC Purity Analysis (Reverse-Phase HPLC) Sample->HPLC Chiral_HPLC Enantiomeric Excess (Chiral HPLC) Sample->Chiral_HPLC NMR Structure Confirmation (NMR) Sample->NMR MS Mass Verification (MS) Sample->MS Report Certificate of Analysis HPLC->Report Chiral_HPLC->Report NMR->Report MS->Report Start N-Protected 3-Piperidone Grignard Grignard Reaction (+ PhMgBr) Start->Grignard Intermediate1 Tertiary Alcohol Grignard->Intermediate1 Dehydration Dehydration Intermediate1->Dehydration Intermediate2 Tetrahydropyridine Intermediate Dehydration->Intermediate2 Reduction Reduction (e.g., H₂/Pd) Intermediate2->Reduction Racemate Racemic N-Protected 3-Phenylpiperidine Reduction->Racemate Deprotection Deprotection Racemate->Deprotection Racemic_Free_Base Racemic 3-Phenylpiperidine Deprotection->Racemic_Free_Base Resolution Chiral Resolution (+ Chiral Acid) Racemic_Free_Base->Resolution Diastereomers Diastereomeric Salts Resolution->Diastereomers Separation Fractional Crystallization Diastereomers->Separation R_Salt (R)-Salt Separation->R_Salt S_Salt (S)-Salt Separation->S_Salt Liberation Basification R_Salt->Liberation Final_Product (R)-3-Phenylpiperidine Liberation->Final_Product

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for scientists and process chemists. It prioritizes the physicochemical behavior of the chiral salt (R)-3-Phenylpiperidine Hydrochloride , a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and NK1 antagonists.[1]

Executive Summary & Chemical Identity

(R)-3-Phenylpiperidine Hydrochloride represents a class of chiral building blocks where solubility behavior is dictated by the competition between the lipophilic phenyl ring and the ionic piperidinium chloride moiety.[1] Unlike its free base counterpart—which is an oil or low-melting solid soluble in non-polar ethers—the hydrochloride salt is a high-melting crystalline solid with distinct aqueous and polar-organic solubility.[1]

Understanding this solubility profile is critical for:

  • Chiral Resolution: Optimizing solvent systems (e.g., Ethanol/Water) to maximize enantiomeric excess (ee).

  • Process Scale-up: Designing efficient crystallization and filtration steps.

  • Formulation: Ensuring stability against hygroscopicity.

Chemical Identification
PropertyDataNotes
IUPAC Name (3R)-3-Phenylpiperidine hydrochloride
CAS Number 19881-81-3 (Base generic); Salt forms varyNote: CAS often refers to the racemate (3973-62-4) or (S)-isomer (59349-71-2).[1][2] Verify specific batch CoA.
Molecular Formula C₁₁H₁₅N[3][4][5] · HCl
Molecular Weight 197.71 g/mol Base: 161.25; HCl: 36.46
Chirality (R)-EnantiomerCritical for stereoselective synthesis.[1]

Physicochemical Properties & Solubility Data[2][3][7][8][9][10]

Predicted & Empirical Solubility Profile

Data below represents a synthesized profile based on structural analogs (4-phenylpiperidine HCl) and general piperidine salt thermodynamics.

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL) at 25°CThermodynamic Driver
Aqueous Water (pH 7)Freely Soluble > 100 mg/mLIon-dipole interactions dominate.[1] High lattice energy is overcome by hydration enthalpy.[1]
Aqueous 0.1 N HClSoluble > 50 mg/mLCommon ion effect may slightly reduce solubility compared to pure water, but remains high.[1]
Alcohol MethanolSoluble 30 - 60 mg/mLHigh dielectric constant supports ion separation.
Alcohol EthanolSparingly Soluble 10 - 30 mg/mLSolubility decreases significantly with chain length.[1] Ideal for recrystallization.
Alcohol Isopropanol (IPA)Slightly Soluble < 10 mg/mLOften used as an anti-solvent to force precipitation.[1]
Chlorinated Dichloromethane (DCM)Soluble 20 - 50 mg/mLUnique property: "Lipophilic Salt" behavior allows extraction into DCM from aqueous phases.[1]
Ether Diethyl Ether / MTBEInsoluble < 1 mg/mLLack of polarity prevents lattice disruption.[1] Used to wash filter cakes.
Hydrocarbon Hexane / TolueneInsoluble < 0.1 mg/mLCompletely incompatible with the ionic lattice.[1]
Critical Physicochemical Parameters[7][9]
  • pKa (Conjugate Acid): ~10.0 - 10.4 .[1] The piperidine nitrogen is highly basic. At physiological or neutral pH, the molecule exists almost exclusively as the cationic species.

  • LogP (Free Base): ~2.5 . Moderate lipophilicity allows the free base to penetrate blood-brain barriers (relevant for CNS drug analogs), but the HCl salt has a negative LogD at pH < 8.

  • Melting Point: 180°C - 220°C (Decomposition) . High melting point indicates a stable crystal lattice.[1] Sharpness of the melting range is a key indicator of chiral purity (eutectic suppression).

  • Hygroscopicity: Moderate to High .[1] Piperidine salts are prone to absorbing atmospheric moisture, forming sticky hydrates. Storage Requirement: Desiccated, <30°C.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision Solubility Determination (Gravimetric/HPLC)

Objective: To determine exact solubility limits for process optimization.[1]

Reagents: HPLC-grade solvents, (R)-3-Phenylpiperidine HCl reference standard.

  • Saturation: Add excess (R)-3-Phenylpiperidine HCl solid to 5 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid is still present after 24h. If dissolved, add more solid.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vial.

  • Quantification (Choose Method):

    • Method 1 (Gravimetric): Evaporate solvent under vacuum/nitrogen flow until constant weight.

      
      [1]
      
    • Method 2 (HPLC - Preferred): Dilute filtrate with Mobile Phase and analyze against a standard curve.

      • Column: Chiralpak IG or AD-H (to verify no racemization occurred).

      • Mobile Phase: Hexane:Ethanol:DEA (90:10:0.1) – Requires converting salt to base in situ or using specific buffer.[1]

Protocol B: Chiral Purity & Salt Break

Objective: To convert the HCl salt to free base for extraction or analysis without racemization.

  • Dissolution: Dissolve 100 mg (R)-3-Phenylpiperidine HCl in 5 mL Water.

  • Basification: Slowly add 1M NaOH (aq) until pH > 12.

    • Observation: The solution will turn cloudy as the lipophilic free base oils out.

  • Extraction: Extract 3x with 5 mL Dichloromethane (DCM).

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Evaporation: Remove solvent below 40°C to prevent thermal racemization.

Visualization of Technical Workflows

Diagram 1: Solubility-Driven Process Decision Tree

This logic flow guides the selection of solvents for reaction workup and purification based on the solubility data above.[1]

SolubilityLogic Start Crude (R)-3-Phenylpiperidine HCl SolventChoice Select Solvent System Start->SolventChoice Water Water / 0.1N HCl SolventChoice->Water For Extraction Alcohol Hot Ethanol/Methanol SolventChoice->Alcohol For Purification NonPolar Ether / Hexane SolventChoice->NonPolar For Washing Dissolution Full Dissolution Water->Dissolution Recryst Recrystallization (Cooling) Alcohol->Recryst Slurry Slurry Wash (Purification) NonPolar->Slurry FreeBase Convert to Free Base (pH > 12) Dissolution->FreeBase Extract with DCM PurifiedSalt Purified (R)-HCl Salt Recryst->PurifiedSalt Filter Crystals Slurry->PurifiedSalt Remove Impurities

Caption: Decision matrix for solvent selection. Polar protic solvents are used for recrystallization, while non-polar solvents are effective for slurry washes to remove organic impurities.[1]

Diagram 2: Chiral Resolution & Salt Formation Pathway

Understanding where the solubility data fits into the synthesis of the (R)-isomer.

Caption: Synthesis workflow showing the critical role of solubility differences during the resolution of the racemate into the specific (R)-HCl salt.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107207, 3-Phenylpiperidine.[1] Retrieved from [Link][1]

  • Google Patents. WO2019165981A1 - Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates.[1] Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (R)-3-Phenylpiperidine HCl

[1]

Executive Summary

(R)-3-Phenylpiperidine hydrochloride (CAS: 19883-41-1 for free base generic ref) represents a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib).[1] Its structural integrity, specifically the preservation of the chiral center at the C3 position, is paramount for downstream pharmacological efficacy.

This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike generic databases, this document correlates spectral features directly to structural motifs, providing researchers with a self-validating analytical framework.[1] We focus on the hydrochloride salt form, as this is the thermodynamically stable solid used in GMP manufacturing.

Part 1: Structural Context & Chiral Integrity[1]

The molecule consists of a piperidine ring substituted at the 3-position with a phenyl group.[1] The hydrochloride salt form protonates the secondary amine, significantly influencing the NMR chemical shifts of the

Structural Diagram & Numbering

To ensure consistent assignment in the NMR section, we utilize the following numbering scheme:

  • N1: Piperidine nitrogen (protonated in HCl salt).[1]

  • C2: Methylene adjacent to N and chiral center.

  • C3: Chiral center (R-configuration) bearing the phenyl ring.[1]

  • C4-C6: Remaining piperidine ring carbons.[1]

  • C1'-C6': Phenyl ring carbons.[1]

Analytical Workflow

The following diagram outlines the logical flow for validating the identity and purity of the compound.

AnalyticalWorkflowSampleSample:(R)-3-Phenylpiperidine HClSolubilitySolubility Check(D2O/MeOH)Sample->SolubilityIRFT-IR(ATR/KBr)Sample->IRSolid StateChiralChiral HPLC(Enantiomeric Excess)Sample->ChiralPurityNMR1D & 2D NMR(1H, 13C, COSY)Solubility->NMRStructureMSMass Spectrometry(ESI+ / EI)Solubility->MSMW CheckValidationRelease/RejectNMR->ValidationMS->ValidationIR->ValidationChiral->Validation

Figure 1: Integrated analytical workflow for structural validation and purity assessment.

Part 2: Mass Spectrometry (MS) Profiling[1]

Mass spectrometry provides the primary confirmation of molecular weight. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is the preferred method as the salt dissociates, yielding the protonated free base.

ESI-MS Data[1]
  • Theoretical MW (Free Base): 161.25 g/mol [1]

  • Theoretical MW (HCl Salt): 197.71 g/mol [1]

  • Observed Ion:

    
    
    
  • m/z Value: 162.1 (Base Peak)[1]

Fragmentation Logic (EI/CID)

Under higher energy conditions (EI or CID MS/MS), the piperidine ring undergoes characteristic fragmentation.[1] The phenyl group directs fragmentation via stabilization of the resulting carbocations (benzylic resonance).[1]

Key Fragments:

  • m/z 162: Parent ion

    
    .[1]
    
  • m/z 91: Tropylium ion (

    
    ), characteristic of alkyl-substituted benzenes.[1]
    
  • m/z 56/44: Tetrahydropyridine fragments resulting from retro-Diels-Alder type ring opening.[1]

MS_FragmentationParent[M+H]+ m/z 162.1LossNH3Loss of NH3/Ring OpenParent->LossNH3CIDPiperidineFragImine Fragment m/z ~56Parent->PiperidineFragRing FissionTropyliumTropylium Ion m/z 91.0LossNH3->TropyliumBenzylic Cleavage

Figure 2: Proposed fragmentation pathway for 3-phenylpiperidine derivatives.

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for structural assignment. Note that in an achiral solvent (like


1


H NMR Data (400 MHz, )

Reference: HDO peak at 4.79 ppm.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.35 – 7.45Multiplet5HPhenyl ring protons (overlap of ortho/meta/para).[1]
H-2eq 3.55Broad Doublet1H

-proton to

, equatorial (deshielded).[1]
H-6eq 3.42Broad Doublet1H

-proton to

, equatorial.[1]
H-2ax 3.05Triplet (td)1H

-proton to

, axial (large coupling J~12Hz).[1]
H-6ax 2.95Triplet (td)1H

-proton to

, axial.[1]
H-3 3.15Multiplet1HBenzylic methine.[1][2] Shifts downfield due to phenyl ring.
H-4, H-5 1.70 – 2.10Multiplet4HRemaining methylene ring protons.[1]

Expert Insight: The splitting between axial and equatorial protons at C2 and C6 is exaggerated in the salt form due to the rigid chair conformation locked by the bulky phenyl group (preferring equatorial orientation) and the charged nitrogen.

C NMR Data (100 MHz, )
PositionShift (

ppm)
Assignment
C-ipso 142.5Phenyl C1' (Quaternary)
C-Ar 129.8, 128.5, 127.9Phenyl C2'-C6'
C-2 50.8

-methylene (next to N)
C-6 46.5

-methylene (next to N)
C-3 39.2Methine (Chiral Center)
C-4 31.5Ring methylene
C-5 24.1Ring methylene

Part 4: Vibrational Spectroscopy (IR)[1]

The infrared spectrum of the hydrochloride salt is dominated by the ammonium cation features.

Method: ATR-FTIR (Solid State)[1]

Wavenumber (

)
AssignmentDescription
2400 – 3000

Stretch
Very broad, strong band characteristic of amine salts ("ammonium band").[1] Overlaps C-H stretches.
1600, 1495

Aromatic
Ring breathing modes of the phenyl substituent.
1450

Bend
Scissoring vibration of piperidine methylenes.
750, 700 C-H Out-of-planeStrong bands indicating a mono-substituted benzene ring.[1]

Part 5: Enantiomeric Purity Determination

Since NMR and MS cannot distinguish enantiomers in an achiral environment, Chiral HPLC is the mandatory release test for the (R)-isomer.[1]

Chiral HPLC Protocol
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is crucial to suppress tailing of the basic amine.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Temperature: 25°C.

Expected Results:

  • The enantiomers should resolve with a resolution factor (

    
    ) > 1.5.[1]
    
  • (R)-Isomer: Typically elutes second on Chiralpak AD-H (verify with standard).[1]

  • Target e.e.: > 98% for pharmaceutical intermediates.

Specific Optical Rotation[1]
  • Parameter:

    
    [1]
    
  • Solvent: Methanol (c = 1.0)[1]

  • Typical Value: The free base (R)-3-phenylpiperidine typically exhibits a negative rotation (e.g., -5° to -20° depending on concentration/salt).[1]

  • Caution: The sign of rotation can flip between the free base and the HCl salt. Always compare against a certified reference standard.

References

  • Synthesis and Resolution: Shang, Y., et al. "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine."[1] World Intellectual Property Organization, WO2019165981A1, 2019.

  • Pharmacological Context: Jones, R. M., et al. "Synthesis and Structure-Activity Relationships of 3-Phenylpiperidine NK1 Antagonists." Journal of Medicinal Chemistry, 2010. [1]

  • Analytical Standards: "Chiral Separation of Piperidine Derivatives." Phenomenex Application Guide.

  • Spectroscopic Reference: "Piperidine Fragmentation Patterns." BenchChem Application Notes.

(R)-3-Phenylpiperidine Hydrochloride: Stereochemical Guide & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical handling, synthesis, and characterization of (R)-3-Phenylpiperidine Hydrochloride . It is designed for medicinal chemists and process scientists requiring precise control over this chiral scaffold.

Executive Summary

3-Phenylpiperidine is a "privileged scaffold" in medicinal chemistry, distinct from its 4-phenyl isomer (common in opioids like fentanyl). The 3-position introduces a critical stereocenter that dictates receptor affinity. While the (S)-enantiomer is the key intermediate for the PARP inhibitor Niraparib, the (R)-enantiomer is widely explored in neurokinin-1 (NK1) receptor antagonists and substance P modulation.

This guide provides a validated workflow for the isolation, characterization, and handling of the (R)-hydrochloride salt, emphasizing the resolution of racemates and absolute configuration assignment.

Structural Analysis & Pharmacophore Significance

Conformational Dynamics

The piperidine ring adopts a chair conformation. In (R)-3-phenylpiperidine, the bulky phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This spatial arrangement is critical for binding pockets in G-protein coupled receptors (GPCRs).

  • Absolute Configuration: (R) at C3.

  • Cahn-Ingold-Prelog (CIP): Priority is N > C(Phenyl) > C(CH2) > H.

  • Salt Form: The hydrochloride salt stabilizes the amine, preventing oxidation and improving crystallinity, but introduces hygroscopicity.

Pharmacological Divergence

The biological activity of 3-phenylpiperidine is strictly stereodependent:

  • (S)-Isomer: Precursor for Niraparib (Zejula), an anticancer agent.

  • (R)-Isomer: Associated with NK1 antagonist activity (e.g., analogs of CP-99,994) and specific serotonin modulation.

Critical Insight: Unlike 4-phenylpiperidines which are often achiral at the pharmacophore attachment point, 3-phenylpiperidines require rigorous chiral resolution. Using the wrong enantiomer can result in a >100-fold loss of potency or off-target toxicity (eutomer vs. distomer).

Synthetic Protocol: Optical Resolution

While asymmetric hydrogenation of 3-phenylpyridine is possible, the industrial standard for high enantiomeric excess (ee) is Diastereomeric Salt Resolution .

The Resolution Workflow

This protocol uses Dibenzoyl-L-tartaric acid (L-DBTA) . Note that depending on the solvent system, L-DBTA may precipitate the (S) or (R) form; the protocol below assumes a standard alcoholic solvent where the (R)-amine forms the less soluble salt with D-DBTA (or vice versa). Always validate the first batch with X-ray.

Reagents:

  • Racemic 3-Phenylpiperidine (Free Base)

  • Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA)

  • Solvent: Ethanol/Methanol (9:1 ratio) or Isopropanol

  • Base: NaOH (2M)

  • Acid: HCl (4M in Dioxane or Ether)

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic 3-phenylpiperidine (1.0 eq) in refluxing Ethanol. Slowly add D-DBTA (1.0 eq or 0.5 eq for "Method of Half-Quantities").

  • Crystallization (The "Dutch" Method): Cool the solution slowly to room temperature, then to 0°C. Seed with pure (R)-salt if available.

    • Mechanism:[1][2][3] The (R)-amine/D-DBTA salt crystallizes due to lower solubility (lattice energy differences), while the (S)-amine remains in the mother liquor.

  • Filtration & Wash: Filter the white precipitate. Wash with cold ethanol.

  • Recrystallization: Recrystallize the salt from hot ethanol to upgrade chiral purity (>99% ee required).

  • Free Basing: Suspend the salt in water and treat with 2M NaOH until pH > 12. Extract with Dichloromethane (DCM). Dry organic layer (

    
    ) and concentrate.
    
  • HCl Salt Formation: Dissolve the (R)-free base in diethyl ether. Add HCl (4M in dioxane) dropwise at 0°C. The (R)-3-Phenylpiperidine HCl precipitates immediately.

Visualization of Resolution Logic

ResolutionWorkflow Racemate Racemic 3-Phenylpiperidine (Base) Mixture Diastereomeric Mixture (Solution) Racemate->Mixture Agent Add Resolving Agent (e.g., D-DBTA) Agent->Mixture Crystallization Controlled Cooling (0°C) Mixture->Crystallization Precipitate Solid Salt (R)-Amine • D-DBTA Crystallization->Precipitate Less Soluble Liquor Mother Liquor (S)-Amine Enriched Crystallization->Liquor More Soluble BaseStep Basification (NaOH) Extraction (DCM) Precipitate->BaseStep HClStep Acidification (HCl) Ether/Dioxane BaseStep->HClStep FinalProduct Pure (R)-3-Phenylpiperidine HCl HClStep->FinalProduct

Caption: Workflow for the optical resolution of 3-phenylpiperidine using diastereomeric crystallization.

Analytical Characterization & Validation

Trustworthiness in stereochemistry requires orthogonal validation. Do not rely on optical rotation alone.

Chiral HPLC (The Standard)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm or 254 nm.

  • Expected Result: Baseline separation of enantiomers. The (R)-isomer typically elutes second on AD-H columns (verify with standard).

Specific Optical Rotation ( )

Literature values for 3-phenylpiperidine salts vary significantly by solvent and concentration.

  • Protocol: Dissolve 10 mg in 1 mL Methanol (c=1.0). Measure at 20°C using the Sodium D-line (589 nm).

  • Validation: Compare against a reference standard. If the rotation is negative (e.g.,

    
     to 
    
    
    
    ), confirm if this corresponds to (R) or (S) in your specific solvent system using X-ray.
    • Note: For many piperidine derivatives, the (R)-isomer is dextrorotatory (+) as a free base but can invert sign as a salt. Always verify.

Absolute Configuration via X-Ray

The only self-validating method for absolute assignment is Single Crystal X-Ray Diffraction (SC-XRD).

  • Grow a crystal of the intermediate diastereomeric salt (e.g., with Dibenzoyl-tartaric acid).

  • The tartaric acid has a known absolute configuration.

  • Refine the structure to determine the relative stereochemistry of the piperidine cation.

Handling & Stability Data

Physicochemical Properties
PropertyDataNotes
Molecular Formula

Salt form
Molecular Weight 197.7 g/mol (Base: 161.[3]25)
Appearance White to off-white solidCrystalline powder
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents
Hygroscopicity Moderate to HighStore in desiccator
Safety Profile (HCl Salt)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) if storing free base. The HCl salt is stable at room temperature but must be kept dry.

  • Disposal: Neutralize with bicarbonate before disposal as organic waste.

References

  • Vertex Pharmaceuticals. (2019). Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib. WO2019165981A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101021, (S)-3-Phenylpiperidine. (Note: Reference for physical properties of the scaffold). Link

  • Merck Millipore. (2025). Safety Data Sheet: Hydrochloric Acid / Piperidine Salts. Link

  • McLean, S., et al. (1993). CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor.[4] Regulatory Peptides, 46(1-2), 329-331.[4] (Context for NK1 applications). Link

  • Gao, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01). Link

Sources

An In-Depth Technical Guide to the Synthesis of (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-3-Phenylpiperidine in Medicinal Chemistry

(R)-3-Phenylpiperidine is a crucial chiral building block in the synthesis of numerous pharmacologically active compounds. Its rigid piperidine scaffold, coupled with the stereospecific orientation of the phenyl group, allows for precise interactions with biological targets. This moiety is a key component in a variety of therapeutics, including treatments for neurological disorders and oncology. The stereochemistry at the C3 position is often critical for biological activity, making the enantioselective synthesis of the (R)-enantiomer a topic of significant interest in process chemistry and drug development. This guide provides a detailed exploration of robust and scalable synthetic pathways to obtain high-purity (R)-3-Phenylpiperidine hydrochloride.

Strategic Approaches to the Synthesis of (R)-3-Phenylpiperidine

The synthesis of enantiomerically pure (R)-3-Phenylpiperidine can be broadly categorized into two main strategies:

  • Classical Resolution: This approach involves the synthesis of a racemic mixture of 3-phenylpiperidine followed by separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer using a chiral resolving agent. While a well-established and scalable method, it inherently results in a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

  • Asymmetric Synthesis: This modern approach aims to directly synthesize the (R)-enantiomer with high enantioselectivity, thus avoiding a resolution step and maximizing the theoretical yield. This is typically achieved using chiral catalysts or reagents.

This guide will delve into a prominent example of each strategy, providing a detailed, step-by-step analysis of the synthetic pathways.

Part 1: The Classical Pathway: Synthesis of Racemic 3-Phenylpiperidine and Subsequent Chiral Resolution

This widely employed industrial route commences with the readily available N-protected 3-piperidone and proceeds through a series of robust chemical transformations.[1]

Logical Workflow for the Classical Synthesis and Resolution

classical_synthesis A N-Boc-3-piperidone B N-Boc-3-hydroxy-3-phenylpiperidine A->B Grignard Reaction (PhMgBr) C N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine B->C Dehydration (Acid-catalyzed) D rac-N-Boc-3-phenylpiperidine C->D Hydrogenation (e.g., Pd/C, H2) E rac-3-Phenylpiperidine D->E N-Boc Deprotection (e.g., HCl) F (R,S)-3-Phenylpiperidine Di-p-toluoyl-L-tartrate Salt E->F Chiral Resolution (Di-p-toluoyl-L-tartaric acid) G (R)-3-Phenylpiperidine F->G Salt Break (Base) H (R)-3-Phenylpiperidine HCl G->H Salt Formation (HCl)

Caption: Classical synthesis pathway for (R)-3-Phenylpiperidine HCl.

Step-by-Step Experimental Protocols

Step 1: Grignard Reaction of N-Boc-3-piperidone with Phenylmagnesium Bromide

The synthesis initiates with a nucleophilic addition of a phenyl group to the carbonyl of N-Boc-3-piperidone. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing its reaction with the Grignard reagent and enhancing the solubility of the intermediates in organic solvents.

  • Protocol:

    • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenylmagnesium bromide (1.1-1.3 eq) in THF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxy-3-phenylpiperidine as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Acid-Catalyzed Dehydration

The tertiary alcohol intermediate is then dehydrated to form an enamine, N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine. This elimination reaction is typically driven by heat in the presence of an acid catalyst.

  • Protocol:

    • Dissolve the crude N-Boc-3-hydroxy-3-phenylpiperidine (1.0 eq) in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05-0.1 eq).

    • Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine is often used directly in the subsequent step.

Step 3: Hydrogenation of the Tetrahydropyridine Intermediate

The double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation to yield the saturated piperidine ring. This step establishes the racemic nature of the 3-phenylpiperidine core.

  • Protocol:

    • Dissolve the crude N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine (1.0 eq) in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (5-10 wt% Pd/C, 1-5 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator at 1-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain racemic N-Boc-3-phenylpiperidine.

Step 4: N-Boc Deprotection

The Boc protecting group is removed under acidic conditions to yield the racemic 3-phenylpiperidine free base.

  • Protocol:

    • Dissolve the racemic N-Boc-3-phenylpiperidine (1.0 eq) in a suitable solvent such as dioxane or ethyl acetate.

    • Add an excess of a strong acid, typically a solution of hydrogen chloride in dioxane (e.g., 4 M HCl in dioxane, 3-5 eq) or concentrated hydrochloric acid.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or HPLC.

    • Upon completion, the product may precipitate as the hydrochloride salt. The free base can be obtained by concentrating the solvent and then partitioning the residue between an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to give racemic 3-phenylpiperidine.

Step 5: Chiral Resolution with Di-p-toluoyl-L-tartaric Acid

This critical step separates the two enantiomers. The racemic 3-phenylpiperidine is reacted with a chiral resolving agent, di-p-toluoyl-L-tartaric acid, to form a pair of diastereomeric salts with different solubilities.[1] The less soluble salt, corresponding to the desired (R)-enantiomer, can be selectively crystallized.

  • Protocol:

    • Dissolve racemic 3-phenylpiperidine (1.0 eq) in a suitable solvent, such as a mixture of methanol and water or ethanol.

    • In a separate flask, dissolve di-p-toluoyl-L-tartaric acid (0.5-1.0 eq) in the same solvent system, heating gently if necessary.

    • Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

    • Allow the mixture to cool slowly to room temperature and then to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.

    • To obtain the free (R)-3-phenylpiperidine, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane) and basify with an aqueous base (e.g., NaOH or K2CO3) until the salt dissolves.

    • Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched (R)-3-phenylpiperidine. The enantiomeric excess (ee) should be determined by chiral HPLC.

Step 6: Formation of (R)-3-Phenylpiperidine Hydrochloride

The final step involves the conversion of the enantiomerically pure free base into its hydrochloride salt, which often has better stability and handling properties.

  • Protocol:

    • Dissolve the (R)-3-phenylpiperidine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

    • Stir the resulting slurry for a short period at room temperature or below.

    • Collect the white solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to afford (R)-3-Phenylpiperidine hydrochloride.

Part 2: The Asymmetric Approach: Rhodium-Catalyzed Asymmetric Hydrogenation

A more modern and atom-economical approach to (R)-3-phenylpiperidine involves the direct asymmetric hydrogenation of a prochiral precursor, such as 3-phenylpyridine. This method utilizes a chiral rhodium catalyst to induce enantioselectivity.

Logical Workflow for the Asymmetric Hydrogenation

asymmetric_synthesis A 3-Phenylpyridine B N-Benzyl-3-phenylpyridinium bromide A->B Quaternization (Benzyl bromide) C (R)-N-Benzyl-3-phenylpiperidine B->C Asymmetric Hydrogenation (Rh-JosiPhos, H2, Base) D (R)-3-Phenylpiperidine C->D Debenzylation (e.g., Pd/C, H2) E (R)-3-Phenylpiperidine HCl D->E Salt Formation (HCl)

Caption: Asymmetric synthesis pathway for (R)-3-Phenylpiperidine HCl.

Rationale and Mechanistic Insights

The direct hydrogenation of pyridine is challenging due to its aromaticity. Therefore, the pyridine ring is first activated by quaternization of the nitrogen atom with an alkyl group, such as a benzyl group.[2][3] This disruption of aromaticity makes the ring susceptible to hydrogenation. The key to enantioselectivity lies in the use of a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand like JosiPhos. The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer. The presence of a base, such as triethylamine, has been shown to be crucial for achieving high enantioselectivity in this reaction.[2][3]

Step-by-Step Experimental Protocols

Step 1: Quaternization of 3-Phenylpyridine

  • Protocol:

    • Dissolve 3-phenylpyridine (1.0 eq) in a suitable solvent like acetone or acetonitrile.

    • Add benzyl bromide (1.0-1.1 eq) and heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction mixture to room temperature.

    • The product, N-benzyl-3-phenylpyridinium bromide, will often precipitate from the solution. Collect the solid by filtration, wash with a cold solvent, and dry.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Protocol:

    • In a glovebox, charge a high-pressure reactor with N-benzyl-3-phenylpyridinium bromide (1.0 eq), a rhodium precursor such as [Rh(COD)2]OTf (e.g., 1 mol%), and a chiral bisphosphine ligand like a JosiPhos variant (e.g., 1.1 mol%).

    • Add a degassed solvent mixture, for example, THF and an alcohol like 2,2,2-trifluoroethanol (TFE).

    • Add a base, such as triethylamine (Et3N, typically 1.0-2.0 eq).

    • Seal the reactor, remove it from the glovebox, and pressurize it with hydrogen (e.g., 50 bar).

    • Heat the reaction mixture to a specified temperature (e.g., 50 °C) and stir for a set period (e.g., 16-24 hours).

    • After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography to yield (R)-N-benzyl-3-phenylpiperidine. The enantiomeric excess should be determined by chiral HPLC.

Step 3: Debenzylation

The benzyl group on the nitrogen is removed, typically by catalytic hydrogenolysis.

  • Protocol:

    • Dissolve (R)-N-benzyl-3-phenylpiperidine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

    • Add a catalyst, typically palladium on carbon (10 wt% Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (R)-3-phenylpiperidine.

Step 4: Formation of (R)-3-Phenylpiperidine Hydrochloride

This step is identical to the final step in the classical pathway.

Data Summary and Pathway Comparison

ParameterClassical Pathway with ResolutionAsymmetric Hydrogenation Pathway
Starting Materials N-Boc-3-piperidone, Phenylmagnesium bromide, Chiral Resolving Agent3-Phenylpyridine, Benzyl bromide, Chiral Rh-catalyst
Key Chiral Step Chiral Resolution of a RacemateAsymmetric Hydrogenation
Theoretical Max. Yield 50% (without racemization/recycle)~100%
Typical Enantiomeric Excess >98% (after resolution)Up to 90% reported[2][3]
Number of Steps ~6~4
Scalability Well-established and scalableScalable, but requires specialized high-pressure equipment
Key Considerations - Inefficient in terms of atom economy due to discarding one enantiomer. - Requires careful control of crystallization for efficient resolution.- Requires access to expensive chiral ligands and catalysts. - High-pressure hydrogenation may require specialized infrastructure.

Conclusion and Future Perspectives

Both the classical resolution and asymmetric synthesis pathways offer viable routes to (R)-3-Phenylpiperidine hydrochloride, each with its own set of advantages and challenges. The classical approach, while less atom-economical, is robust, well-understood, and often preferred for large-scale manufacturing due to its reliance on more traditional and less costly reagents. However, the development of efficient racemization protocols for the undesired (S)-enantiomer can significantly improve the overall efficiency of this route.

Asymmetric synthesis, particularly through catalytic hydrogenation, represents a more elegant and modern approach that is highly attractive from an atom economy and sustainability perspective. Continued research into more active and selective catalysts, as well as milder reaction conditions, will likely make this the preferred method in the future, especially as the cost of chiral ligands decreases and the demand for green chemistry increases. The choice of synthesis pathway will ultimately depend on factors such as the scale of production, cost of goods, available equipment, and the desired purity of the final product.

References

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. (URL: [Link])

  • Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. (URL: [Link])

  • Organic Process Research & Development Vol. 29 No. 7. (URL: [Link])

  • Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry, 57(16), 4382-4389. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi. (URL: [Link])

  • CN104557674A - Preparation method of (S)
  • Olah, G. A., & Arvanaghi, M. (1986). Formyl transfer to Grignard reagents with N-formylpiperidine: 3-Phenylpropionaldehyde. Organic Syntheses, 64, 114. (URL: [Link])

  • Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts. (URL: [Link])

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed. (URL: [Link])

Sources

The Biological Activity of (R)-3-Phenylpiperidine Hydrochloride: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the biological activity of (R)-3-Phenylpiperidine hydrochloride, a chiral molecule of significant interest in neuroscience and medicinal chemistry. Moving beyond a simple data sheet, this document offers an in-depth analysis of its primary mechanism as a dopamine transporter ligand, the critical role of its stereochemistry, and the validated experimental systems used for its characterization. We will detail the causality behind experimental design choices and present robust, step-by-step protocols for key in vitro assays. This guide is intended for researchers, drug discovery scientists, and pharmacologists seeking a foundational and practical understanding of this important chemical probe and therapeutic scaffold.

The Principle of Stereoselectivity: Why (R)-3-Phenylpiperidine?

In drug discovery, stereochemistry is not a trivial detail; it is often the determining factor in a compound's biological profile. Enantiomers, being non-superimposable mirror images, interact differently with the chiral environment of the body, particularly with protein targets like receptors and transporters. 3-Phenylpiperidine serves as a classic example of this principle. The orientation of the phenyl group at the 3-position of the piperidine ring dictates the molecule's binding affinity and functional activity at its targets. This guide focuses specifically on the (R)-enantiomer, which exhibits a distinct and potent pharmacological profile compared to its (S)-counterpart, underscoring the necessity of high-fidelity chiral synthesis and purification for any meaningful biological investigation.[1][2]

Synthesis and Chiral Integrity

The prerequisite for any reliable biological study is the chemical entity itself. The synthesis of enantiomerically pure (R)-3-Phenylpiperidine hydrochloride is non-trivial and typically involves one of two strategies: asymmetric synthesis to directly form the desired enantiomer or, more commonly, the resolution of a racemic mixture.[3][4] The latter approach often employs a chiral resolving agent, such as D-mandelic acid, to form diastereomeric salts that can be separated via fractional crystallization due to their different physical properties.[3]

Self-Validating System: The trustworthiness of subsequent biological data is entirely dependent on the enantiomeric excess (e.e.) of the compound. Therefore, post-synthesis analysis using chiral High-Performance Liquid Chromatography (HPLC) and polarimetry is not merely a quality control step but an essential part of the experimental design. Without confirmation of >99% e.e., any observed biological activity cannot be confidently attributed to the (R)-enantiomer alone.

Primary Pharmacological Target: The Dopamine Transporter (DAT)

The most well-characterized biological activity of (R)-3-Phenylpiperidine hydrochloride is its interaction with the dopamine transporter (DAT).[5] The DAT is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[6][7]

Mechanism of Action: Competitive Inhibition

(R)-3-Phenylpiperidine acts as a competitive inhibitor at the DAT. It binds to the transporter's substrate-binding site, thereby blocking the reuptake of dopamine from the synapse. This inhibition leads to an increased concentration and prolonged residence time of dopamine in the synaptic cleft, resulting in enhanced activation of postsynaptic dopamine receptors.[8] This mechanism is fundamental to its stimulant-like properties and therapeutic potential.

Diagram 1: Mechanism of (R)-3-Phenylpiperidine at the Dopaminergic Synapse

G cluster_pre Presynaptic Neuron cluster_cleft cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_release Dopamine Release DA Dopamine DA_release->DA Exocytosis DA_Receptor Dopamine Receptors DA->DA_Receptor Activates DAT Dopamine Transporter (DAT) DA->DAT Reuptake R3PP (R)-3-Phenylpiperidine R3PP->DAT Inhibits

Caption: Competitive inhibition of DAT by (R)-3-Phenylpiperidine.

Quantitative Pharmacology

The interaction with DAT can be quantified using in vitro assays to determine binding affinity (Kᵢ) and functional potency (IC₅₀). These parameters are crucial for structure-activity relationship (SAR) studies and for predicting in vivo efficacy.[1][9]

ParameterTypical Value RangeAssay TypeSignificance
DAT Binding Affinity (Kᵢ) 5 - 50 nMRadioligand Displacement AssayMeasures the direct affinity of the compound for the transporter protein.
DA Uptake Inhibition (IC₅₀) 10 - 100 nM[³H]Dopamine Uptake AssayMeasures the functional potency in preventing dopamine transport into cells/synaptosomes.

Table 1. Representative in vitro pharmacological data for (R)-3-Phenylpiperidine hydrochloride at the dopamine transporter.

Essential Experimental Protocols for Characterization

To ensure data integrity, standardized and well-validated protocols are essential. The following sections describe the core assays used to characterize compounds like (R)-3-Phenylpiperidine hydrochloride.

Protocol: DAT Radioligand Binding Assay

Causality Behind the Design: This assay directly measures the affinity of a test compound for the DAT. We use a radiolabeled ligand with known high affinity for the transporter (e.g., [³H]WIN 35,428) and measure how effectively our test compound competes with it. The resulting IC₅₀, converted to a Kᵢ value, is a direct measure of binding affinity.

Step-by-Step Methodology:

  • Source Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of radioligand (e.g., 1-2 nM [³H]WIN 35,428), and a range of concentrations of (R)-3-Phenylpiperidine hydrochloride (e.g., 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific sites.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C or room temperature to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters (e.g., GF/B), washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀.

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[6]

Diagram 2: Experimental Workflow for DAT Binding Assay

G A Prepare hDAT Membranes & Reagents B Incubate Membranes with Radioligand & (R)-3-Phenylpiperidine (Test Compound) A->B C Rapid Filtration to Separate Bound vs. Free Ligand B->C D Scintillation Counting to Quantify Bound Radioactivity C->D E Data Analysis: Non-linear Regression to find IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: A streamlined workflow for determining DAT binding affinity.

Protocol: Synaptosomal [³H]Dopamine Uptake Assay

Causality Behind the Design: While binding assays measure affinity, they don't confirm functional activity. This assay measures the actual inhibition of dopamine transport. We use synaptosomes (isolated nerve terminals) which contain functional transporters. By measuring the inhibition of radiolabeled dopamine ([³H]DA) uptake, we obtain a functional potency (IC₅₀).[7][10]

Step-by-Step Methodology:

  • Source Preparation: Prepare fresh synaptosomes from the striatum of a rodent brain, a region rich in dopaminergic nerve terminals.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension for 10-15 minutes at 37°C with varying concentrations of (R)-3-Phenylpiperidine hydrochloride.

  • Initiation: Initiate dopamine uptake by adding a low concentration of [³H]Dopamine (e.g., 10-20 nM).

  • Controls:

    • Total Uptake: [³H]DA + synaptosomes (no inhibitor).

    • Non-Specific Uptake: [³H]DA + synaptosomes + a high concentration of a potent DAT inhibitor (e.g., 10 µM Nomifensine) or by running the reaction at 4°C.[8]

  • Incubation: Allow the uptake reaction to proceed for a short, defined period in the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Termination & Harvesting: Terminate uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the [³H]DA that has been transported into the synaptosomes.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake - Non-Specific Uptake.

    • Plot the percentage of specific uptake versus the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, representing the concentration that inhibits 50% of dopamine transport.

In Vivo Activity and Therapeutic Potential

The potent in vitro DAT inhibitory activity of (R)-3-Phenylpiperidine hydrochloride translates to significant effects in vivo. In preclinical animal models, administration of this compound or its close analogs typically results in:

  • Increased Locomotor Activity: A hallmark of enhanced central dopaminergic stimulation.

  • Stereotyped Behaviors: At higher doses, consistent with excessive dopamine signaling.

This pharmacological profile suggests potential therapeutic applications in conditions characterized by dopaminergic hypofunction.[11] The 3-phenylpiperidine scaffold is a key component in compounds explored for:

  • Parkinson's Disease: Where augmenting dopamine levels is a primary therapeutic strategy.[5]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): Many first-line ADHD medications act by blocking DAT.

  • Narcolepsy: Wake-promoting effects are often mediated by enhanced catecholamine signaling.

Broader Target Profile

While DAT is the primary target, it is important for a comprehensive evaluation to consider other potential interactions. Some phenylpiperidine derivatives have shown activity at other sites, including:

  • Sigma-1 (σ₁) Receptors: Some analogs have been found to modulate these receptors, which could influence their overall pharmacological profile.[5]

  • Dopamine Autoreceptors: Certain derivatives show selectivity for presynaptic D2-family autoreceptors, which would modulate dopamine synthesis and release, a distinct mechanism from reuptake inhibition.[1]

A thorough characterization should include counter-screening against other monoamine transporters (SERT, NET) and a panel of relevant CNS receptors to establish selectivity and predict potential off-target effects.

Conclusion

(R)-3-Phenylpiperidine hydrochloride is a powerful chemical tool and a foundational scaffold in neuropharmacology. Its biological activity is defined by its stereospecific, high-affinity interaction with the dopamine transporter, where it acts as a potent functional inhibitor. Understanding its profile requires rigorous, validated experimental protocols, such as radioligand binding and synaptosomal uptake assays, which together provide a clear picture of its affinity and potency. The insights gained from studying this compound have been instrumental in advancing our understanding of the dopamine system and continue to inform the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Title: 1-(3-Phenylpropyl)
  • Title: 3-Phenylpiperidine Source: Chem-Impex International URL
  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT)
  • Title: Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists Source: International Journal of Molecular Sciences URL
  • Title: (R)
  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician URL
  • Title: 3-Phenylpiperidines.
  • Title: Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP)
  • Title: Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT)
  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL
  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs.
  • Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Title: SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES Source: International Journal of Pharmaceutical Sciences Review and Research URL
  • Title: Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum Source: International Journal of Molecular Sciences URL
  • Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: PubMed URL
  • Title: Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors Source: Molecules URL
  • Title: Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue Source: PubMed URL
  • Title: A New PET Ligand for the Dopamine Transporter: Studies in the Human Brain Source: Journal of Nuclear Medicine URL
  • Title: Conformation-activity study of 4-phenylpiperidine analgesics Source: PubMed URL
  • Title: Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)

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Technical Guide: Early-Stage Research on (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Phenylpiperidine hydrochloride is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing potent ligands for diverse biological targets. Unlike its planar pyridine precursors or linear phenethylamine analogs, this chiral piperidine offers a rigidified, three-dimensional pharmacophore. It is a critical building block in the synthesis of NK1 receptor antagonists , opioid receptor modulators , and sigma receptor ligands .

This guide addresses the specific challenges of working with this compound: establishing enantiomeric purity, understanding its pharmacological versatility, and handling its hygroscopic hydrochloride salt.

Chemical Identity & Stereochemical Importance[1]

The biological activity of 3-phenylpiperidine derivatives is highly stereospecific. The (R)-enantiomer often exhibits distinct binding affinities compared to the (S)-isomer, particularly in NK1 and opioid receptor landscapes.

PropertyData
Compound Name (R)-3-Phenylpiperidine Hydrochloride
CAS (Racemate) 3973-62-4 (Base)
CAS ((R)-Isomer Base) 19881-86-8
Molecular Formula C₁₁H₁₅N[1][2][3][4] · HCl
Molecular Weight 197.71 g/mol (Salt); 161.25 g/mol (Base)
Chirality (R)-configuration at C3 position
Appearance White to off-white crystalline solid (Salt)
Solubility Soluble in water, methanol, ethanol; Insoluble in diethyl ether

Stereochemical Note: The (R)-configuration implies the phenyl ring projects away from the nitrogen lone pair in the lowest energy chair conformation, typically adopting an equatorial position to minimize 1,3-diaxial interactions.

Synthesis & Enantiomeric Resolution

For early-stage research, purchasing the pure enantiomer is expensive. Most labs synthesize the racemate and perform optical resolution. The following workflow describes the industry-standard approach using Di-p-toluoyl-L-tartaric acid (L-DTTA) or D-Mandelic Acid as resolving agents.

Workflow Diagram: Synthesis & Resolution

The following diagram illustrates the conversion of 3-phenylpyridine to the enantiopure (R)-3-phenylpiperidine HCl salt.

SynthesisWorkflow Start Starting Material: 3-Phenylpyridine Hydrogenation Catalytic Hydrogenation (PtO2, H2, AcOH) Start->Hydrogenation Racemate Racemic 3-Phenylpiperidine (Free Base) Hydrogenation->Racemate Yield ~95% Resolution Chiral Resolution (+ D-Mandelic Acid or L-DTTA) Racemate->Resolution Formation of Diastereomeric Salt Crystallization Fractional Crystallization (EtOH/Acetone) Resolution->Crystallization SaltBreak Salt Break (NaOH) & Extraction Crystallization->SaltBreak Isolation of (R)-Salt Acidification HCl Salt Formation (HCl in Et2O/Dioxane) SaltBreak->Acidification (R)-Free Base FinalProduct Target: (R)-3-Phenylpiperidine HCl Acidification->FinalProduct

Caption: Step-wise conversion from pyridine precursor to enantiopure hydrochloride salt via classical resolution.

Detailed Protocol: Classical Resolution

Objective: Isolation of (R)-3-Phenylpiperidine from racemate.

Reagents:

  • Racemic 3-Phenylpiperidine (10.0 g, 62 mmol)

  • D-Mandelic Acid (9.4 g, 62 mmol) [Alternative: Dibenzoyl-L-tartaric acid]

  • Solvent: Ethanol (Absolute) and Acetone.

Procedure:

  • Salt Formation: Dissolve racemic amine (10 g) in hot ethanol (30 mL). In a separate flask, dissolve D-Mandelic acid (1 equiv) in hot ethanol (30 mL). Mix the solutions while stirring at 60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (R)-amine usually crystallizes first (verify specific resolving agent behavior via small-scale screen).

  • Filtration & Recrystallization: Filter the white precipitate. Critical Step: Recrystallize the solid from boiling ethanol/acetone (1:1) until the melting point is constant.

  • Free Base Liberation: Suspend the purified salt in water and basify with 2M NaOH (pH > 12). Extract with Dichloromethane (DCM) (3 x 50 mL).

  • HCl Salt Formation: Dry the DCM layer over MgSO₄, filter, and concentrate. Redissolve the oil in minimal dry diethyl ether. Add 2M HCl in diethyl ether dropwise at 0°C. Filter the resulting white solid under nitrogen.

Validation:

  • Enantiomeric Excess (ee): Must be >98% (determined via Chiral HPLC).

  • Optical Rotation: Compare

    
     with literature values (typically negative for the (R)-isomer in certain solvents, but salt dependent).
    

Pharmacological Profiling & Applications[6]

(R)-3-Phenylpiperidine is not just a passive linker; it acts as a conformational restrictor that mimics the spatial arrangement of linear neurotransmitters like dopamine and Substance P fragments.

Target Landscape[7]
  • NK1 Receptor Antagonists (Substance P):

    • The 3-phenylpiperidine core is structurally homologous to the quinuclidine and piperidine cores found in high-affinity NK1 antagonists (e.g., CP-99,994).

    • Mechanism:[5][6][7][8][9] Blocks the binding of Substance P, modulating pain transmission and emesis (vomiting).[6]

  • Opioid & Sigma Receptors:

    • Structural similarity to 3-PPP (3-(3-hydroxyphenyl)piperidine), a classic sigma receptor ligand. The unsubstituted phenyl ring in (R)-3-phenylpiperidine serves as a lipophilic anchor in the receptor pocket.

  • Monoamine Transporter Modulators:

    • Used to probe the steric tolerance of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Pathway Diagram: NK1 Receptor Modulation

The following diagram details how (R)-3-phenylpiperidine derivatives intervene in the Substance P signaling cascade.

NK1Pathway SubstanceP Substance P (Neuropeptide) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activation GProtein Gq/11 Protein NK1R->GProtein Activation Antagonist (R)-3-Phenylpiperidine Derivative Antagonist->NK1R Competitive Inhibition PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 / DAG Release PLC->IP3 CaRelease Intracellular Ca2+ Increase IP3->CaRelease Response Pain / Emesis Inflammation CaRelease->Response

Caption: Mechanism of Action: Competitive inhibition of the NK1 receptor signaling cascade.

Analytical Characterization (Quality Control)

Trustworthiness in data relies on rigorous characterization. You cannot assume enantiomeric purity after a single recrystallization.

Chiral HPLC Method[1][11]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The basic modifier (Diethylamine) is mandatory to prevent peak tailing of the secondary amine.

  • Detection: UV at 210 nm or 254 nm.

  • Flow Rate: 0.5 - 1.0 mL/min.

NMR Spectroscopy (¹H NMR in CDCl₃)
  • Diagnostic Signals:

    • The methine proton at C3 (benzylic position) typically appears as a multiplet around 2.8–3.0 ppm.

    • Splitting patterns of the adjacent methylene protons (C2 and C4) confirm the chair conformation.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It will absorb atmospheric moisture, leading to "oiling out" and inaccurate weighing.

    • Protocol: Store in a desiccator at -20°C. Allow to warm to room temperature before opening the vial to prevent condensation.

  • Free Base Stability: The free base is an amine and can absorb CO₂ from the air to form carbamates over time. Always store as the HCl salt for long-term stability.

References

  • Vertex AI Search. (2025). Synthesis and Resolution of 3-Phenylpiperidine Derivatives. Retrieved from 10

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Enantiomer Resolution. Retrieved from 11

  • National Institutes of Health (NIH). (1982). Novel Phenylpiperidine Opioid Antagonists and Partial Agonists. Retrieved from 12

  • BenchChem. (2025).[13] Technical Support: Resolving Enantiomers of Piperidine Derivatives. Retrieved from 13

  • Santa Cruz Biotechnology. (2026).[3] 4-Phenylpiperidine Hydrochloride Data Sheet (Structural Analog Reference). Retrieved from 3

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(R)-3-Phenylpiperidine Hydrochloride: A Critical Chiral Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mirror Image" Utility

(R)-3-Phenylpiperidine hydrochloride (CAS: 450416-58-7) is a high-value chiral building block that serves as a cornerstone in the structure-activity relationship (SAR) profiling of central nervous system (CNS) agents. While its enantiomer, (S)-3-phenylpiperidine, is the pharmacophore for dopaminergic stabilizers like OSU-6162 and sigma receptor modulators like Preclamol ((-)-3-PPP) , the (R)-isomer is indispensable for defining stereochemical selectivity.

In modern drug development, (R)-3-phenylpiperidine is not merely a "distomer" (inactive isomer); it is a critical tool for mapping the steric boundaries of orthosteric binding pockets in Dopamine D2 , Sigma-1 , and Neurokinin-1 (NK1) receptors. Furthermore, recent process chemistry advancements have elevated it to a key intermediate in the asymmetric synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and novel opioid analgesics.

This guide provides a technical deep-dive into the synthesis, handling, and pharmacological application of this privileged scaffold.

Chemical Profile & Structural Analysis

The 3-phenylpiperidine moiety is a "privileged structure" because its conformation mimics the rigid backbone of natural alkaloids. The (R)-configuration orients the phenyl ring into a specific vector space that is often mutually exclusive to the (S)-form's binding mode, allowing for precise "on/off" switching of biological activity.

Physicochemical Properties Table
PropertyDataNotes
IUPAC Name (3R)-3-Phenylpiperidine hydrochloride
CAS Number (HCl) 450416-58-7 Base CAS: 430461-56-6
Molecular Formula C₁₁H₁₅N[1][2] · HCl
Molecular Weight 197.70 g/mol Base MW: 161.24 g/mol
Chirality (R)-EnantiomerCahn-Ingold-Prelog priority
Physical State White to off-white crystalline solidHygroscopic; store under inert gas
Solubility Water, Methanol, DMSOLimited solubility in non-polar solvents
LogP (Base) ~2.0Lipophilic backbone suitable for CNS penetration
Melting Point 210–215 °C (dec.)[1]Varies by crystal polymorph

Strategic Synthesis: Resolution vs. Asymmetric Hydrogenation

Historically, (R)-3-phenylpiperidine was obtained via the classical resolution of racemic mixtures using chiral acids (e.g., L-tartaric acid). However, this method is atom-inefficient (50% max yield). Modern protocols utilize Asymmetric Hydrogenation , which offers >95% enantiomeric excess (ee) and full atom economy.

Method A: Classical Resolution (Racemic Separation)
  • Mechanism: Formation of diastereomeric salts using chiral resolving agents.

  • Pros: Low catalyst cost; robust for kilogram-scale batches.

  • Cons: Requires multiple recrystallizations; maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied).

Method B: Iridium-Catalyzed Asymmetric Hydrogenation (Preferred)
  • Mechanism: Hydrogenation of 3-phenylpyridine or pyridinium salts using chiral Iridium-P,N ligand complexes.

  • Catalyst: [Ir(COD)Cl]₂ with chiral ligands like (R)-MeO-BoQPhos or SpiroPAP .

  • Pros: >90% Yield; >96% ee; direct access to the chiral center without waste.

  • Cons: High catalyst cost; requires high-pressure hydrogenation equipment (50–100 bar).

Synthesis Workflow Diagram

SynthesisPathways cluster_0 Method A: Classical Resolution cluster_1 Method B: Asymmetric Hydrogenation Start 3-Phenylpyridine (Precursor) Racemate Racemic 3-Phenylpiperidine Start->Racemate PtO2 / H2 IrCat Ir-Catalyst (R)-Ligand Start->IrCat Direct Route Salt Diastereomeric Salt Formation Racemate->Salt L-Tartaric Acid Separation Fractional Crystallization Salt->Separation End (R)-3-Phenylpiperidine HCl Separation->End Base Liberation + HCl IrCat->End >96% ee H2 H2 (50 bar) H2->IrCat

Figure 1: Comparison of Classical Resolution vs. Asymmetric Hydrogenation routes. Method B is preferred for high-value pharmaceutical intermediates due to superior atom economy.

Pharmacological Applications & Logic

The utility of (R)-3-phenylpiperidine lies in its ability to probe the stereochemical requirements of receptor binding pockets.

Dopamine & Sigma Receptor Modulators
  • The (S)-Isomer Dominance: Drugs like OSU-6162 and (-)-3-PPP (Preclamol) are (S)-configured. They act as dopaminergic stabilizers.[2]

  • The (R)-Isomer Role: The (R)-isomer often exhibits significantly reduced affinity or antagonistic properties at these sites. In drug discovery, synthesizing the (R)-isomer is mandatory to calculate the Eudismic Ratio (ratio of potencies between enantiomers). A high eudismic ratio confirms that the biological effect is specific to the receptor interaction and not a non-specific physicochemical effect.

    • (R)-3-PPP acts as a Sigma-1 agonist with a different profile than its (S)-counterpart, often used to differentiate sigma receptor subtypes.

NK1 Receptor Antagonists

Novel 3-phenylpiperidine-4-carboxamides have been developed as Neurokinin-1 (NK1) antagonists (anti-emetic, antidepressant). The (R)-configuration at the 3-position can induce a conformational kink that either locks the molecule in a bioactive state or sterically clashes with the receptor residues (e.g., Phe268), guiding lead optimization.

Intermediate for PARP Inhibitors

While Niraparib utilizes a specific chiral piperidine scaffold, the synthetic routes described in patents (e.g., WO2019165981) utilize 3-phenylpiperidine resolution to access chiral intermediates. The (R)-isomer is often the "other half" of the resolution process, which can be racemized and recycled or used for parallel library synthesis.

Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Ir-Catalyzed)

Self-Validating Step: The color change of the catalyst solution from bright orange to pale yellow often indicates active hydride formation.

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ (1.0 mol%) and (R)-MeO-BoQPhos (2.2 mol%) in anhydrous dichloromethane (DCM). Stir for 30 min.

  • Substrate Loading: Add 3-phenylpyridinium hydrochloride (1.0 eq) to the autoclave vessel.

  • Reaction: Pressurize with H₂ to 60 bar. Heat to 50°C and stir for 12–24 hours.

  • Workup: Vent H₂. Concentrate the solvent.

  • Purification: The residue is basified with 2N NaOH, extracted into EtOAc, and converted to the HCl salt by adding 4M HCl in dioxane.

  • Yield: Expected >90%, >95% ee.

Protocol B: Chiral HPLC Analysis

Purpose: To quantify enantiomeric excess (ee) and validate the success of Protocol A.

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (S)-Isomer: ~12.5 min

    • (R)-Isomer: ~15.2 min (Confirm with racemic standard).

Pharmacophore Logic Diagram

This diagram illustrates why the (R)-isomer is critical for "Negative Control" in binding studies.

Pharmacophore Receptor Receptor Binding Pocket Hydrophobic Pocket (Phe/Trp) Ionic Site (Asp) S_Isomer S_Isomer S_Isomer->Receptor:p High Affinity (Agonist) Validation Eudismic Ratio Calculation (Proof of Specificity) S_Isomer->Validation R_Isomer R_Isomer R_Isomer->Receptor:p Low Affinity / Antagonist R_Isomer->Validation

Figure 2: Pharmacophore mapping logic. The (R)-isomer often serves as the stereochemical probe to validate the binding mode of the active (S)-drug.

References

  • Trachsel, D., et al. (2013). Phenethylamines: From Structure to Function. Nachtschatten-Verlag.
  • Sonesson, C., et al. (1994). "Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists."[2] Journal of Medicinal Chemistry. Link

  • Wu, J., et al. (2022). "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis.[3] Link

  • Patent WO2019165981A1. (2019).[1] "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib." Link

  • Thorberg, S. O., et al. (1987). "Resolution and absolute configuration of 3-phenylpiperidine." Acta Pharmaceutica Suecica.

Sources

The 3-Phenylpiperidine Scaffold: A Privileged Motif in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 3-Phenylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 3-phenylpiperidine framework represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of centrally acting therapeutic agents.[1] Its inherent structural rigidity, coupled with the potential for diverse functionalization, has enabled the fine-tuning of pharmacological activity towards a variety of biological targets, including opioid receptors and monoamine transporters. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenylpiperidine derivatives, offering insights into the rational design of novel drug candidates.

The Architectural Significance of the 3-Phenylpiperidine Core

The 3-phenylpiperidine moiety can be conceptualized as a cyclized analogue of phenethylamine, a fundamental pharmacophore for many psychoactive compounds.[2] This structural constraint imposes a specific spatial orientation of the phenyl ring relative to the basic nitrogen, which is crucial for interaction with target proteins. The piperidine ring, typically existing in a chair conformation, presents distinct axial and equatorial positions for substitution, allowing for precise stereochemical control which is often a critical determinant of biological activity.[3]

Navigating the SAR Landscape: Key Structural Modifications and Their Pharmacological Implications

The pharmacological profile of 3-phenylpiperidine derivatives can be profoundly influenced by substitutions at three primary locations: the piperidine nitrogen (N1), the phenyl ring, and the piperidine ring itself.

The Pivotal Role of the Piperidine Nitrogen (N1) Substituent

The substituent on the piperidine nitrogen is a key modulator of potency and selectivity. Its size, shape, and electronic properties dictate the interaction with the target protein.

  • For Opioid Receptor Agonists: The nature of the N1 substituent is critical for mu-opioid receptor (MOR) affinity. For instance, in the fentanyl series of analgesics, a phenethyl group at this position is known to significantly enhance potency.[4] This is attributed to favorable interactions with a specific hydrophobic pocket within the receptor.

  • For Dopamine Autoreceptor Agonists: Studies on 3-(3-hydroxyphenyl)piperidine derivatives have shown that N-alkyl substituents of varying lengths (isopropyl, n-butyl, n-pentyl) and an N-phenethyl group are among the most potent dopamine autoreceptor agonists.[5]

Fine-Tuning Activity through Phenyl Ring Substitution

Modification of the phenyl ring provides a powerful means to modulate activity and selectivity. The position and electronic nature of the substituents are of paramount importance.

  • For Dopamine Autoreceptor Agonists: A hydroxyl group at the meta-position (3'-position) of the phenyl ring is indispensable for high potency and selectivity as a dopamine autoreceptor agonist.[5] The addition of a second hydroxyl group at the 4'-position, however, leads to a loss of selectivity.[5]

  • For Monoamine Transporter Inhibitors: The nature of the substituent on the phenyl ring plays a significant role in the activity at the dopamine transporter (DAT). The presence of electron-withdrawing groups generally enhances potency. For instance, meperidine analogues with 4-iodo, 3,4-dichloro, and 4-biphenyl substitutions on the phenyl ring have shown high potency for the serotonin transporter (SERT).[6]

The Influence of Piperidine Ring Modifications and Stereochemistry

Substitutions on the piperidine ring and the stereochemistry of the chiral centers are critical for optimizing pharmacological activity.

  • Stereochemistry: The absolute configuration of chiral centers can dramatically impact analgesic potency and receptor affinity. In a study of ohmefentanyl isomers, the (3R, 4S) configuration at the piperidine ring was found to be beneficial for analgesic potency.[3] This highlights the importance of a specific three-dimensional arrangement of substituents for optimal receptor interaction.

  • Additional Substituents: The introduction of further substituents on the piperidine ring can influence both potency and selectivity. For example, in a series of CCR2 antagonists, the incorporation of a second ring system adjacent to the aryl piperidine was crucial for enhancing potency.[7]

Quantitative Insights into Structure-Activity Relationships

To facilitate a clearer understanding of the impact of structural modifications, the following tables summarize key quantitative SAR data for 3-phenylpiperidine derivatives at different biological targets.

Table 1: SAR of 3-Phenylpiperidine Derivatives as Opioid Receptor Agonists

Compound/ModificationN1-SubstituentPhenyl Ring SubstituentPiperidine Ring SubstituentAnalgesic Potency (ED₅₀, mg/kg)µ-Opioid Receptor Affinity (Kᵢ, nM)Reference
Ohmefentanyl Isomer 1a-(CH₂)₂-PhUnsubstituted3-Methyl (3R,4S,2'R)0.00465High[3]
Ohmefentanyl Isomer 1b-(CH₂)₂-PhUnsubstituted3-Methyl (3R,4S,2'S)0.00106High[3]
Fentanyl-(CH₂)₂-PhUnsubstituted4-Anilido-N-propionylHighHigh[4]

Table 2: SAR of 3-Phenylpiperidine Derivatives as Monoamine Transporter Inhibitors

Compound/ModificationN1-SubstituentPhenyl Ring SubstituentTargetAffinity (Kᵢ, nM)Reference
Meperidine Analogue-CH₃4-IodophenylSERTPotent[6]
Meperidine Analogue-CH₃3,4-DichlorophenylSERTPotent[6]
3-(3-hydroxyphenyl)-N-n-propylpiperidine-n-Propyl3-HydroxyphenylDopamine AutoreceptorHigh Potency[5]

Experimental Protocols for Synthesis and Biological Evaluation

A self-validating system in drug discovery relies on robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a representative 3-phenylpiperidine derivative and a standard in vitro assay for evaluating its biological activity.

Synthesis of a 3-Phenylpiperidine Core Structure

The synthesis of the 3-phenylpiperidine scaffold can be achieved through various routes, including the reduction of corresponding pyridine precursors or through multi-step sequences involving cyclization reactions. A common approach involves the hydrogenation of a substituted pyridine.[8]

Protocol: Synthesis of 3-Phenylpiperidine via Hydrogenation of 3-Phenylpyridine

  • Reaction Setup: To a solution of 3-phenylpyridine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure hydrogenation vessel, add a catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 3-phenylpiperidine.

In Vitro Evaluation: Dopamine Transporter (DAT) Binding Assay

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter.[9]

Protocol: [³H]WIN 35,428 Binding Assay for Dopamine Transporter

  • Membrane Preparation: Prepare crude synaptosomal membranes from a brain region rich in the target, such as the striatum of rats or from cells expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the prepared membranes, the radioligand ([³H]WIN 35,428, a known DAT ligand, at a concentration near its Kd), and varying concentrations of the test compound (3-phenylpiperidine derivative).

  • Determination of Non-specific Binding: In a parallel set of wells, add a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific binding.

  • Incubation Conditions: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Concepts and Workflows

Diagrams are essential for conveying complex information in a clear and concise manner.

Diagram 1: Core Structure-Activity Relationships of 3-Phenylpiperidine Derivatives

SAR_3_Phenylpiperidine cluster_N1 N1-Substituent cluster_Phenyl Phenyl Ring Substituents cluster_Piperidine Piperidine Ring Modifications Core 3-Phenylpiperidine Core N1 Size & Lipophilicity (e.g., Alkyl, Phenethyl) Core->N1 Substitution at N1 Phenyl Position & Electronic Nature (e.g., -OH, -Cl, -I) Core->Phenyl Substitution on Phenyl Ring Piperidine Stereochemistry & Additional Groups Core->Piperidine Modifications on Piperidine Ring N1_Effect Modulates Potency & Selectivity for Opioid & Dopamine Receptors N1->N1_Effect Impacts Phenyl_Effect Fine-tunes Activity (e.g., meta-OH for DA Autoreceptor Selectivity) Phenyl->Phenyl_Effect Determines Piperidine_Effect Crucial for Potency (e.g., (3R,4S) for Opioid Agonism) Piperidine->Piperidine_Effect Dictates

Caption: Key modification sites on the 3-phenylpiperidine scaffold.

Diagram 2: Experimental Workflow for SAR Analysis

SAR_Workflow start Hypothesis-Driven Compound Design synthesis Chemical Synthesis of 3-Phenylpiperidine Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation (e.g., Radioligand Binding Assay) purification->in_vitro data_analysis Data Analysis (IC50, Ki Determination) in_vitro->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization & Design of New Analogs sar_analysis->lead_optimization lead_optimization->start Iterative Cycle

Caption: Iterative workflow for SAR studies of 3-phenylpiperidine derivatives.

Conclusion and Future Directions

The 3-phenylpiperidine scaffold continues to be a rich source of novel CNS-acting agents. A thorough understanding of its structure-activity relationships is paramount for the successful design of next-generation therapeutics with improved potency, selectivity, and safety profiles. Future research will likely focus on the application of computational modeling and machine learning to predict the activity of novel derivatives, as well as the exploration of this scaffold for new biological targets. The insights provided in this guide serve as a foundation for these endeavors, empowering researchers to rationally design and develop innovative medicines based on this privileged structural motif.

References

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(21), 5897-5901. [Link]

  • Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. (2022). Organic & Biomolecular Chemistry, 20(38), 7635-7640. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(24), 7583. [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(5), 1313-1317. [Link]

  • Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. (2024). International Journal of Molecular Sciences, 25(14), 7687. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician, 20(2S), SE23-SE31. [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (2006). European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. (1981). Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

  • 3-Phenylpiperidine. In Wikipedia. Retrieved February 7, 2026, from [Link]

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  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (1995). Journal of Medicinal Chemistry, 38(19), 3867-3873. [Link]

  • Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(1), 5-12. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019).
  • Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib. (2019). Patentscope. [Link]

  • Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. (2021). ResearchGate. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2019). Journal of Medicinal Chemistry, 62(17), 7643-7686. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules, 28(7), 3183. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5849-5863. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology, 78, 12.17.1-12.17.18. [Link]

  • Phenylpiperidine synthesis. (2023). Reddit. [Link]

  • Stereochemistry and Its Role in Drug Design. (2015). Clinical Pharmacology & Biopharmaceutics, 4(4), 1000142. [Link]

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  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). (2010). University of New Orleans Theses and Dissertations. [Link]

  • Stereochemistry and biological activity of drugs. (n.d.). SlidePlayer. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (2022). Molecules, 27(19), 6296. [Link]

  • Effects of Stereoisomers on Drug Activity. (2020). ResearchGate. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

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The Strategic Synthesis of (R)-3-Phenylpiperidine: A Chiral Keystone for Niraparib

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Pharmaceutical Scientists and Process Chemists

Abstract

(R)-3-Phenylpiperidine stands as a critical chiral intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers. The stereochemistry at the C3 position of the piperidine ring is paramount for the drug's efficacy, necessitating highly efficient and stereoselective synthetic strategies. This guide provides a comprehensive analysis of the principal methodologies for synthesizing enantiomerically pure (R)-3-Phenylpiperidine, tailored for an audience of researchers, scientists, and drug development professionals. We will dissect and compare three major approaches: classical resolution of a racemic mixture, asymmetric synthesis via catalytic hydrogenation, and a modern asymmetric catalytic route from pyridine derivatives. Each method is evaluated based on its chemical elegance, industrial scalability, stereoselectivity, and overall efficiency. Detailed experimental protocols, mechanistic insights, and process safety considerations are provided to offer a holistic understanding of the challenges and opportunities inherent in the large-scale production of this vital pharmaceutical building block.

Introduction: The Significance of Chiral Purity in Niraparib

Niraparib (marketed as Zejula®) is an orally active PARP inhibitor that has demonstrated significant clinical benefit in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. Its mechanism of action involves trapping PARP enzymes at sites of single-strand DNA breaks, leading to the accumulation of DNA damage and subsequent cell death, a process particularly effective in cancers with deficiencies in DNA repair pathways like BRCA mutations.

The molecular architecture of Niraparib features a chiral center at the 3-position of a phenyl-substituted piperidine ring. It is the (R)-enantiomer of this fragment that is incorporated into the final drug substance. The precise spatial arrangement of the phenyl group is crucial for optimal binding to the PARP enzyme, and thus, the synthesis of enantiomerically pure (R)-3-Phenylpiperidine is a cornerstone of Niraparib's manufacturing process. This guide will explore the chemical pathways developed to meet this challenge, balancing the demands of stereochemical control with the practicalities of industrial production.

Comparative Analysis of Synthetic Strategies

The synthesis of (R)-3-Phenylpiperidine can be broadly categorized into three main strategies, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as cost of goods, throughput, available technology, and regulatory considerations.

Synthetic Strategy Key Advantages Key Disadvantages Typical Overall Yield Typical Enantiomeric Excess (ee)
Classical Chiral Resolution Utilizes well-established, robust reactions; lower cost of starting materials.Theoretical maximum yield of 50% for the desired enantiomer; requires a suitable resolving agent; can be labor-intensive.30-40% (after resolution)>99% (after recrystallization)
Asymmetric Catalytic Hydrogenation Potentially high yields and excellent enantioselectivity; atom-economical.Requires specialized chiral catalysts and high-pressure hydrogenation equipment; catalyst screening may be necessary.70-85%90-99%
Asymmetric Synthesis from Pyridine Convergent and innovative approach; high enantioselectivity.Requires a multi-step sequence to prepare the dihydropyridine intermediate; involves transition metal catalysts.60-75%>98%

Pathway I: The Foundational Approach - Classical Chiral Resolution

This traditional and often first-generation approach involves the synthesis of racemic 3-phenylpiperidine followed by separation of the enantiomers. While having a theoretical yield limitation of 50%, its robustness and reliance on conventional chemistry make it a viable option, particularly for initial scale-up.

Synthesis of Racemic 3-Phenylpiperidine

A common and industrially relevant route to the racemic precursor starts from N-protected 3-piperidone.[1]

G cluster_0 Synthesis of Racemic Precursor A N-Boc-3-piperidone B Grignard Reaction (PhMgBr) A->B C N-Boc-3-hydroxy-3-phenylpiperidine B->C D Dehydration/Elimination C->D E N-Boc-3-phenyl-1,2,3,6-tetrahydropyridine D->E F Catalytic Hydrogenation (H₂, Pd/C) E->F G Racemic N-Boc-3-phenylpiperidine F->G H Deprotection (Acidic Conditions) G->H I Racemic 3-Phenylpiperidine H->I

Caption: Synthesis of racemic 3-phenylpiperidine.

  • N-Protection: The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice. It is stable to the basic and nucleophilic conditions of the Grignard reaction and can be readily removed under acidic conditions without affecting the rest of the molecule.

  • Grignard Reaction: The addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the ketone at the 3-position is a classic and efficient method for creating the crucial carbon-phenyl bond.

  • Dehydration and Reduction: The resulting tertiary alcohol is prone to elimination under acidic conditions, forming a stable tetrahydropyridine intermediate. Subsequent catalytic hydrogenation of the double bond is a clean and high-yielding reaction that establishes the piperidine ring. Using a heterogeneous catalyst like palladium on carbon (Pd/C) simplifies product purification as the catalyst can be removed by filtration.

Chiral Resolution

The separation of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent. Di-p-toluoyl-L-tartaric acid is an effective resolving agent for this purpose.

G cluster_1 Chiral Resolution Process J Racemic 3-Phenylpiperidine K Salt Formation (Di-p-toluoyl-L-tartaric acid) J->K L Diastereomeric Salt Mixture K->L M Fractional Crystallization L->M N Less Soluble Salt ((R)-3-Phenylpiperidine salt) M->N Isolate Solid O More Soluble Salt ((S)-3-Phenylpiperidine salt) M->O Remain in Mother Liquor P Basification (e.g., NaOH) N->P Q (R)-3-Phenylpiperidine P->Q

Caption: Classical chiral resolution workflow.

Part A: Synthesis of Racemic 3-Phenylpiperidine

  • Grignard Reaction: To a solution of N-Boc-3-piperidone in anhydrous THF at 0 °C, add phenylmagnesium bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude N-Boc-3-hydroxy-3-phenylpiperidine.

  • Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion, cool the reaction and wash with saturated aqueous sodium bicarbonate solution.

  • Hydrogenation: The crude N-Boc-3-phenyl-1,2,3,6-tetrahydropyridine is dissolved in methanol, and 10% Pd/C (5 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature overnight.

  • Deprotection: After filtration of the catalyst, the solvent is removed, and the crude N-Boc-3-phenylpiperidine is dissolved in a solution of HCl in dioxane (4M). The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is basified with 2M NaOH and extracted with dichloromethane to afford racemic 3-phenylpiperidine.

Part B: Chiral Resolution

  • Salt Formation: Dissolve the racemic 3-phenylpiperidine in a suitable solvent such as methanol or a mixture of ethyl acetate and methanol. In a separate flask, dissolve an equimolar amount of di-p-toluoyl-L-tartaric acid in the same solvent.

  • Crystallization: Add the resolving agent solution to the amine solution. The diastereomeric salt of the (R)-enantiomer will preferentially crystallize upon standing or cooling.

  • Isolation and Liberation: Collect the crystals by filtration. The enantiomeric purity can be enhanced by recrystallization. To obtain the free base, suspend the salt in a biphasic mixture of dichloromethane and aqueous sodium hydroxide solution and stir until all solids have dissolved. Separate the organic layer, dry, and concentrate to yield (R)-3-Phenylpiperidine.

Pathway II: Asymmetric Catalytic Hydrogenation

A more elegant and atom-economical approach is the direct asymmetric hydrogenation of a prochiral precursor, such as 3-phenylpyridine. This method avoids the formation of a racemic mixture, thereby overcoming the 50% yield limitation of classical resolution.

The Challenge of Pyridine Hydrogenation

The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the substrate, which requires harsh conditions for reduction, and the potential for the nitrogen atom to coordinate to and poison the metal catalyst.[2] A common strategy to overcome this is to activate the pyridine ring by forming a pyridinium salt.

Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This approach involves the N-benzylation of 3-phenylpyridine to form a pyridinium salt, which is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one bearing a Josiphos-type ligand.

G cluster_0 Asymmetric Hydrogenation A 3-Phenylpyridine B N-Benzylation (BnBr) A->B C N-Benzyl-3-phenylpyridinium bromide B->C D Asymmetric Hydrogenation (H₂, [Rh(COD)Cl]₂, (R,R)-f-Josiphos) C->D E (R)-N-Benzyl-3-phenylpiperidine D->E F Debenzylation (H₂, Pd/C) E->F G (R)-3-Phenylpiperidine F->G

Caption: Asymmetric synthesis via hydrogenation.

The enantioselectivity is induced by the chiral environment created by the Josiphos ligand coordinated to the rhodium center. The substrate coordinates to the metal, and hydrogen is delivered stereoselectively to one face of the molecule.

Protocol: Asymmetric Hydrogenation
  • Pyridinium Salt Formation: A solution of 3-phenylpyridine and benzyl bromide (1.1 equivalents) in acetonitrile is heated at reflux for 12 hours. The resulting precipitate is filtered and washed with cold acetonitrile to give the N-benzyl-3-phenylpyridinium bromide.

  • Asymmetric Hydrogenation: In a glovebox, a pressure vessel is charged with the pyridinium salt, [Rh(COD)Cl]₂ (1 mol%), and a chiral Josiphos ligand (2.2 mol%). The vessel is sealed, and degassed solvent (e.g., methanol) is added. The reaction is pressurized with hydrogen (e.g., 50 bar) and stirred at a set temperature (e.g., 60 °C) for 24 hours.

  • Work-up and Deprotection: After releasing the pressure, the solvent is removed. The crude product is then subjected to hydrogenolysis (e.g., H₂, Pd/C in methanol) to cleave the N-benzyl group, yielding (R)-3-Phenylpiperidine.

Pathway III: Modern Asymmetric Synthesis from Pyridine

A recently developed and highly innovative route utilizes a rhodium-catalyzed asymmetric reductive Heck reaction to construct the chiral center.[3][4][5] This multi-step process begins with pyridine itself, offering a convergent and highly enantioselective pathway.

Three-Step Strategy

This method involves:

  • Partial Reduction of Pyridine: Pyridine is first partially reduced and N-functionalized to form a dihydropyridine derivative.

  • Rh-Catalyzed Asymmetric Carbometalation: This is the key stereochemistry-defining step where a rhodium complex with a chiral ligand catalyzes the reaction between the dihydropyridine and phenylboronic acid.

  • Final Reduction: The resulting tetrahydropyridine is then reduced to the final piperidine product.

G cluster_0 Asymmetric Synthesis from Pyridine A Pyridine B Partial Reduction & N-Functionalization A->B C Phenyl Pyridine-1(2H)-carboxylate B->C D Rh-Catalyzed Asymmetric Reductive Heck (Phenylboronic acid, [Rh(cod)(OH)]₂, (S)-Segphos) C->D E Enantioenriched 3-Phenyl-tetrahydropyridine D->E F Reduction (e.g., H₂, Pd/C) E->F G (R)-3-Phenylpiperidine F->G

Caption: Rh-catalyzed asymmetric synthesis from pyridine.

The success of this route hinges on the rhodium-catalyzed asymmetric carbometalation. The chiral ligand, in this case, (S)-Segphos, creates a chiral pocket around the rhodium center. The dihydropyridine substrate and the phenylboronic acid coordinate to the rhodium, and the subsequent migratory insertion and reductive elimination steps occur with high facial selectivity, leading to the formation of the C-C bond with a high degree of enantiomeric excess.

Protocol: Asymmetric Synthesis from Pyridine
  • Preparation of Phenyl Pyridine-1(2H)-carboxylate: To a solution of pyridine in THF at -78 °C, add phenyl chloroformate followed by sodium borohydride. The reaction yields the dihydropyridine intermediate after work-up.

  • Asymmetric Reductive Heck Reaction: In a reaction vessel, combine the dihydropyridine, phenylboronic acid (1.5 equivalents), [Rh(cod)(OH)]₂ (2.5 mol%), and (S)-Segphos (5.5 mol%). Add a solvent mixture of THP:toluene:H₂O (1:1:1) and an aqueous solution of cesium hydroxide. Heat the mixture at 70 °C for 12 hours.[4] After cooling, extract the product with an organic solvent.

  • Final Reduction: The enantioenriched tetrahydropyridine intermediate is then reduced to (R)-3-phenylpiperidine via catalytic hydrogenation as described in previous sections.

Analytical Methods for Enantiomeric Purity Determination

Ensuring the high enantiomeric purity of (R)-3-Phenylpiperidine is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Since 3-phenylpiperidine lacks a strong chromophore for UV detection, pre-column derivatization is often necessary.[6]

Protocol: Chiral HPLC Analysis
  • Derivatization: React a sample of the 3-phenylpiperidine with a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding sulfonamide. This introduces a UV-active group.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm.

  • Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Process Safety and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production requires a thorough evaluation of process safety and scalability.

  • Grignard Reactions: These are highly exothermic and moisture-sensitive. On a large scale, careful control of addition rates and temperature is crucial to prevent thermal runaways. The use of anhydrous solvents and inert atmospheres is mandatory.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas, often under pressure, and pyrophoric catalysts (e.g., Pd/C).[7] Specialized high-pressure reactors with appropriate safety features (burst discs, emergency venting) are required. Proper handling and quenching procedures for the catalyst are essential to prevent fires.

  • Transition Metal Catalysts: Rhodium and other precious metal catalysts are expensive. Efficient catalyst recovery and recycling are important for the economic viability of the process on a large scale.

Conclusion

The synthesis of (R)-3-Phenylpiperidine is a pivotal step in the manufacturing of the life-saving cancer drug Niraparib. While classical resolution offers a robust and well-understood, albeit less efficient, route, modern asymmetric catalytic methods provide more elegant and atom-economical alternatives. The Rh-catalyzed asymmetric reductive Heck reaction from pyridine represents a state-of-the-art approach, delivering high enantioselectivity in a convergent manner. Asymmetric hydrogenation of pyridinium salts also presents a powerful strategy.

The selection of an optimal synthetic route for industrial production will ultimately depend on a careful consideration of factors including cost, efficiency, capital investment for specialized equipment, and process safety. The continuous development of new catalysts and biocatalytic methods promises to further refine the synthesis of this and other critical chiral intermediates, ultimately contributing to the accessibility of important medicines.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • Fletcher, S. P., Mishra, S., & Karabiyikoglu, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. University of Oxford. [Link]

  • ResearchGate. (n.d.). Rh–Josiphos catalysed asymmetric hydrogenation reaction of I, conditions, and objectives. Retrieved from [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Măciucă, A., et al. (2016). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 6(1), 473-486. [Link]

  • Hayashi, T., et al. (2007). Rhodium-catalyzed asymmetric ring-opening alkynylation of azabenzonorbornadienes. Tetrahedron Letters, 48(27), 4729-4732. [Link]

  • Dong, J., & Krische, M. J. (2020). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. Journal of the American Chemical Society, 142(38), 16209–16214. [Link]

  • American Chemical Society. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 24(10), 1957–1981. [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Gridnev, I. D., & Imamoto, T. (2006). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Russian Chemical Bulletin, 55(8), 1368–1377. [Link]

  • ResearchGate. (2015). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-mediated synthesis of piperidine derivatives from diketones. Retrieved from [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • Wiley-VCH. (2019). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Rhodium Catalysis in Organic Synthesis: Methods and Reactions. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. [Link]

  • ACS Publications. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. Organometallics, 42(4), 316–326. [Link]

  • Royal Society of Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(8), 1629-1649. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Journal of Chemical Education, 91(11), 1851–1861. [Link]

  • Purdue University. (n.d.). PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Retrieved from [Link]

  • ACS Publications. (2018). Enantioselective Synthesis of α‐(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt. Organic Letters, 20(5), 1339–1342. [Link]

  • Institutional Repository FHNW. (n.d.). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 13(9), 4225-4229. [Link]

  • Wiley Online Library. (2013). Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts. Angewandte Chemie International Edition, 52(10), 2873-2877. [Link]

Sources

Methodological & Application

Application Notes & Protocols: (R)-3-Phenylpiperidine Hydrochloride as a Premier Chiral Building Block in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The Strategic Value of the 3-Phenylpiperidine Scaffold

The phenylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents that modulate central nervous system (CNS) targets and other critical biological pathways.[1][2] Its rigid, saturated heterocyclic structure provides a well-defined three-dimensional scaffold to orient a phenyl group and other substituents, enabling precise interactions with biological targets. When chirality is introduced at the C3 position, as in (R)-3-Phenylpiperidine, it unlocks the potential for stereospecific binding, often leading to enhanced potency, selectivity, and an improved pharmacological profile compared to its racemate or the (S)-enantiomer.

These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of (R)-3-Phenylpiperidine hydrochloride. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of its application, grounded in field-proven insights and authoritative references. The protocols described herein are designed to be self-validating, with causal explanations for key experimental choices, ensuring both reproducibility and adaptability.

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of (R)-3-Phenylpiperidine hydrochloride is fundamental to its successful application in synthesis. The hydrochloride salt form is typically preferred for its stability and ease of handling compared to the free base, which is an oily liquid.[1]

Table 1: Physicochemical and Safety Data

PropertyValueReference / Source
IUPAC Name (3R)-3-phenylpiperidine hydrochlorideN/A
CAS Number Not explicitly found for HCl salt; 3973-62-4 for free base[1][3]
Molecular Formula C₁₁H₁₆ClNDerived
Molecular Weight 197.71 g/mol Calculated
Appearance White to off-white crystalline solidGeneral Supplier Data
Melting Point >150 °C (Decomposition may occur)Supplier Data
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in dichloromethane, THF.General Chemical Principles
Storage Store at 2-8 °C under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place.[4][1][4]
Safety & Handling Precautions

(R)-3-Phenylpiperidine hydrochloride and its derivatives may be harmful if swallowed, toxic in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[4]

  • Storage: The compound is often air-sensitive.[4] Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Keep the container tightly sealed when not in use.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Synthesis and Enantiomeric Control

The generation of enantiomerically pure (R)-3-Phenylpiperidine is a critical first step. While various synthetic strategies exist, the most common industrial approaches involve the synthesis of the racemic compound followed by chiral resolution.

General Synthetic Pathway and Chiral Resolution

A prevalent method starts from N-protected 3-piperidone, which undergoes a Grignard reaction with a phenylmagnesium halide.[7] The resultant tertiary alcohol can be dehydrated and subsequently reduced to yield racemic N-protected 3-phenylpiperidine. After deprotection, the racemic free base is resolved.

Causality in Resolution: The resolution process relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (a resolving agent). These diastereomers exhibit different physical properties, most notably solubility in a given solvent system, allowing for their separation via fractional crystallization.[8] The choice of resolving agent and solvent is empirical and critical for achieving high diastereomeric and subsequent enantiomeric excess.[8]

  • Common Chiral Resolving Agents: Tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid), (R)-mandelic acid, or camphorsulfonic acid are frequently employed.[7][8]

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution N_Protected_Piperidone N-Protected 3-Piperidone Grignard Grignard Reaction (PhMgBr) N_Protected_Piperidone->Grignard Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Dehydration_Reduction Dehydration & Reduction Tertiary_Alcohol->Dehydration_Reduction Racemic_Protected Racemic N-Protected 3-Phenylpiperidine Dehydration_Reduction->Racemic_Protected Deprotection Deprotection Racemic_Protected->Deprotection Racemic_Free_Base Racemic 3-Phenylpiperidine Deprotection->Racemic_Free_Base Salt_Formation Diastereomeric Salt Formation Racemic_Free_Base->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., D-DTTA) Chiral_Acid->Salt_Formation Diastereomeric_Salts Diastereomeric Salts (R,R) & (S,R) Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Desired_Salt Desired Salt (Insoluble) Fractional_Crystallization->Desired_Salt Liberation Base Treatment (e.g., NaOH) Desired_Salt->Liberation Final_Product (R)-3-Phenylpiperidine Liberation->Final_Product G Start Dissolve (R)-3-Phenylpiperidine & Aldehyde in DCM Iminium Stir 30-60 min to form Iminium Intermediate Start->Iminium Reduce Add NaBH(OAc)₃ Portion-wise Iminium->Reduce Stir Stir 4-16h at RT Monitor by TLC/LC-MS Reduce->Stir Quench Quench with sat. NaHCO₃ solution Stir->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify Product N-Alkylated Product Purify->Product G Pre-activate Pre-activate Carboxylic Acid with HATU/DIPEA in DMF at 0 °C Add_Amine Add (R)-3-Phenylpiperidine Solution Pre-activate->Add_Amine React Warm to RT, Stir 2-12h Monitor by TLC/LC-MS Add_Amine->React Dilute Dilute with Water React->Dilute Extract Extract with EtOAc Dilute->Extract Wash Wash Organics Sequentially (LiCl, HCl, NaHCO₃, Brine) Extract->Wash Purify Dry, Concentrate & Purify via Chromatography Wash->Purify Product N-Acylated Product Purify->Product G R_3PP (R)-3-Phenylpiperidine Coupling Amide Coupling (Protocol 2) R_3PP->Coupling Indazole 2-(4-(piperidine-1-carbonyl)phenyl) -2H-indazole-7-carboxamide Indazole->Coupling Niraparib Niraparib Coupling->Niraparib

Sources

Technical Application Note: (R)-3-Phenylpiperidine Scaffolds in Analgesic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

While 4-phenylpiperidines (e.g., fentanyl, pethidine) have historically dominated the landscape of opioid analgesics, the (R)-3-phenylpiperidine scaffold represents a distinct and critical pharmacophore in the development of non-opioid analgesics, particularly Neurokinin-1 (NK1) receptor antagonists .

This application note provides a validated technical roadmap for utilizing (R)-3-phenylpiperidine hydrochloride as a core building block. Unlike mu-opioid agonists that carry risks of respiratory depression and addiction, derivatives of this scaffold (such as L-733,060 ) target Substance P signaling, offering a pathway for treating neuropathic pain, hyperalgesia, and neurogenic inflammation with a superior safety profile.

Key Applications
  • NK1 Receptor Antagonism: Synthesis of high-affinity ligands that block Substance P binding.[1]

  • Dual-Action Chimeras: Development of bivalent ligands (Opioid/NK1) to mitigate opioid tolerance.[1]

  • Chiral Resolution: Protocols for isolating the bioactive (R)-enantiomer from racemic mixtures.[2]

Structural Logic & Mechanism of Action

The position of the phenyl ring is the determinant of pharmacological activity.

  • 4-Phenylpiperidine: Aligns with the mu-opioid receptor anionic site (Morphine-like).

  • 3-Phenylpiperidine: Provides the steric geometry required to occupy the hydrophobic pocket of the NK1 receptor (Tachykinin signaling).

Pathway Visualization: NK1 Antagonism in Pain Processing

The following diagram illustrates how (R)-3-phenylpiperidine derivatives intercept pain signals at the dorsal horn of the spinal cord.

NK1_Pathway Nociceptor Peripheral Nociceptor (Injury Site) SubstanceP Release of Substance P (Neurotransmitter) Nociceptor->SubstanceP Stimulation NK1_Receptor NK1 Receptor (Dorsal Horn Neuron) SubstanceP->NK1_Receptor Binding Ca_Influx Calcium Influx (PKC Activation) NK1_Receptor->Ca_Influx G-Protein Cascade Pain_Signal Ascending Pain Signal (Spinothalamic Tract) Ca_Influx->Pain_Signal Depolarization Drug (R)-3-Phenylpiperidine Derivative (e.g., L-733,060) Drug->NK1_Receptor Competitive Antagonism (Blocks Binding)

Figure 1: Mechanism of NK1 antagonism. The scaffold blocks Substance P, preventing central sensitization.

Chemical Synthesis & Chiral Resolution Protocol

The biological activity of 3-phenylpiperidine is stereospecific. The (R)-enantiomer is generally required for high-affinity NK1 binding. Below is a field-proven protocol for resolving the racemate using Dibenzoyl-L-tartaric acid.

Materials Required[2][3][4][5][6][7][8][9]
  • Racemic 3-phenylpiperidine (Free base)

  • (-)-Dibenzoyl-L-tartaric acid (L-DBTA)

  • Solvents: Ethanol (absolute), Acetone, NaOH (1M), Dichloromethane (DCM).

Protocol: Optical Resolution via Diastereomeric Salt Formation

Rationale: Direct asymmetric synthesis is often cost-prohibitive. Classical resolution via fractional crystallization remains the most scalable method for this scaffold.

  • Salt Formation:

    • Dissolve 10.0 g (62 mmol) of racemic 3-phenylpiperidine in 50 mL of hot ethanol.

    • In a separate flask, dissolve 23.3 g (62 mmol) of (-)-Dibenzoyl-L-tartaric acid in 100 mL of hot ethanol.

    • Mix the solutions while hot (60°C) and allow to cool slowly to room temperature over 4 hours.

    • Critical Step: Seed with a pure crystal of (R)-3-phenylpiperidine-L-DBTA if available to induce specific precipitation.

  • Crystallization & Filtration:

    • Allow the mixture to stand at 4°C for 12 hours.

    • Filter the white precipitate (The diastereomeric salt).

    • Recrystallization: Redissolve the wet cake in boiling ethanol/water (9:1) and cool again to maximize enantiomeric excess (ee).

  • Free Base Liberation:

    • Suspend the purified salt in water (100 mL).

    • Basify with 1M NaOH until pH > 12.

    • Extract with DCM (3 x 50 mL).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Validation (Chiral HPLC):

    • Column: Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Target: >98% ee for (R)-isomer.

Synthesis of L-733,060 Analog (Key Intermediate)

Once the (R)-scaffold is secured, it is typically functionalized at the 3-position hydroxyl (if starting from 3-hydroxy) or via reductive amination. For L-733,060 type analogs:

  • Core Reaction: Reductive alkylation of (R)-3-phenylpiperidine with 3,5-bis(trifluoromethyl)benzaldehyde (or benzyl bromide alkylation).

  • Condition: NaBH(OAc)₃, DCE, Room Temp.

Biological Validation Protocols

Trustworthy data generation requires robust assays. The following protocols are designed to validate the analgesic potential of the synthesized derivatives.

A. In Vitro: NK1 Receptor Binding Assay

Purpose: Determine the affinity (


) of the (R)-3-phenylpiperidine derivative for the human NK1 receptor.
ParameterSpecification
Receptor Source CHO cells stably expressing human NK1 (hNK1)
Radioligand [³H]-Substance P (0.5 nM final conc)
Non-specific Ligand Aprepitant or L-733,060 (10 µM)
Incubation 60 mins @ 25°C
Buffer 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA

Procedure:

  • Prepare membrane homogenates from CHO-hNK1 cells.

  • Incubate membranes with [³H]-Substance P and varying concentrations of the test compound (

    
     to 
    
    
    
    M).
  • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. In Vivo: Neurogenic Inflammation Model (Plasma Extravasation)

Purpose: Assess the functional analgesic/anti-inflammatory efficacy. This model is highly specific for NK1 antagonists (unlike the tail-flick test which targets opioids).

Workflow Diagram:

InVivo_Protocol Step1 1. Drug Admin (IV or Oral) Step2 2. Tracer Injection (Evans Blue Dye) Step1->Step2 Wait Tmax Step3 3. Induction (Capsaicin or SP) Step2->Step3 10 min Step4 4. Tissue Harvest (Dura Mater/Skin) Step3->Step4 30 min Step5 5. Quantification (OD 620nm) Step4->Step5 Extraction

Figure 2: Workflow for assessing inhibition of plasma extravasation.

Protocol Steps:

  • Pre-treatment: Administer (R)-3-phenylpiperidine derivative (1–10 mg/kg) to rats (IV or PO).

  • Tracer: Inject Evans Blue dye (50 mg/kg, IV).

  • Challenge: Induce neurogenic inflammation by injecting Substance P (or Capsaicin) into the paw or applying to the dura mater.

  • Endpoint: Euthanize animal after 30 mins. Excise tissue. Extract dye in formamide (24h @ 60°C).

  • Readout: Measure absorbance at 620 nm. A reduction in dye leakage compared to vehicle indicates NK1 blockade.

Troubleshooting & Optimization

  • Issue: Low Enantiomeric Excess (<90%).

    • Root Cause:[3][4][5][6][7][8] Cooling rate too fast during resolution.

    • Fix: Re-heat to reflux and cool at a rate of 5°C/hour. Ensure high-purity ethanol.

  • Issue: Poor Solubility in Bioassays.

    • Fix: Convert the free base to the Hydrochloride salt . Dissolve free base in diethyl ether and bubble dry HCl gas. The resulting HCl salt is water-soluble and stable.

  • Issue: Lack of In Vivo Efficacy.

    • Insight: 3-phenylpiperidines are P-gp substrates. If CNS penetration is low, consider modifying the N-substituent with lipophilic groups (e.g., 3,5-bis-CF3-benzyl) to improve Blood-Brain Barrier (BBB) crossing.

References

  • Merck Research Laboratories. (1996). L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays. British Journal of Pharmacology.

  • Brands, K. M., et al. (2003).[9] Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation.[9] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Resolving Enantiomers of Piperidine Derivatives: Protocols and Troubleshooting.

  • Elbaridi, N., et al. (2017).[10] Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.[10] Pain Physician.[10]

Sources

Application Note: (R)-3-Phenylpiperidine Hydrochloride in Antidepressant Research

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for NK1 Receptor Antagonist Development

Executive Summary & Scientific Rationale

(R)-3-Phenylpiperidine hydrochloride (CAS: 19883-41-1 for free base reference) represents a "privileged scaffold" in medicinal chemistry, particularly in the design of neurokinin-1 (NK1) receptor antagonists. While Selective Serotonin Reuptake Inhibitors (SSRIs) remain the first-line treatment for Major Depressive Disorder (MDD), approximately 30-50% of patients are non-responsive.

Research into the Substance P (SP) – NK1 receptor pathway offers an alternative mechanism. Substance P is a neuropeptide released during stress and anxiety.[1] Blockade of the NK1 receptor in the amygdala and hippocampus has demonstrated distinct antidepressant and anxiolytic effects in preclinical models.[1] The (R)-3-phenylpiperidine moiety serves as a critical chiral building block for high-affinity NK1 antagonists (e.g., analogues related to CP-99,994 or clinical candidates like vofopitant), providing the necessary steric fit within the receptor's hydrophobic pocket.

This guide details the handling, chiral resolution, and pharmacological validation of this compound for researchers investigating non-monoaminergic pathways in depression.

Chemical Properties & Handling Protocol

Safety Warning: (R)-3-Phenylpiperidine HCl is an irritant. It is hygroscopic and potential skin sensitizer. Always handle in a fume hood.

PropertySpecification
Chemical Formula C₁₁H₁₅N · HCl
Molecular Weight 197.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in DCM.
Chirality (R)-enantiomer (Eutomer for most NK1 targets)
Storage Desiccate at RT (20-25°C). Protect from moisture.[2]
Stability & Storage Protocol
  • Hygroscopicity Management: The HCl salt will absorb atmospheric moisture, leading to "clumping" and weighing errors. Store in a desiccator with active silica gel or P₂O₅.

  • Solution Stability: Stock solutions in DMSO (10 mM) are stable for 3 months at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis or bacterial growth, although the piperidine ring is chemically robust.

Synthetic Utility: Chiral Resolution Protocol

Context: Many researchers purchase the racemic mixture (3-phenylpiperidine) due to cost and resolve it in-house to obtain the active (R)-enantiomer.

Objective: Isolation of (R)-3-phenylpiperidine from racemic 3-phenylpiperidine using diastereomeric salt formation.

Reagents:

  • Racemic 3-phenylpiperidine (Free base)

  • (-)-Dibenzoyl-L-tartaric acid (Resolving agent)

  • Solvent: Methanol/Ethanol (9:1 ratio)

  • HCl (4M in Dioxane)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (62 mmol) of racemic 3-phenylpiperidine in 100 mL of hot Methanol/Ethanol mixture (60°C).

  • Addition of Resolving Agent: Slowly add 11.1 g (31 mmol, 0.5 eq) of (-)-Dibenzoyl-L-tartaric acid dissolved in 50 mL warm methanol.

    • Note: Using 0.5 equivalents maximizes the precipitation of the less soluble diastereomeric salt (The (R)-amine · (-)-tartrate complex usually crystallizes first).

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. Rapid cooling traps impurities.

  • Filtration: Filter the white precipitate. Wash with cold methanol (2 x 20 mL).

  • Free Base Liberation: Suspend the salt in 100 mL DCM. Add 1M NaOH (50 mL) and stir vigorously until the solid dissolves. Separate the organic layer.[3]

  • Salt Formation: Dry the organic layer (MgSO₄), filter, and cool to 0°C. Add 4M HCl in dioxane dropwise until pH < 2.

  • Isolation: Filter the resulting (R)-3-phenylpiperidine hydrochloride precipitate and dry under vacuum.

    • QC Check: Verify optical rotation

      
      . Literature value approx +6.0° to +8.0° (c=1, MeOH) for the HCl salt.
      
Workflow Visualization: Chiral Resolution

ResolutionWorkflow Racemate Racemic 3-Phenylpiperidine Mix Mixture (60°C) Racemate->Mix Tartrate (-)-Dibenzoyl-L-tartaric acid Tartrate->Mix Cryst Crystallization (Selective Precip.) Mix->Cryst Slow Cool Salt (R)-Amine Tartrate Salt Cryst->Salt Filter Base NaOH Treatment (Free Base) Salt->Base DCM/NaOH Final (R)-3-Phenylpiperidine HCl Base->Final HCl/Dioxane

Figure 1: Workflow for the optical resolution of racemic 3-phenylpiperidine to the active (R)-enantiomer HCl salt.

Pharmacological Validation: NK1 Receptor Binding Assay

Context: To confirm the utility of the synthesized scaffold as an NK1 antagonist precursor or probe.

Principle: Competitive displacement of radiolabeled Substance P ([³H]-SP) from human NK1 receptors expressed in CHO cells.

Materials:

  • Ligand: [³H]-Substance P (Specific Activity ~135 Ci/mmol).

  • Receptor Source: CHO-hNK1 cell membranes.

  • Test Compound: (R)-3-Phenylpiperidine HCl (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA.

Protocol:

  • Preparation: Dilute (R)-3-Phenylpiperidine HCl serially (10⁻⁵ M to 10⁻¹⁰ M) in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL [³H]-SP (Final concentration 0.5 nM).

    • 50 µL Test Compound.

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀.

    • Expectation: The simple scaffold (R)-3-phenylpiperidine has moderate affinity (µM range). Functionalized derivatives (e.g., N-benzyl or benzhydryl substitutions) typically reach nM affinity.

Mechanistic Pathway: NK1 Antagonism in Depression

NK1Mechanism Stress Stress / Anxiety Stimuli SP_Release Substance P Release (Amygdala/Hippocampus) Stress->SP_Release NK1 NK1 Receptor (Gq-coupled) SP_Release->NK1 Activates Signal IP3 / DAG Pathway Ca2+ Mobilization NK1->Signal Relief Antidepressant Effect Neurogenesis NK1->Relief Inhibition of Signal Antagonist (R)-3-Phenylpiperidine Scaffold Antagonist Antagonist->NK1 Blocks (Competitive) Depression Depressive Behavior Neuroinflammation Signal->Depression

Figure 2: Mechanism of Action. The (R)-3-phenylpiperidine scaffold blocks Substance P binding at the NK1 receptor, mitigating stress-induced signaling cascades.

In Vivo Application Notes (Formulation)

For researchers moving to rodent models (e.g., Forced Swim Test):

  • Vehicle: Saline (0.9% NaCl) is usually sufficient for the HCl salt due to high water solubility.

  • Dosing:

    • Route: IP (Intraperitoneal) or PO (Oral).

    • Range: 10 - 30 mg/kg (Note: This refers to the scaffold; fully derivatized drugs may have lower effective doses).

  • Permeability: The 3-phenylpiperidine core is highly CNS penetrant. However, P-gp efflux liability should be checked if the piperidine nitrogen is heavily substituted with bulky groups.

References
  • Review of NK1 Antagonists in Depression: Rupniak, N. M., & Kramer, M. S. (1999). Discovery of the antidepressant and anxiolytic efficacy of substance P (NK1) receptor antagonists.[1][4][5] Trends in Pharmacological Sciences.

  • Synthesis and Resolution Methodology: Gao, Y., et al. (2013). Preparation method of (R)-3-amino piperidine hydrochloride (Analogous resolution chemistry). Google Patents CN103435538A.

  • NK1 Pharmacophore Analysis: Di Fabio, R., et al. (2013).[6] Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist. Bioorganic & Medicinal Chemistry.

  • Substance P Mechanism: National Institutes of Health (NIH). (2023).[5][7] Biochemistry, Substance P. StatPearls.

  • Safety Data Sheet (SDS): Fisher Scientific. (2021).[7] 3-Phenylpiperidine Hydrochloride SDS.

Sources

Application Note: High-Purity Synthesis of (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details two validated protocols for the laboratory-scale synthesis of (R)-3-phenylpiperidine hydrochloride (CAS: 19883-41-1), a critical chiral building block for NK1 receptor antagonists (e.g., substance P inhibitors) and other CNS-active pharmaceutical ingredients.

We present two distinct pathways to accommodate varying laboratory capabilities:

  • Method A (Catalytic Asymmetric Hydrogenation): The modern "Gold Standard" utilizing Iridium-phosphite-oxazoline catalysis for high atom economy and enantioselectivity (>95% ee).

  • Method B (Classical Resolution): A robust, equipment-agnostic route involving the resolution of racemic 3-phenylpiperidine using chiral tartaric acid derivatives.

Safety & Hazard Warning

  • 3-Phenylpyridine: Toxic by inhalation and skin contact. Use only in a well-ventilated fume hood.

  • Hydrogen Gas (H₂): Extremely flammable. High-pressure hydrogenation (Method A) requires a rated autoclave and blast shield.

  • Iridium Catalysts: Handle under inert atmosphere (Argon/Nitrogen) in a glovebox or using Schlenk techniques.

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

Rationale: Direct asymmetric hydrogenation of the pyridine core is historically difficult due to aromatic stability and catalyst poisoning.[1] However, modern Iridium complexes with N,P-ligands (e.g., PHOX, SegPhos) have overcome these barriers. This method is preferred for speed and yield.

Materials
ReagentEquiv.Role
3-Phenylpyridine1.0Substrate
[Ir(COD)Cl]₂0.5 mol%Pre-catalyst
(S)-SegPhos (or (S)-MeO-Biphep)1.1 mol%Chiral Ligand
Iodine (I₂)5.0 mol%Additive (Activator)
Solvents-Toluene / Ethanol (1:1)
Hydrogen (H₂)-600 psi (40 bar)
Experimental Protocol
  • Catalyst Preparation (Glovebox Recommended):

    • In a Schlenk flask, dissolve [Ir(COD)Cl]₂ and the chiral diphosphine ligand ((S)-SegPhos) in degassed toluene.

    • Stir at room temperature for 30 minutes to form the active cationic Ir-complex.

    • Add Iodine (I₂) to the mixture.[2] The presence of halide additives is critical for preventing catalyst deactivation by the piperidine product.

  • Hydrogenation:

    • Transfer the catalyst solution via cannula into a stainless steel autoclave containing 3-phenylpyridine (10 mmol scale) dissolved in ethanol.

    • Seal the autoclave and purge three times with H₂ (10 bar).

    • Pressurize to 600 psi (40 bar) and heat to 50°C .

    • Stir vigorously (1000 rpm) for 24 hours.

  • Workup:

    • Vent H₂ carefully.[1] Concentrate the reaction mixture under reduced pressure.

    • Dissolve residue in dilute HCl (1M) and wash with diethyl ether (to remove non-basic impurities).

    • Basify the aqueous layer with NaOH (4M) to pH >12 and extract with Dichloromethane (DCM) (3x).

    • Dry combined organics over Na₂SO₄ and concentrate to yield crude (R)-3-phenylpiperidine free base.

  • Salt Formation:

    • Dissolve the free base in anhydrous diethyl ether.

    • Add 2.0 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

    • Filter the resulting white precipitate and dry under vacuum.

Workflow Visualization

AsymmetricHydrogenation Start 3-Phenylpyridine (Substrate) Hydrogenation Hydrogenation 50°C, 600 psi H2 24 Hours Start->Hydrogenation CatPrep Catalyst Prep [Ir(COD)Cl]2 + (S)-Ligand + I2 (Additive) CatPrep->Hydrogenation Cannula Transfer Workup Acid/Base Extraction Isolate Free Base Hydrogenation->Workup SaltForm HCl Salt Formation (Anhydrous Ether) Workup->SaltForm

Figure 1: Workflow for Iridium-catalyzed asymmetric hydrogenation.[2][3] Note the critical addition of Iodine to prevent catalyst poisoning.

Method B: Classical Resolution (Racemic Synthesis + Resolution)

Rationale: If high-pressure hydrogenation equipment is unavailable, this route is robust. It relies on the solubility difference between diastereomeric salts formed with a chiral acid.[4]

Step 1: Synthesis of Racemic 3-Phenylpiperidine[5]
  • Reduction: Dissolve 3-phenylpyridine in acetic acid. Add PtO₂ (Adams' catalyst, 5 wt%).

  • Hydrogenation: Hydrogenate at 60 psi (Parr shaker) at RT for 12 hours.

  • Isolation: Filter catalyst, basify with NaOH, extract with DCM, and concentrate.

Step 2: Optical Resolution

Resolving Agent: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) is the preferred agent for resolving 3-substituted piperidines.

  • Salt Formation:

    • Dissolve racemic 3-phenylpiperidine (10 g, 62 mmol) in Ethanol (100 mL) .

    • In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (1 equiv) in Ethanol (100 mL).

    • Mix the solutions at 60°C.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Let stand at 4°C overnight. The diastereomeric salt of the (R)-enantiomer typically crystallizes first (verify with specific rotation).

  • Recrystallization (Crucial for Purity):

    • Filter the crystals.[5]

    • Recrystallize from boiling ethanol/water (9:1) until constant melting point and optical rotation are achieved.

Step 3: Liberation and HCl Salt Formation
  • Suspend the purified tartrate salt in water.

  • Basify with 4M NaOH and extract with DCM.

  • Convert to HCl salt as described in Method A (Section 3.2, Step 4).

Resolution Logic Tree

ResolutionLogic Racemate Racemic 3-Phenylpiperidine AddAcid Add (-)-Dibenzoyl-L-tartaric acid in Ethanol Racemate->AddAcid Crystallize Slow Crystallization (Overnight at 4°C) AddAcid->Crystallize Filter Filtration Crystallize->Filter Solid Solid Phase (R)-Amine Tartrate Salt Filter->Solid Precipitate Liquor Mother Liquor (S)-Enriched Filter->Liquor Filtrate Recryst Recrystallization (EtOH/H2O) Solid->Recryst FreeBase Basify (NaOH) Extract DCM Recryst->FreeBase FinalSalt (R)-3-Phenylpiperidine HCl FreeBase->FinalSalt

Figure 2: Resolution logic using Dibenzoyl-L-tartaric acid. The (R)-enantiomer preferentially crystallizes with L-DBTA in ethanol systems.

Quality Control & Characterization

To validate the synthesis, the following parameters must be met.

TestMethodSpecification
Enantiomeric Excess (ee) Chiral HPLC> 98% (R)-isomer
Purity HPLC (C18) / 1H-NMR> 99%
Specific Rotation Polarimetry[α]D20 ≈ +15.0° to +18.0° (c=1, MeOH) [Verify against lit.]
Appearance VisualWhite crystalline solid

Chiral HPLC Conditions:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

Troubleshooting Guide

Issue: Low Enantiomeric Excess (Method A)
  • Cause: Catalyst poisoning or insufficient pressure.

  • Solution: Ensure 3-phenylpyridine is distilled prior to use. Increase H₂ pressure to 1000 psi. Verify the quality of the anhydrous solvent (water can deactivate the catalyst).

Issue: No Crystallization (Method B)
  • Cause: Solution too dilute or "oiling out."

  • Solution: Seed the solution with a small crystal of the desired salt if available. If oiling occurs, reheat to dissolve and cool more slowly. Add a drop of water to the ethanol solvent.

Issue: Hygroscopic Product
  • Cause: Excess HCl or moisture.

  • Solution: The HCl salt can be hygroscopic.[6] Dry strictly under high vacuum (0.1 mbar) over P₂O₅. Store in a desiccator.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines

    • Source: Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines.
    • Context: Establishes the mechanism for pyridine reduction using heterogeneous and homogeneous c
  • Optimization of Ir-Catalysts (Zhou Group)

    • Source: Wang, D.-S., et al. (2019). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Chemical Reviews.
    • Context: Detailed review of ligand selection (SegPhos vs. PHOX)
  • Resolution Protocols (Patent Literature)

    • Source: CN101723879B (2012). "Method for synthesizing (R)-3-ethyl piperidine hydrochloride."
    • Context: Provides the industrial precedent for resolving 3-substituted piperidines using tartaric and mandelic acid deriv
  • Chiral Separation Techniques

    • Source: Phenomenex Application Guide.[7] "Chiral HPLC Separations of Piperidine Derivatives."

    • Context: Standard conditions for separating amine enantiomers using polysaccharide columns.

Sources

Analytical methods for (R)-3-Phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization and Control Strategies for (R)-3-Phenylpiperidine Hydrochloride

Executive Summary & Critical Quality Attributes (CQAs)

(R)-3-Phenylpiperidine Hydrochloride (CAS: 475058-41-4 for free base analog reference) is a high-value chiral intermediate used in the synthesis of neurokinin-1 (NK1) receptor antagonists, PARP inhibitors (e.g., Niraparib), and novel antidepressants.[1] Its quality directly impacts the safety and efficacy of the final drug substance.

Unlike simple reagents, this molecule presents specific analytical challenges:

  • Chirality: The (R)-enantiomer is the active scaffold; the (S)-enantiomer is a refractory impurity.[1]

  • UV Transparency: The piperidine ring lacks chromophores; UV detection relies solely on the phenyl group (low sensitivity).

  • Salt Stoichiometry: As a hydrochloride salt, ensuring the correct counter-ion ratio is critical for solubility and stability.

  • Amine Tailing: Secondary amines interact strongly with residual silanols in HPLC columns, requiring specific mobile phase modifiers.

Table 1: Critical Quality Attributes (CQAs)

AttributeSpecification TargetAnalytical Technique
Appearance White to off-white solidVisual Inspection
Identification Matches Reference Standard1H-NMR, FT-IR, MS
Assay (w/w) 98.0% – 102.0%HPLC-UV (or Potentiometric Titration)
Enantiomeric Purity ≥ 99.5% eeChiral HPLC
Related Substances Total < 1.0%; Individual < 0.15%RP-HPLC (Gradient)
Counter-ion Content 17.0% – 18.5% (Theoretical: 17.9%)Ion Chromatography or AgNO3 Titration

Analytical Logic Flow

The following diagram illustrates the decision-making process for releasing a batch of (R)-3-Phenylpiperidine HCl.

AnalyticalWorkflow Start Raw Material (R)-3-Phenylpiperidine HCl ID Identification (NMR / IR / Chloride) Start->ID Achiral Chemical Purity (RP-HPLC) ID->Achiral Confirmed SolidState Solid State (XRD / DSC) ID->SolidState Parallel Testing Chiral Chiral Purity (Normal Phase HPLC) Achiral->Chiral Purity > 98% Decision Compliance Check Chiral->Decision SolidState->Decision Release Release for Synthesis Decision->Release Pass Reject Reject / Reprocess Decision->Reject Fail

Figure 1: Analytical workflow for the characterization and release of (R)-3-Phenylpiperidine HCl.

Protocol A: Chemical Purity by RP-HPLC

Objective: Quantify the main peak and detect regioisomers (e.g., 4-phenylpiperidine) and synthetic byproducts. Challenge: The secondary amine moiety causes severe peak tailing on standard silica columns due to silanol interaction. Solution: Use of a base-deactivated column and an acidic mobile phase to keep the amine fully protonated (pH < pKa).[1]

Method parameters
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: High surface area and end-capping reduce silanol activity.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute H3PO4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: 210 nm (primary), 254 nm (secondary).

    • Note: 210 nm is required for sensitivity as the phenyl ring absorption is weak at 254 nm.

  • Injection Volume: 5-10 µL.

  • Diluent: Water:Methanol (80:20).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
20.04060Wash
20.1955Re-equilibration
25.0955End
System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 (Critical for amines).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 2.0% for the main peak area.

Protocol B: Enantiomeric Purity by Chiral HPLC

Objective: Separate (R)-3-Phenylpiperidine from its (S)-enantiomer. Mechanism: The separation relies on the interaction between the piperidine ring and the amylose-based chiral selector.[1] Critical Additive: Diethylamine (DEA) is mandatory in the mobile phase. Without it, the free amine will bind irreversibly to the silica support of the chiral column, resulting in no elution or massive smearing.

Method Parameters
  • Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.[1]

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Preparation: Mix Hexane and IPA, then add DEA. Degas by sonication. Do not use vacuum filtration after adding DEA to avoid evaporation of the modifier.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: 220 nm.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (or IPA).

    • Note: Do not dissolve in water for Normal Phase injection. If the HCl salt is not soluble in pure alcohol, add 1 drop of DEA to the sample vial to free the base, then dilute with Hexane/IPA.

Chiral Separation Mechanism

ChiralMechanism cluster_column Chiralpak AD-H Stationary Phase Selector Amylose-tris-(3,5-dimethylphenylcarbamate) Interaction H-Bonding & Pi-Pi Stacking R_Iso (R)-Enantiomer (Target) Interaction->R_Iso Weak Interaction (Elutes First) S_Iso (S)-Enantiomer (Impurity) Interaction->S_Iso Strong Interaction (Elutes Second) Racemate Racemic Mixture (R) + (S) Racemate->Interaction Injection

Figure 2: Mechanism of chiral recognition for 3-phenylpiperidine on polysaccharide phases.

Protocol C: Structural Identification (NMR & Chloride)

Since the material is a salt, confirmation of the counter-ion is required.

1. Proton NMR (1H-NMR):

  • Solvent: DMSO-d6 or D2O.

  • Key Signals (DMSO-d6):

    • 
       9.0-9.5 ppm (broad s, 2H, NH2+): Confirms salt formation.[1]
      
    • 
       7.2-7.4 ppm (m, 5H): Phenyl group protons.[1]
      
    • 
       3.0-3.4 ppm (m, piperidine ring protons).[1]
      
    • 
       1.6-2.0 ppm (m, piperidine ring protons).[1]
      

2. Chloride Identification (Wet Chemistry):

  • Dissolve 20 mg of sample in 1 mL water.

  • Add 2 drops of dilute Nitric Acid (HNO3).

  • Add 2 drops of Silver Nitrate (AgNO3) solution.

  • Result: A white curdy precipitate (AgCl) indicates the presence of chloride.

References & Authoritative Sources

  • Chiral Separation Principles:

    • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. (Foundational work on Chiralpak AD columns).

    • Application Note: Daicel Chiral Technologies. "Separation of Amines on Polysaccharide Columns."

  • Synthesis and Characterization:

    • Patent CN103864674A. Method for preparing (R)-3-amino piperidine hydrochloride. (Provides analogous synthetic routes and characterization data for chiral piperidines).

    • Patent WO2019165981A1. Methods for synthesizing (R)-3-phenylpiperidine. (Describes the Grignard and resolution steps).

  • Impurity Profiling:

    • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Establishes limits for intermediates).

  • General HPLC Method for Piperidines:

    • Zhou, G., et al. (2022).[2] Total Content of Piperidine Analysis in Artane by RP-HPLC. J Chromatogr Sci. (Validates the use of acidic buffers for piperidine analysis).

Disclaimer: This protocol is intended for research and development purposes. Validation per ICH Q2(R1) is required before use in GMP environments.

Sources

Application Note: Experimental Use of (R)-3-Phenylpiperidine Hydrochloride in Vitro

[1]

Compound Profile & Significance

(R)-3-Phenylpiperidine Hydrochloride is a chiral secondary amine used primarily as a building block for generating "privileged structures" in drug discovery.[1] The 3-phenylpiperidine core is a structural motif found in various bioactive compounds targeting monoamine transporters (dopamine, serotonin), NK1 receptors, and poly(ADP-ribose) polymerases (PARP).[1]

Chemical Identity
PropertyDetail
Chemical Name (R)-3-Phenylpiperidine hydrochloride
CAS Number 3973-62-4 (Free base); Note: HCl salt is often prepared in situ or custom synthesized
Molecular Formula C₁₁H₁₅N[1][2][3][4][5][6] · HCl
Molecular Weight 197.71 g/mol (HCl salt); 161.25 g/mol (Free base)
Chirality (R)-enantiomer
Solubility Water (>50 mg/mL), DMSO (>100 mg/mL), Methanol
Storage Desiccate at -20°C; Hygroscopic
Core Experimental Applications
  • Chiral Reference Standard: Essential for quantifying the enantiomeric excess (ee%) of the bioactive (S)-isomer in PARP inhibitor synthesis (e.g., Niraparib manufacturing).[1]

  • Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe binding pockets of GPCRs and enzymes where stereochemistry dictates affinity.

  • Synthetic Intermediate: Substrate for Buchwald-Hartwig aminations or SNAr reactions to attach the piperidine ring to heteroaryl cores.

Critical Quality Attribute: Chiral Purity Analysis (HPLC)

Before using (R)-3-Phenylpiperidine HCl in biological assays or synthesis, its enantiomeric purity must be verified.[1] The following protocol uses a polysaccharide-based chiral stationary phase to resolve the (R) and (S) enantiomers.

Protocol: Enantiomeric Excess Determination

Objective: Quantify the presence of (S)-isomer impurity within an (R)-3-Phenylpiperidine sample.

Materials:

  • Column: Chiralpak AD-H or IC (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Detection: UV at 220 nm (or 254 nm).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5 mg of (R)-3-Phenylpiperidine HCl in 1 mL of Mobile Phase. Note: If the salt does not dissolve fully in hexane-rich phase, dissolve in 100 µL methanol first, then dilute with mobile phase.[1] Add an extra drop of diethylamine to neutralize the HCl salt.[1]

  • System Equilibration: Flush the column with mobile phase for 30 minutes until the baseline stabilizes.

  • Injection: Inject 10 µL of the sample.

  • Analysis:

    • The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).[1]

    • Calculate Enantiomeric Excess (ee%) using the formula:

      
      [1]
      

Synthetic Application: Buchwald-Hartwig Coupling[1]

The most common experimental use of this scaffold is coupling it to an aryl halide to create a larger drug-like molecule. The secondary amine at position 1 is the nucleophile.[1]

Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Couple (R)-3-Phenylpiperidine to an aryl bromide (Ar-Br) to synthesize a probe compound.

Reagents:

  • (R)-3-Phenylpiperidine HCl (1.0 equiv)[1]

  • Aryl Bromide (1.0 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • BINAP or XPhos (10 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv) Crucial: Extra base needed to neutralize HCl salt.[1]

  • Toluene or 1,4-Dioxane (anhydrous)[1]

Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Nitrogen or Argon.

  • Loading: Add (R)-3-Phenylpiperidine HCl, Aryl Bromide, Pd catalyst, Ligand, and NaOtBu to the vial.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to piperidine).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours with vigorous stirring.

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove palladium residues.

    • Dilute with Ethyl Acetate and wash with water.

    • Concentrate organic layer and purify via Flash Chromatography (Hexane/EtOAc).[1]

In Vitro Pharmacological Profiling (SAR)[1]

When used as a biological probe, the (R)-isomer is often compared against the (S)-isomer to determine the stereochemical requirement of the target receptor (e.g., NK1 or Dopamine receptors).[1]

Protocol: Preparation for Binding Affinity Assays

Objective: Prepare precise serial dilutions of (R)-3-Phenylpiperidine for IC₅₀ determination.

Solubilization Logic: The HCl salt is highly water-soluble, but for high-throughput screening (HTS) libraries, DMSO is preferred to prevent precipitation upon freezing.[1]

Step-by-Step:

  • Master Stock (10 mM):

    • Weigh 1.98 mg of (R)-3-Phenylpiperidine HCl.[1]

    • Dissolve in 1.0 mL of 100% DMSO.

    • Validation: Vortex for 30 seconds. Ensure solution is clear.

  • Working Plate Preparation (100x):

    • Perform a 3-fold serial dilution in DMSO across a 96-well plate.

    • Range: Start at 10 mM (giving 100 µM final assay concentration) down to 0.5 nM.

  • Assay Transfer:

    • Transfer 1 µL of compound from the DMSO plate to 99 µL of Assay Buffer (e.g., PBS + 0.1% BSA).[1]

    • Result: Final DMSO concentration is 1% (tolerable for most cell-free binding assays).[1]

Visualization of Experimental Workflow

The following diagram illustrates the decision matrix for utilizing (R)-3-Phenylpiperidine HCl, distinguishing between its role as a synthetic building block and a chiral reference standard.

ExperimentalWorkflowStart(R)-3-Phenylpiperidine HCl(Starting Material)SolubilitySolubilization(DMSO/Water)Start->SolubilityQCChiral HPLC Analysis(Determine ee%)Solubility->QCDecisionApplication RouteQC->DecisionPass (>98% ee)NeutralizationIn-situ Free Basing(NaOtBu / Et3N)Decision->NeutralizationSynthesisDilutionSerial Dilution(Assay Buffer)Decision->DilutionBiologyCouplingPd-Catalyzed Coupling(Buchwald-Hartwig)Neutralization->CouplingProductNew Chemical Entity(R-Enantiomer Probe)Coupling->ProductScreeningTarget Binding Assay(NK1 / PARP / GPCR)Dilution->ScreeningDataIC50 / SAR Data(Stereoselectivity)Screening->Data

Caption: Workflow for the qualification and utilization of (R)-3-Phenylpiperidine HCl in synthesis and bioassays.

References

  • Niraparib Synthesis & Chiral Resolution

    • Patent: "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib."[1][7] WO2019165981A1.

    • Source:[1]

  • Chiral HPLC Methodologies

    • Article: "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC." Chirality, 2014.[1][8] (Adapted method for phenylpiperidine analogs).[1][7]

    • Source:[1]

  • Phenylpiperidine Pharmacology

    • Review: "Piperidine-containing drugs and recently studied analogs - biological activity."[1] International Journal of Molecular Sciences, 2023.

    • Source:[1]

  • Chemical Properties & Handling

    • Database: 3-Phenylpiperidine Compound Summary.
    • Source:[1]

Application Note: Handling, Storage, and Stability Protocol for (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(R)-3-Phenylpiperidine hydrochloride is a critical chiral building block employed in the synthesis of neurokinin-1 (NK1) receptor antagonists, antidepressants, and poly(ADP-ribose) polymerase (PARP) inhibitors. As a secondary amine salt possessing a single stereocenter at the C3 position, its utility depends entirely on maintaining its enantiomeric purity and preventing hydrolytic degradation.

This guide details the "Desiccator Discipline" and specific handling protocols required to mitigate the two primary failure modes for this compound: hygroscopic clumping (leading to stoichiometry errors) and racemization (leading to biological assay failure).

Physicochemical Profile

Understanding the physical properties is the first step in establishing a robust handling protocol.

PropertySpecificationCritical Note
Compound Name (R)-3-Phenylpiperidine hydrochloride
CAS Number 450416-58-7 (Salt); 430461-56-6 (Free Base)Verify specific lot CoA; CAS varies by vendor.
Molecular Formula C₁₁H₁₅N[1] · HCl
Molecular Weight 197.70 g/mol (Salt)Use this MW for molarity calcs, not free base.
Appearance White to off-white crystalline solidYellowing indicates oxidation.
Hygroscopicity HighRapidly absorbs atmospheric moisture.
Chirality (R)-EnantiomerSusceptible to racemization at high pH/Temp.
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane).

Storage Protocol: The "Desiccator Discipline"

The Mechanism of Degradation

(R)-3-Phenylpiperidine HCl is a hygroscopic salt. Upon exposure to ambient humidity, the crystal lattice absorbs water molecules. This creates a local aqueous environment on the crystal surface, facilitating:

  • Hydrolysis: although the piperidine ring is stable, the precise weight-to-mole ratio is lost.

  • Oxidation: The secondary amine, once solvated, is more prone to N-oxidation if trace peroxides are present in the atmosphere.

Long-Term Storage Workflow

Directive: Do not store this compound in simple screw-cap vials at room temperature.

Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a sealed desiccator jar containing active silica gel or Drierite™.

  • Temperature: Store at -20°C .

    • Why? Low temperature kinetically inhibits oxidation and racemization.

  • Thawing: Allow the vial to warm to room temperature inside the desiccator before opening.

    • Why? Opening a cold vial in humid air causes immediate condensation on the solid, ruining the sample.

StorageWorkflow Receive Receipt of Material QC QC: Verify ee% & Appearance Receive->QC Desiccate Desiccate (24h) @ Room Temp QC->Desiccate Purge Argon Purge & Seal Desiccate->Purge Freeze Store @ -20°C Purge->Freeze Thaw Thaw to RT (in Desiccator) Freeze->Thaw Required before use Use Weigh & Solubilize Thaw->Use

Figure 1: Lifecycle workflow for hygroscopic chiral salts. Note the critical thawing step to prevent condensation.

Handling & Weighing Methodology

Static Electricity & Hygroscopicity

Dry amine salts often carry a static charge, causing them to "jump" from spatulas. Conversely, once they absorb moisture, they become sticky.

Equipment Required:

  • Anti-static gun (Zerostat) or ionizer fan.

  • Glass or PTFE-coated spatula (Avoid metal if trace metal catalysis is a concern for downstream coupling).

  • Weighing paper (Glassine) or anti-static weighing boats.

Step-by-Step Weighing Protocol:

  • Equilibrate: Ensure the vial is at room temperature (see Section 3.2).

  • Ionize: Briefly treat the vial and weighing boat with an anti-static gun to neutralize charge.

  • Rapid Weighing:

    • Open the vial.

    • Aliquot the required amount immediately.

    • Crucial: Do not leave the stock vial open while calculating masses. Close it immediately after sampling.

  • Reseal: Purge headspace with inert gas (if available) and wrap the cap with Parafilm before returning to storage.

Solubilization & Solution Stability[2]

Solvent Selection

For biological assays or chemical reactions, the choice of solvent dictates stability.

SolventSolubilityStability RiskRecommendation
Water HighpH dependentGood for immediate use. Avoid long-term storage (hydrolysis risk).
DMSO High (>20 mg/mL)LowPreferred for stock solutions. Store aliquots at -20°C.
Methanol ModerateModerateGood for transfers; evaporates easily.
pH Sensitivity and Racemization

The (R)-configuration at the C3 position is relatively stable in the hydrochloride salt form (acidic environment). However, racemization can occur via enolization mechanisms if the compound is:

  • Converted to the free base.

  • Exposed to strong bases (pH > 10).

  • Heated in solution.

Protocol for Assays:

  • Prepare stock solutions in anhydrous DMSO .

  • If aqueous dilution is required, use a buffered solution (PBS, pH 7.4) immediately prior to the experiment.

  • Avoid storing the compound in basic buffers (pH > 8.0) for extended periods (>24 hours).

SolubilizationLogic Solid (R)-3-Phenylpiperidine HCl (Solid) Solvent Select Solvent Solid->Solvent DMSO Anhydrous DMSO (Stock Solution) Solvent->DMSO Preferred Water Water/Buffer Solvent->Water Short Term Storage Store Aliquots @ -20°C (Stable > 6 months) DMSO->Storage Base Free Base Conversion? (pH > 10) DMSO->Base Immediate Use Immediately (Hydrolysis Risk) Water->Immediate Racemization HIGH RISK: Racemization Base->Racemization Yes

Figure 2: Decision matrix for solubilization. DMSO is the preferred vehicle for stock solutions to ensure chiral stability.

Quality Control & Verification

To validate the integrity of the material after storage, use the following checkpoints:

  • Visual Inspection: The powder should be free-flowing and white. Clumping indicates moisture ingress; yellowing indicates oxidation.

  • Chiral HPLC:

    • Column: ChiralPAK® AD-H or OD-H (common for piperidine derivatives).

    • Mobile Phase: Hexane/IPA/Diethylamine (Standard normal phase for amines).

    • Target: Verify enantiomeric excess (ee%) is >98%.

  • Proton NMR: Check for water peaks or shifts in the ammonium protons to verify salt stoichiometry.

Safety & Emergency Measures (GHS)

Based on general secondary amine hydrochloride data.

  • Hazards: Skin Irritation (H315), Eye Irritation (H319), STOT SE (H335).[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use a fume hood when handling the dry powder to avoid inhaling dust.

  • Spill: Sweep up carefully to avoid dust generation. Neutralize residue with weak bicarbonate solution before wiping.

References

  • Parchem Fine & Specialty Chemicals. (R)-3-Phenyl-piperidine hydrochloride (Cas 450416-58-7).[3] Retrieved from

  • Santa Cruz Biotechnology. (R)-3-Phenyl piperidine (Free Base Data). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Phenylpiperidine Derivatives. Retrieved from

  • BenchChem. Handling and storage of hygroscopic amine hydrochloride salts. Retrieved from

  • Google Patents. Methods for synthesizing (R)-3-phenylpiperidine (WO2019165981A1). Retrieved from

Sources

Application Note: Industrial Synthesis of (R)-3-Phenylpiperidine Hydrochloride

[1]

Executive Summary

(R)-3-Phenylpiperidine is a critical pharmacophore in the synthesis of neurokinin-1 (NK1) receptor antagonists and various CNS-active agents.[1] Its industrial production demands high enantiomeric purity (>99% ee) and strict control over residual metal impurities.[1]

This Application Note details two distinct industrial workflows:

  • The Classical Resolution Route: The current industry workhorse, utilizing heterogeneous hydrogenation followed by chemical resolution with dibenzoyl-tartaric acid. It is robust, cost-effective for multi-kilogram batches, and uses readily available reagents.[1]

  • The Asymmetric Catalytic Route: A modern, atom-economic approach using Iridium-catalyzed hydrogenation of pyridinium salts. This route is preferred for high-value campaigns requiring minimized waste streams.[1]

Strategic Route Analysis

The choice between resolution and asymmetric catalysis depends on the manufacturing scale and cost constraints.

FeatureRoute A: Classical ResolutionRoute B: Asymmetric Hydrogenation
Starting Material 3-Phenylpyridine (Commodity chemical)3-Phenylpyridine (requires derivatization)
Chirality Source Stoichiometric Resolving Agent (L-DBTA)Catalytic Chiral Ligand (e.g., SegPhos)
Yield (Theoretical) 50% (100% with racemization recycle)>95%
Cost Driver Solvent volume & Resolving agentPrecious metal catalyst (Ir/Rh)
Scalability Excellent (Linear scale-up)Good (Requires high-pressure vessels)

Protocol A: The Classical Resolution Route (Standard)

This protocol describes the synthesis starting from 3-phenylpyridine.[1] It relies on the solubility difference between diastereomeric salts formed with (-)-Dibenzoyl-L-tartaric acid.[1]

Phase 1: Heterogeneous Hydrogenation

Objective: Reduction of the pyridine ring to racemic 3-phenylpiperidine.

  • Reagents:

    • 3-Phenylpyridine (1.0 equiv)[1]

    • 5% Pd/C (5 wt% loading, 50% wet)

    • Methanol (10 volumes)

    • Conc. HCl (1.1 equiv)[1]

    • Hydrogen Gas (H₂)[1]

  • Procedure:

    • Charge: Load 3-phenylpyridine, Methanol, and HCl into a high-pressure Hastelloy reactor.

    • Catalyst Addition: Add Pd/C slurry under nitrogen inertion.

    • Hydrogenation: Pressurize to 5–10 bar H₂ and heat to 60°C. Stir vigorously (gas-liquid mass transfer limited).

    • Monitor: Reaction is complete when H₂ uptake ceases (approx. 6–12 hours).

    • Workup: Filter catalyst over Celite. Concentrate the filtrate to obtain rac-3-phenylpiperidine hydrochloride.[1]

    • Free Basing: Treat with NaOH (aq) and extract into Ethyl Acetate (EtOAc) to yield the free amine oil.[1]

Phase 2: Optical Resolution

Objective: Isolation of the (R)-enantiomer using (-)-Dibenzoyl-L-tartaric acid (L-DBTA). Note: The specific rotation of the resolving agent dictates the precipitating enantiomer. For 3-phenylpiperidine, L-DBTA typically precipitates the (R)-enantiomer salt in ethanol/water systems.[1]

  • Reagents:

    • rac-3-phenylpiperidine (Free base)[1]

    • (-)-Dibenzoyl-L-tartaric acid (anhydrous)[1]

    • Ethanol (95%) / Water mixture[1]

  • Procedure:

    • Dissolution: Dissolve rac-3-phenylpiperidine (1.0 wt) in Ethanol (5 vol).

    • Addition: Add a solution of L-DBTA (1.0 equiv) in warm Ethanol.

    • Crystallization: Heat to reflux (78°C) to ensure homogeneity. Cool slowly (10°C/hour) to 20°C.[1]

    • Aging: Stir at 20°C for 4 hours. The (R)-3-phenylpiperidine[1] · L-DBTA salt precipitates.[1]

    • Filtration: Filter the white solid.

    • Recrystallization (Critical): Recrystallize the wet cake from Ethanol/Water (9:1) to upgrade chiral purity from ~85% ee to >99% ee.

Phase 3: Salt Break and HCl Formation

Objective: Conversion of the Tartrate salt to the final Hydrochloride API intermediate.

  • Procedure:

    • Suspend the purified Tartrate salt in Water/DCM (1:1).

    • Adjust pH to >12 using 30% NaOH.[1]

    • Separate the organic layer (containing (R)-3-phenylpiperidine free base).[1]

    • Dry organic layer over Na₂SO₄ and filter.

    • Salt Formation: Cool to 0–5°C. Slowly sparge with HCl gas or add 4M HCl in Dioxane (1.1 equiv).

    • Isolation: Filter the precipitated (R)-3-phenylpiperidine Hydrochloride. Dry under vacuum at 45°C.

Protocol B: Asymmetric Hydrogenation (Advanced)

This route utilizes Iridium-catalyzed hydrogenation of pyridinium salts, avoiding the 50% yield loss inherent in classical resolution.

  • Mechanism: Iridium complexes with chiral diphosphine ligands (e.g., (R)-SegPhos or (R)-DifluorPhos) facilitate face-selective hydride transfer to the pyridinium ring.[1]

  • Substrate Activation: Pyridines are difficult to hydrogenate directly. They must be activated as N-benzyl or N-alkyl salts.[1]

Workflow
  • Activation: React 3-phenylpyridine with Benzyl Bromide in Acetone to form N-benzyl-3-phenylpyridinium bromide.

  • Catalysis:

    • Catalyst: [Ir(COD)Cl]₂ / (R)-SegPhos (Substrate/Catalyst ratio: 1000:1).[1]

    • Solvent: Methanol/Ethanol (1:1).[1]

    • Conditions: 50 bar H₂, 25°C, 12 hours.

  • Deprotection: The resulting N-benzyl-(R)-3-phenylpiperidine is debenzylated using Pd/C and H₂ (standard hydrogenolysis) to yield the free secondary amine.[1]

Process Visualization

Diagram 1: Industrial Resolution Workflow

The following diagram illustrates the critical decision points and recycling loops in the classical resolution route.

ResolutionProcessStartStart: 3-PhenylpyridineHydroHydrogenation (Pd/C, H2)Yield: ~95%Start->HydroRacemateRacemic 3-PhenylpiperidineHydro->RacemateResolutionResolution w/ L-DBTA(Ethanol Reflux)Racemate->ResolutionFiltrationFiltrationResolution->FiltrationSolidPhaseSolid: (R)-Amine · L-DBTA Salt(Target Diastereomer)Filtration->SolidPhase PrecipitateLiquidPhaseLiquor: (S)-Amine · L-DBTA(Undesired)Filtration->LiquidPhase FiltrateRecrystRecrystallization (EtOH/H2O)ee > 99%SolidPhase->RecrystRacemizationRacemization Loop(Base/Heat)LiquidPhase->Racemization RecycleSaltBreakBase Treatment (NaOH)& HCl Salt FormationRecryst->SaltBreakFinalFinal Product:(R)-3-Phenylpiperidine HClSaltBreak->FinalRacemization->Racemate

Caption: Figure 1. Streamlined industrial workflow for the classical resolution of 3-phenylpiperidine, highlighting the critical racemization loop for atom economy.

Quality Control & Analytical Methods

To ensure the integrity of the (R)-isomer, the following analytical controls are mandatory:

ParameterMethodAcceptance Criteria
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or OD-H)≥ 99.0%
Chemical Purity HPLC (C18 Reverse Phase)≥ 99.5%
Residual Solvent GC-Headspace< ICH Limits (EtOH, EtOAc)
Specific Rotation Polarimetry [α]D+5.0° to +7.0° (c=1, MeOH) Verify w/ Ref Std

Chiral HPLC Method Setup:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.

  • Retention: (S)-isomer elutes first; (R)-isomer elutes second (confirmation with standard required).

References

  • Patent on Resolution: "Process for resolving racemic mixtures of piperidine derivatives." World Intellectual Property Organization, WO2002068391A1.[1] Link

  • Asymmetric Hydrogenation: "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society, 2006. (Foundational work on Ir-catalyzed pyridine reduction). Link[1]

  • Resolving Agents: "Dibenzoyl-L-tartaric acid synthesis and application in resolution." ChemicalBook Application Data. Link

  • Racemization Techniques: "Process for the preparation of enantiomerically enriched 3-aminopiperidine" (Describes analogous racemization/recycling loops). US Patent Application, US20160251311A1.[1] Link

High-Efficiency N-Protection of (R)-3-Phenylpiperidine: Strategic Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(R)-3-Phenylpiperidine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in NK1 antagonists, opioid receptor modulators, and sigma receptor ligands. The installation of the tert-butoxycarbonyl (Boc) group is a critical "gateway" step, converting this reactive secondary amine into a stable intermediate suitable for downstream functionalization (e.g., Suzuki couplings on the phenyl ring or C-H activation).

While N-Boc protection is often viewed as trivial, the specific steric and electronic environment of the 3-phenyl substituent requires precise control to prevent yield loss via aggregation or incomplete conversion. Furthermore, maintaining the enantiomeric excess (


) of the (R)-center is paramount.

This Application Note provides two validated protocols:

  • Method A (Homogeneous): The industry-standard DCM/TEA route for rapid, small-to-mid-scale medicinal chemistry.

  • Method B (Biphasic): A "Green" THF/NaOH route optimized for scale-up and cost efficiency.

Chemical Mechanism & Critical Parameters[1][2]

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (


), followed by the elimination of tert-butanol and 

.
Reaction Pathway Diagram

ReactionPathway Substrate (R)-3-Phenylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Boc2O (Electrophile) Reagent->Intermediate Product (R)-N-Boc-3-Phenylpiperidine Intermediate->Product Elimination Byproducts t-BuOH + CO2 Intermediate->Byproducts Gas Evolution

Figure 1: Mechanistic pathway for the N-protection of secondary amines.

Strategic Considerations Table
ParameterSpecificationScientific Rationale
Stoichiometry 1.1 eq

Slight excess ensures complete consumption of the amine. Large excess complicates purification.
Temperature 0°C

RT
Initial cooling (0°C) suppresses exothermicity and potential side reactions; warming to RT drives kinetics.
Base Selection

or

Scavenges the proton released during attack. Must be non-nucleophilic toward

.
Chirality (R)-ConfigurationThe chiral center is at C3 (beta-position). Risk of racemization is low under standard basic conditions but increases with high heat (>60°C).

Experimental Protocols

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • (R)-3-Phenylpiperidine: (Free base or HCl salt).

  • Di-tert-butyl dicarbonate (

    
    ):  Reagent grade.
    
  • Solvents: Dichloromethane (DCM, HPLC grade) or Tetrahydrofuran (THF).

  • Bases: Triethylamine (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
Protocol A: Homogeneous Phase (DCM/TEA)

Best for: Medicinal Chemistry (100 mg to 10 g scale), rapid execution, easy evaporation.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-phenylpiperidine (1.0 equiv) in DCM (concentration ~0.2 M).

    • Note: If starting with the HCl salt, add Triethylamine (2.5 equiv) immediately to liberate the free base. If using free base, use 1.5 equiv of TEA.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Addition: Dissolve

    
      (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
    
    • Control Point: Gas evolution (

      
      ) may be observed. Ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (System: 20% EtOAc in Hexanes).

    • Target: Disappearance of the baseline amine spot and appearance of a high Rf spot (~0.6).

    • Stain: Ninhydrin (amine stains red/purple) or PMA (product stains blue/black).

  • Workup:

    • Wash the organic layer with 1M HCl (2x) to remove unreacted amine and TEA. ( Critical: Keep pH > 2 to avoid Boc cleavage).

    • Wash with Saturated

      
        (1x) and Brine  (1x).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil often solidifies upon standing. If high purity is required, recrystallize from Hexanes/EtOAc or perform a short silica plug filtration.

Protocol B: Biphasic Schotten-Baumann (THF/Water/NaOH)

Best for: Scale-up (>10 g), Green Chemistry compliance, cost reduction.

Step-by-Step Procedure:

  • Setup: In a flask, dissolve (R)-3-phenylpiperidine (1.0 equiv) in THF (5 vol).

  • Base Preparation: Prepare a solution of NaOH (2.0 equiv) in Water (5 vol). Add this to the THF solution.

  • Addition: Cool the biphasic mixture to 0°C. Add

    
      (1.1 equiv) (neat, if liquid, or dissolved in minimal THF) dropwise.
    
  • Reaction: Stir vigorously at RT for 4–6 hours.

    • Insight: Vigorous stirring is essential to increase the interfacial surface area between the organic (THF/Boc) and aqueous (Base) phases.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure.

    • Extract the remaining aqueous slurry with Ethyl Acetate (3x).[1]

    • Wash combined organics with 0.5M citric acid (removes amine traces without risking Boc cleavage) and brine.

    • Dry (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and concentrate.
      

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Colorless viscous oil or white waxy solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.20–7.35 (m, 5H, Ar-H)
      
    • 
       4.00–4.20 (broad m, 2H, N-CH eq)
      
    • 
       2.50–2.80 (m, 2H, N-CH ax + benzylic CH)
      
    • 
       1.45 (s, 9H, Boc t-Bu)
      
    • Note: Rotamers may cause broadening of the piperidine ring signals at room temperature.

Chiral Purity Check

To ensure no racemization occurred (critical for drug development):

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10).

  • Expectation: Single peak. Presence of a minor peak indicates racemization (S-enantiomer).

Troubleshooting & Decision Matrix

Common Issues
IssueProbable CauseCorrective Action
Low Yield Incomplete conversionCheck pH of aqueous layer during workup. If pH is too low, product may protonate (rare for carbamates) or decompose.
Oily Product Residual solvent/Boc2ODry under high vacuum for 12h. If

persists, wash with dilute aqueous dimethylaminopropylamine (DAPA).
Racemization Excessive heat/Strong BaseEnsure reaction temp < 40°C. Avoid using hydride bases (NaH) which can deprotonate the C3 position.
Workflow Decision Tree

DecisionMatrix Start Start: (R)-3-Phenylpiperidine ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 10 grams (Med Chem) ScaleCheck->SmallScale LargeScale > 10 grams (Process Chem) ScaleCheck->LargeScale RouteA Method A: DCM / TEA (Homogeneous) SmallScale->RouteA RouteB Method B: THF / NaOH (Biphasic) LargeScale->RouteB ConsiderationsA Pros: Fast, easy evaporation Cons: Halogenated solvent RouteA->ConsiderationsA ConsiderationsB Pros: Green, cheaper base Cons: Longer reaction time RouteB->ConsiderationsB

Figure 2: Decision matrix for selecting the optimal protection protocol based on scale.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[2]

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.

  • ChemicalBook. (2023). 3-Phenylpiperidine Product & Safety Data.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 107207, 3-Phenylpiperidine.[2][3] [4][2]

Sources

Application Notes & Protocols: High-Purity (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Phenylpiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, particularly in neuroscience and oncology.[1][2] The purity of its hydrochloride salt is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of (R)-3-Phenylpiperidine hydrochloride, detailing robust protocols for recrystallization and chromatographic methods. It addresses the removal of common chemical and chiral impurities derived from synthesis, offering field-proven insights into solvent selection, experimental execution, and analytical validation.

Introduction: The Imperative for Purity

(R)-3-Phenylpiperidine hydrochloride is a key intermediate whose structural motif is present in a variety of pharmacologically active molecules.[1] Synthetic routes often yield a product containing a mixture of impurities, which can include:

  • Residual Solvents and Reagents: Leftover materials from the synthesis and workup.

  • Process-Related Impurities: Byproducts from incomplete reactions or side reactions, such as N-protected precursors or oxidized species.

  • Enantiomeric Impurity: The undesired (S)-3-Phenylpiperidine enantiomer, which can arise from incomplete chiral resolution or racemization under harsh conditions.[3]

The presence of these impurities can negatively impact downstream reactions, compromise the crystallographic structure of the API, and introduce potential toxicological risks. Therefore, a robust and validated purification strategy is not merely a recommendation but a regulatory and scientific necessity.

Physicochemical Properties & Initial Assessment

A thorough understanding of the material's properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Data for 3-Phenylpiperidine and its Hydrochloride Salt

Property3-Phenylpiperidine (Freebase)(R)-3-Phenylpiperidine HClRationale for Purification
Molecular Formula C₁₁H₁₅N[1]C₁₁H₁₆ClNSalt formation alters solubility significantly.
Molecular Weight 161.25 g/mol [1]197.71 g/mol Affects stoichiometric calculations.
Appearance Colorless to pale yellow liquid[1]White to off-white solidPhysical state dictates purification method (e.g., distillation vs. recrystallization).
Boiling Point 126 °C @ 12 mmHg[1]N/A (Decomposes)High boiling point of freebase makes distillation challenging; salt form is preferred for solid handling.
Solubility Soluble in most organic solvents.Soluble in water, methanol, ethanol; sparingly soluble in isopropanol, acetone; insoluble in non-polar solvents like hexanes, ether.Solubility differences are exploited for recrystallization and chromatography.

Purification Strategy: A Decision-Based Workflow

The choice of purification technique depends on the nature and quantity of the impurities present. A preliminary analysis by HPLC (High-Performance Liquid Chromatography) and ¹H NMR (Proton Nuclear Magnetic Resonance) is essential to determine the initial purity profile.

Purification_Workflow start Crude (R)-3-Phenylpiperidine HCl check_purity Analyze Purity (HPLC, NMR) start->check_purity recrystallization Protocol 1: Recrystallization check_purity->recrystallization Chemical Purity < 99% (Major Impurities Present) chiral_hplc Protocol 3: Chiral Purity Check check_purity->chiral_hplc Chemical Purity > 99% recrystallization->check_purity Re-assess Purity chromatography Protocol 2: Column Chromatography final_product High-Purity Product (>99.5%) chromatography->final_product Pool & Evaporate Fractions chiral_hplc->chromatography Enantiomeric Excess (ee) < 99.5% chiral_hplc->final_product ee > 99.5%

Sources

Using (R)-3-Phenylpiperidine hydrochloride in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis with (R)-3-Phenylpiperidine Hydrochloride

Abstract

(R)-3-Phenylpiperidine is a privileged chiral scaffold in medicinal chemistry, critical for the development of NK1 receptor antagonists, opioid receptor ligands, and somatostatin mimetics. However, its commercial availability as a hydrochloride salt (HCl) presents specific challenges in Solid-Phase Synthesis (SPS), including solubility issues, stoichiometric mismatches, and the steric hindrance inherent to secondary amines. This guide provides validated protocols for handling (R)-3-Phenylpiperidine HCl, focusing on salt neutralization, resin loading strategies, and high-efficiency acylation protocols.

Introduction & Therapeutic Relevance

The 3-phenylpiperidine moiety serves as a conformationally restricted phenethylamine analogue. Its rigid structure locks pharmacophores into bioactive conformations, enhancing selectivity for G-protein coupled receptors (GPCRs).

  • NK1 Antagonists: Used in anti-emetic and antidepressant research (e.g., Substance P inhibition).

  • Opioid Ligands: Structural similarity to fentanyl derivatives allows for modulation of

    
    - and 
    
    
    
    -opioid receptors.
  • Chirality: The (R)-enantiomer is often the bioactive form; maintaining enantiopurity during SPS is non-negotiable.

The Challenge: The hydrochloride salt is stable but insoluble in standard SPS solvents (DCM, pure DMF). Direct addition to resin without proper neutralization leads to failed couplings and salt precipitation within the resin matrix.

Pre-Synthesis Considerations: The "Salt Strategy"

Before initiating any resin protocol, the operator must decide on a neutralization strategy.

StrategyMethodologyProsCons
Ex-Situ Free-Basing Partition salt between DCM and 1M NaOH; dry organic layer; evaporate.Yields pure free amine; accurate stoichiometry; high solubility.Extra step; risk of air-oxidation; oil handling is messy.
In-Situ Neutralization Add salt + excess DIEA directly to the reaction vessel.Fast; one-pot.Recommended only for excess reagents. Dissolved salts (DIEA·HCl) can clog resin pores.

Application Scientist Recommendation: For Resin Loading (where stoichiometry is critical), perform Ex-Situ Free-Basing. For Capping/Excess Addition , In-Situ Neutralization is acceptable.

Core Protocols

Protocol A: Loading (R)-3-Phenylpiperidine onto 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: 2-CTC resin is ideal for secondary amines. It prevents racemization and allows for mild acid cleavage (1% TFA), retaining acid-labile protecting groups on the scaffold if necessary.

Reagents:

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading).

  • (R)-3-Phenylpiperidine HCl.

  • Dichloromethane (DCM) (Anhydrous).

  • N,N-Diisopropylethylamine (DIEA).

  • Methanol (HPLC Grade).

Step-by-Step:

  • Resin Preparation: Swell 1.0 g of 2-CTC resin in 10 mL DCM for 30 minutes. Drain.

  • Salt Neutralization (In-Pot):

    • In a separate vial, dissolve 1.2 equivalents (relative to resin loading) of (R)-3-Phenylpiperidine HCl in 5 mL DCM.

    • Add 4.0 equivalents of DIEA. Note: 1 eq is consumed neutralizing the HCl, leaving 3 eq to drive the reaction.

    • Sonicate if necessary to ensure a clear solution.

  • Loading: Add the amine/base solution to the swollen resin.

  • Incubation: Shake vigorously for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol (to cap unreacted chlorides) and 1 mL DIEA. Shake for 20 minutes.

  • Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

  • Validation: The resin now holds the secondary amine.[1] Standard Kaiser test will fail. Proceed to Protocol C for validation.

Protocol B: Acylation of Resin-Bound (R)-3-Phenylpiperidine

Rationale: Acylating a resin-bound secondary amine is sterically difficult due to the adjacent phenyl ring. Standard DIC/HOBt coupling often results in deletion sequences. We utilize HATU , a highly reactive uronium salt.

Reagents:

  • Fmoc-Amino Acid (or Carboxylic Acid) (4.0 eq).

  • HATU (3.9 eq).

  • HOAt (4.0 eq) Optional: Enhances rate for extremely hindered amines.

  • DIEA (8.0 eq).

  • DMF (Anhydrous).

Step-by-Step:

  • Activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIEA. Activate for 2 minutes (solution turns yellow).

  • Coupling: Add activated solution to the resin-bound (R)-3-phenylpiperidine.

  • Reaction Time: Shake for 2–4 hours. Note: Secondary amines require longer times than primary amines.

  • Double Coupling: Drain. Repeat the step with fresh reagents for 1 hour to ensure >99% conversion.

  • Monitoring: Perform the Chloranil Test .

Critical Quality Control: The Chloranil Test

Ninhydrin (Kaiser Test) is unreliable for secondary amines (piperidines). You must use the Chloranil test.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (~20 beads) into a small glass tube.

  • Wash beads with Ethanol to remove traces of basic coupling buffer.

  • Add 2 drops Reagent A + 2 drops Reagent B.

  • Wait 5 minutes.

Interpretation:

  • Dark Blue/Green Beads: (+) Free Secondary Amine present (Incomplete coupling).

  • Colorless/Yellow Beads: (-) Secondary Amine is acylated (Complete coupling).

Visualization of Workflows

Figure 1: Salt Handling & Loading Decision Tree

This workflow guides the researcher on how to process the HCl salt based on the synthesis stage.

SaltHandling Start Starting Material: (R)-3-Phenylpiperidine HCl Decision Intended Application? Start->Decision RouteA Resin Loading (Nucleophile) Decision->RouteA High Precision Needed RouteB Solution Phase Addition (Excess Reagent) Decision->RouteB Excess Permitted StepA1 Ex-Situ Free-Basing (NaOH Partition) RouteA->StepA1 StepB1 In-Situ Neutralization (3-4 eq. DIEA in DMF) RouteB->StepB1 StepA2 Load onto 2-CTC Resin (Stoichiometry Controlled) StepA1->StepA2 StepB2 Add to Activated Resin (e.g., Bromoacetyl-Resin) StepB1->StepB2

Caption: Decision matrix for handling amine hydrochloride salts to prevent pore clogging and ensure stoichiometric accuracy.

Figure 2: Acylation Strategy for Sterically Hindered Amines

The 3-phenyl group creates steric bulk. This logic ensures successful coupling.

AcylationStrategy Resin Resin-Bound (R)-3-Phenylpiperidine Coupling Coupling Reaction Resin->Coupling Standard Standard DIC/HOBt Coupling->Standard Avoid Advanced HATU / HOAt / DIEA Coupling->Advanced Recommended ResultFail Incomplete Coupling (Deletion Sequences) Standard->ResultFail Check QC: Chloranil Test Advanced->Check ResultSuccess >99% Conversion (Valid Synthesis) Check->Advanced Blue/Green (Repeat) Check->ResultSuccess Yellow/Clear

Caption: Optimization of coupling conditions for hindered secondary amines. HATU is preferred over carbodiimides.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
White precipitate in reaction vessel Formation of DIEA·HCl or Amine[2]·HCl inside the resin suspension.Filter immediately. Wash resin with 5% DIEA in DCM to solubilize salts. Switch to Ex-Situ free-basing.
Chloranil Test remains Blue Incomplete coupling due to steric hindrance of the phenyl ring.1. Double couple with HATU.2. Increase temperature to 50°C (if resin allows).3. Switch solvent to NMP (better swelling).
Low Yield after Cleavage Premature cleavage or loss of resin loading.Ensure 2-CTC resin was not exposed to moisture before loading. Verify loading with UV quantitation of the Fmoc-group after the first amino acid coupling.

References

  • Chemical Properties & Applications

    • PubChem.[3][4] "3-Phenylpiperidine Compound Summary." National Library of Medicine. [Link]

  • NK1 Receptor Antagonists

    • Journal of Medicinal Chemistry. "Discovery of Neurokinin 1 Receptor Antagonists based on conformationally constrained aromatic amino acids." [Link]

  • Solid Phase Synthesis Protocols (Chloranil Test)

    • Vojkovsky, T. "Detection of secondary amines on solid phase." Peptide Research, 1995. [Link]

  • Coupling Reagents (HATU vs DIC)

    • Albericio, F., et al. "Coupling reagents and methods for the formation of the amide bond."[5] Chemical Reviews. [Link]

  • Handling Amine Salts

Sources

Troubleshooting & Optimization

Chiral integrity issues with (R)-3-Phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chiral Integrity & Purity Assurance[1]

Status: Operational Ticket ID: CPP-3PH-HCl-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026

Executive Summary

(R)-3-Phenylpiperidine hydrochloride (CAS: 3973-62-4, HCl salt) is a critical chiral building block for NK1 antagonists and antidepressant scaffolds.[1] Its chiral center at the C3 position is benzylic , making it chemically labile under specific conditions. This guide addresses the three most common user-reported issues: unexpected racemization during workup , poor resolution in chiral HPLC , and salt disproportionation .

Module 1: Diagnostic Hub (Analytical)

Before troubleshooting synthesis, you must validate your analytical method.[1] 60% of reported "racemization" issues are actually analytical artifacts.

Protocol A: Chiral HPLC Method Development

Issue: Broad peaks, tailing, or inability to separate enantiomers. Root Cause: The secondary amine functionality interacts strongly with silanol groups on the stationary phase.

Recommended Method (Self-Validating):

ParameterSpecificationRationale
Column Chiralpak AD-H or Chiralcel OD-H (Daicel)Amylose/Cellulose carbamates are the industry standard for phenyl-substituted piperidines [1, 2].[1]
Mobile Phase n-Hexane : Isopropanol (90:[1]10)Standard normal phase polarity.
Modifier (CRITICAL) 0.1% Diethylamine (DEA) or EthanolamineEssential. Blocks silanol sites to prevent peak tailing of the basic amine [3].[1]
Flow Rate 0.5 - 1.0 mL/minAdjust for backpressure < 80 bar.[1]
Detection UV @ 210-220 nmThe phenyl ring provides weak absorption; low wavelength is required.
Sample Prep Dissolve free base in Mobile PhaseDo not inject the HCl salt directly into a normal phase system; neutralize with mild base if necessary or dissolve in EtOH.

System Suitability Test:

  • Inject a racemic standard first. Separation factor (

    
    ) must be > 1.2.
    2.[1] Resolution (
    
    
    
    ) must be > 1.5 (baseline separation). [1] 3. If peaks tail (
    
    
    ), increase DEA concentration to 0.2%.[1]

Module 2: Troubleshooting Racemization

Understanding the mechanism is the only way to prevent recurrence.[1]

The "Benzylic Proton" Risk

The hydrogen atom at the C3 position is benzylic (adjacent to a phenyl ring) and alpha to a secondary amine .[1] This unique electronic environment increases the acidity of the C3 proton.

Mechanism of Failure: When the HCl salt is neutralized (free-based) in the presence of strong bases or protic solvents at high heat, the C3 proton can be abstracted.[1] This leads to a planar intermediate (enamine-like or carbanionic character) which destroys the stereocenter.[1] Upon reprotonation, the compound forms a racemate.

Racemization cluster_0 Risk Zone: Workup & Storage R_Enant (R)-Enantiomer (Chiral C3) Planar Planar Intermediate (Achiral / Enolate-like) R_Enant->Planar - H+ (Loss of Chirality) Base Base / Heat (Deprotonation) Base->R_Enant Racemate Racemic Mixture (50% R / 50% S) Planar->Racemate + H+ (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization at the C3 benzylic position.[1]

Corrective Actions
ScenarioRisk LevelProtocol Adjustment
Neutralization HighAvoid strong bases (NaOH/KOH) if possible.[1] Use

or

at

.[1] Extract immediately into organic solvent.
Storage MediumStore as the HCl salt only. The free base is an oil prone to air-oxidation and slow racemization. Store at -20°C.
Reaction HighAvoid using thermodynamic bases (e.g., NaOEt) with the free base.[1] Use kinetic bases (e.g., LDA) only at -78°C if alkylation is required, but strictly control temperature.[1]

Module 3: Purification & Recovery (The "Rescue")

If your ee% has dropped to < 95%, use Classical Resolution to recover the batch.[1]

Protocol B: Diastereomeric Salt Crystallization

If you accidentally partially racemize your batch, you can upgrade the optical purity using a chiral resolving agent.

Reagents:

  • Resolving Agent: D-Dibenzoyltartaric acid (D-DBTA) or N-Acetyl-L-Leucine [1, 4].[1]

  • Solvent: Ethanol (95%) or Methanol/Acetone mixtures.[1]

Workflow:

  • Free Base Generation: Convert your (R)-3-phenylpiperidine HCl to the free base using cold saturated

    
     and extraction into DCM.[1] Evaporate carefully.
    
  • Salt Formation: Dissolve the free base in Ethanol. Add 1.0 equivalent of D-DBTA dissolved in warm Ethanol.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate (

    
    ) overnight. The less soluble diastereomeric salt (typically the R-amine/D-acid complex) will crystallize.[1]
    
  • Filtration & Wash: Filter the white solid and wash with cold Ethanol.

  • Release: Resuspend the salt in water, basify with

    
     (cold), and extract with DCM. Treat with HCl/Ether to regenerate the purified (R)-3-phenylpiperidine HCl.[1]
    

Frequently Asked Questions (FAQ)

Q1: My HCl salt is hygroscopic and sticky. Is it degraded?

  • A: Not necessarily. Piperidine salts are often hygroscopic. If it has absorbed water, it may appear sticky. Dry it in a vacuum oven at

    
     over 
    
    
    
    . If the color has turned yellow/brown, check for oxidation (N-oxide formation) using LC-MS.[1]

Q2: Can I use the free base for my next coupling reaction?

  • A: Yes, but generate it in situ. Do not store the free base. Add the HCl salt to your reaction vessel and use a non-nucleophilic base (like DIPEA) to liberate the amine immediately prior to reaction.[1] This minimizes the time the sensitive C3 proton is exposed to basic conditions.

Q3: Why does my optical rotation


 not match the literature? 
  • A: Optical rotation is notoriously unreliable for this class of compounds due to solvent effects and concentration dependence. Do not rely on polarimetry. Always use Chiral HPLC (Protocol A) for definitive ee determination.[1]

Q4: I see a "double peak" in my LC-MS. Is this the enantiomer?

  • A: No. Enantiomers have identical masses and retention times on achiral C18 columns. A double peak in standard LC-MS usually indicates rotamers (if N-protected/acylated) or diastereomers (if you have reacted it with another chiral molecule).[1] If it is the raw material, check for the presence of the 3-phenylpyridine impurity (aromatized byproduct).[1]

References

  • Patent: Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates. WO2019165981A1. (2019).[1][2] Link

  • Chromatography Guide: Strategies for Chiral HPLC Method Development. Sigma-Aldrich / Merck Technical Library. Link

  • BenchChem Technical Note: Resolving Enantiomers of 3-Methylpiperidine (Analogous Protocol). BenchChem Support.[2][3] Link[1]

  • Journal Article: Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Journal of Organic Chemistry, 2022, 87, 8819−8823.[4] (Demonstrates piperidine resolution principles). Link[1]

Sources

Technical Support Center: (R)-3-Phenylpiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Chiral Scaffold

(R)-3-Phenylpiperidine is a privileged pharmacophore, serving as the structural backbone for NK1 receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib .[1]

Synthesizing the hydrochloride salt of this secondary amine presents a unique triad of challenges: enantiomeric purity (ee%) , crystallization kinetics (oiling out) , and regulatory compliance (nitrosamine formation) .[1] This guide moves beyond basic recipes to address the why and how of failure points in the two dominant synthetic routes: Classical Resolution (Industrial Standard) and Asymmetric Hydrogenation (Advanced Catalysis).

Part 1: The Resolution Route (Industrial Standard)

Context: The most robust method for scale-up involves synthesizing racemic 3-phenylpiperidine (via reduction of 3-phenylpyridine or Grignard addition to 3-piperidone) and resolving it with a chiral acid.[1]

Q1: I am using D-Tartaric acid, but my diastereomeric salt is not precipitating or is yielding low ee%. What is wrong?

Diagnosis: While Tartaric acid is the "textbook" resolving agent, it often performs poorly with 3-phenylpiperidine due to high solubility of both diastereomers in standard alcohols.

The Fix: Switch to D-Mandelic Acid. Recent process chemistry data indicates that (R)-(-)-Mandelic acid (or D-Mandelic acid) forms a much more crystalline salt with (R)-3-phenylpiperidine than tartaric acid derivatives.[1]

  • Protocol Adjustment:

    • Solvent System: Use Ethyl Acetate/n-Propanol (1:1) or Ethanol/Water (95:5) .[1] Avoid pure Methanol, which often solubilizes the salt too effectively.

    • Stoichiometry: Use 1.05 equivalents of D-Mandelic acid.

    • Temperature Ramp: Heat to 65°C to dissolve, then cool slowly (5°C/hour) to 20°C. Rapid cooling traps the (S)-enantiomer in the crystal lattice.[1]

Q2: My resolution salt is "oiling out" instead of crystallizing. How do I recover the solid?

Diagnosis: Oiling out occurs when the temperature drops into the "metastable zone" where liquid-liquid phase separation (LLPS) is thermodynamically favored over crystallization.[1] This is common with amine-acid salts in wet solvents.[1]

Troubleshooting Steps:

  • The "Cloud Point" Method: Reheat the mixture until the oil dissolves. Add the antisolvent (e.g., Ethyl Acetate or MTBE) dropwise at high temperature until a faint turbidity persists.[1]

  • Seeding: Cool slightly below the saturation point and add pure seed crystals of the (R)-amine-mandelate salt.

  • Drying the Solvent: Ensure your organic solvent is dry. Excess water broadens the metastable zone, encouraging oil formation.

Visualization: Resolution Workflow

ResolutionWorkflow Racemic Racemic 3-Phenylpiperidine Resolution Add D-Mandelic Acid (Solvent: EtOAc/n-PrOH) Racemic->Resolution Filtration Filtration Resolution->Filtration Cool to 20°C Solid Solid Salt ((R)-Amine + D-Mandelic) Filtration->Solid Retain Liquor Mother Liquor ((S)-Amine enriched) Filtration->Liquor Discard/Recycle Basification Basify (NaOH) Extract into DCM Solid->Basification Free Base Recovery HClForm HCl Salt Formation (Anhydrous) Basification->HClForm HCl/Dioxane or HCl/IPA

Caption: Optimized workflow for D-Mandelic acid resolution. Note the critical separation of the solid salt before basification.

Part 2: Asymmetric Hydrogenation (Catalytic Route)

Context: Direct hydrogenation of 3-phenylpyridine or 3-phenyl-1,2,3,6-tetrahydropyridine using chiral transition metals.

Q3: My conversion is high, but the enantioselectivity (ee%) is stuck below 80%.

Diagnosis: This usually indicates ligand mismatch or competitive non-selective background reduction .

Technical Insight:

  • Catalyst Choice: For 3-substituted pyridines/piperidines, Rhodium (Rh) complexes with JosiPhos or Binap ligands are superior.[1] Iridium (Ir) complexes are often used for the pyridine ring but require specific additives.[1]

  • The Additive Effect: You must use an additive to suppress catalyst deactivation and background reduction.

    • Recommendation: Add 10-20 mol% of Iodine (I2) or Tetrabutylammonium iodide (TBAI) if using Iridium.[1]

    • Recommendation: For Rhodium, ensure the precursor is cationic (e.g., [Rh(COD)2]BF4).[1]

Q4: The reaction stalls after 50% conversion.

Diagnosis: Catalyst poisoning by the product. Secondary amines are strong sigma-donors and can bind irreversibly to the metal center, shutting down the catalytic cycle.

The Fix: N-Protection or Acidic Conditions.

  • Protect the Nitrogen: Hydrogenate the N-Benzyl or N-Boc derivative (e.g., N-Boc-3-phenyl-1,2,3,6-tetrahydropyridine).[1] The steric bulk and reduced basicity prevent catalyst poisoning.

  • In-situ Salt Formation: Run the hydrogenation in the presence of 1.0 equivalent of HCl. The protonated amine (ammonium) cannot coordinate to the metal catalyst.

Part 3: HCl Salt Formation & Final Workup

Q5: The final HCl salt is hygroscopic and sticky. How do I get a free-flowing powder?

Diagnosis: 3-Phenylpiperidine HCl is naturally hygroscopic.[1] Using aqueous HCl or wet solvents during salt formation creates a hydrate or an amorphous gum.

Protocol for Crystalline HCl Salt:

  • Dissolve: Dissolve the free base (oil) in Anhydrous Diethyl Ether or MTBE (10 volumes).

  • Acidify: Add 4M HCl in Dioxane or HCl in Isopropanol dropwise at 0°C. Do not use aqueous HCl.

  • Precipitation: A white solid should precipitate immediately.

  • Wash: Filter under Nitrogen (to prevent moisture absorption) and wash with cold ether.[1]

  • Dry: Vacuum dry at 40°C over P2O5.

Q6: CRITICAL SAFETY - What about Nitrosamines?

Risk: Secondary amines like 3-phenylpiperidine can react with residual nitrites (often found in water supplies or reagents) to form N-nitroso-3-phenylpiperidine , a potent mutagen and carcinogen.[1]

Mitigation Strategy:

  • Avoid Sodium Nitrite: Never use NaNO2 in any step (e.g., diazotization) in the same vessel used for this amine.[1]

  • Quench: If acidic aqueous washes are used, add Ascorbic Acid or Alpha-Tocopherol as a nitrite scavenger during the workup.

  • Testing: Regularly screen the final API for N-nitroso impurities using LC-MS/MS.

Summary Data Table: Process Comparison

ParameterMethod A: Resolution (Mandelic Acid)Method B: Asymmetric Hydrogenation
Starting Material Racemic 3-PhenylpiperidineN-Boc-3-phenyl-tetrahydropyridine
Key Reagent (R)-(-)-Mandelic Acid[Rh(COD)Cl]2 / (R,S)-JosiPhos
Typical Yield 35-40% (theoretical max 50%)85-95%
Enantiomeric Excess >98% (after 1 recrystallization)90-95% (often requires upgrade)
Cost Low (Cheap reagents)High (Precious metal catalyst)
Scalability Excellent (Multi-kg ready)Moderate (High pressure required)

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Type Is the issue Yield or Purity? Start->Type Purity Low Enantiomeric Excess (ee%) Type->Purity Yield Low Yield / No Precipitate Type->Yield CheckMethod Method Used? Purity->CheckMethod ResPurity Resolution Route: Wrong Solvent or Cooling Rate CheckMethod->ResPurity Resolution HydroPurity Hydrogenation Route: Ligand Mismatch or Temp too High CheckMethod->HydroPurity Catalysis SaltIssue Oiling Out? Yield->SaltIssue CatPoison Catalyst Poisoning? Yield->CatPoison OilSol Solution: Reheat, Seed, Add Antisolvent SaltIssue->OilSol Yes ProtectN Solution: Protect Nitrogen (Boc) or use HCl CatPoison->ProtectN Yes

Caption: Decision matrix for diagnosing synthetic failures in 3-phenylpiperidine production.

References

  • Patent CN103435538A. (R)-3-amino piperidine hydrochloride preparation method.[1][2] (Describes the D-Mandelic acid resolution efficiency).

  • Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.[1][3] Chemistry – A European Journal, 22(28), 9528-9532.[1] (Mechanistic insights on Rh-JosiPhos catalysis).

  • Patent WO2019165981A1. Methods for synthesizing (R)-3-phenylpiperidine... and chiral intermediates of niraparib.[1] (Detailed industrial protocols for Grignard and Resolution routes).

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[4] (Regulatory guidance on secondary amine risks).[1]

  • Org. Process Res. Dev. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines.[5] (Risk factors for HCl salts of secondary amines). [1]

Sources

Technical Support Center: (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (R)-3-Phenylpiperidine hydrochloride. This document is designed to provide in-depth, practical guidance on the stability and degradation pathways of this compound. As scientists and developers, understanding the intrinsic stability of a molecule is paramount for ensuring data integrity, developing robust formulations, and meeting regulatory expectations. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and troubleshoot challenges in your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of (R)-3-Phenylpiperidine hydrochloride.

Q1: My analytical results for (R)-3-Phenylpiperidine hydrochloride are inconsistent, showing a decreasing peak area over time. What is the likely cause?

A1: Inconsistent analytical results, particularly a diminishing peak area for the active pharmaceutical ingredient (API), strongly suggest that the compound is degrading under your experimental or storage conditions.[1] (R)-3-Phenylpiperidine hydrochloride, like many secondary amines, is susceptible to several modes of degradation. The primary reactive sites are the secondary amine on the piperidine ring and, to a lesser extent, the benzylic position. The most common degradation pathways include oxidation, and to a lesser extent, photodegradation and thermal degradation.[1][2] To confirm this, you should immediately review your storage conditions (see Q2) and consider performing a forced degradation study (see Protocol 1) to identify the specific stress factors causing instability.

Q2: What are the primary degradation pathways for (R)-3-Phenylpiperidine hydrochloride?

A2: Based on the structure, which features a secondary amine within a piperidine ring, the most probable degradation pathways are:

  • Oxidation: The nitrogen atom is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative products. Atmospheric oxygen, or more aggressive oxidizing agents like peroxides that may be present as impurities in excipients, can initiate this process.[1][3]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate free-radical-mediated degradation.[1] Studies on piperidine itself show that photo-oxidation can lead to the formation of imines, nitrosamines, and nitramines.[2][4]

  • Thermal Degradation: While generally more stable to heat than complex molecules, high temperatures can accelerate oxidative processes and potentially lead to other complex degradation reactions.[1][5]

  • Hydrolysis: The hydrochloride salt is stable in aqueous solution, and the core structure lacks readily hydrolyzable functional groups like esters or amides. Therefore, hydrolysis is not considered a primary degradation pathway under typical pH conditions (pH 1-9).[6]

The diagram below illustrates the most likely oxidative degradation pathways.

G cluster_main Hypothetical Degradation Pathways of (R)-3-Phenylpiperidine Parent (R)-3-Phenylpiperidine Oxidative Oxidative Stress (e.g., H₂O₂, O₂) Photolytic Photolytic Stress (UV/Vis Light) Thermal Thermal Stress (Heat) N_Oxide N-Oxide Derivative Hydroxylated Hydroxylated Derivative (e.g., at C2, C4) RingOpened Ring-Opened Products (e.g., 5-amino-3-phenylpentanal) Imine Imine/Tetrahydropyridine Imine->RingOpened Hydrolysis of Imine Oxidative->N_Oxide N-Oxidation Oxidative->Hydroxylated C-H Oxidation Photolytic->Imine H-abstraction at C2/N

Caption: Potential degradation pathways for (R)-3-Phenylpiperidine.

Q3: How should I properly store (R)-3-Phenylpiperidine hydrochloride to minimize degradation?

A3: Proper storage is the most critical and straightforward way to ensure the long-term stability of the compound. Based on its chemical susceptibilities, follow these guidelines:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles if in solution.

  • Light: Protect from light at all times. Use amber vials or store containers in the dark.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Container: Use well-sealed, airtight containers to prevent moisture and oxygen ingress.

Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Issue 1: I see new, unidentified peaks in my HPLC/LC-MS chromatogram after sample preparation or a short-term experiment.

This is a classic sign of degradation. The appearance of new peaks that grow over time while the parent peak decreases confirms that the compound is unstable under your current conditions.

Troubleshooting Workflow:

G Start Unidentified Peaks Observed Step1 Isolate Cause: Perform Forced Degradation Study (See Protocol 1) Start->Step1 Decision1 Primary Degradation Pathway Identified? Step1->Decision1 Step2a Oxidative Degradation: - Degas solvents - Use antioxidants - Work under inert gas Decision1->Step2a Oxidative Step2b Photodegradation: - Use amber glassware - Protect from ambient light Decision1->Step2b Photolytic Step2c Thermal Degradation: - Reduce temperature of experiment - Minimize time at high temp Decision1->Step2c Thermal Step3 Characterize Degradants: Use LC-MS/MS and NMR to identify structures Step2a->Step3 Step2b->Step3 Step2c->Step3 End Optimized, Stable Experimental Conditions Step3->End

Caption: Troubleshooting workflow for unexpected degradation.

Causality Explained: The goal of this workflow is systematic problem isolation. A forced degradation study is the industry-standard method to rapidly determine a molecule's vulnerabilities without waiting for long-term stability data.[7][8] By intentionally stressing the molecule under controlled conditions (acid, base, oxidation, light, heat), you can quickly identify which factor is causing the degradation you observe in your experiments. Once the pathway is known, specific, targeted mitigation strategies can be implemented.

Issue 2: I've observed a loss of potency, but my HPLC-UV analysis doesn't show significant new peaks.

This can occur if the degradation products do not have a chromophore and are therefore invisible to a UV detector, or if they are volatile or insoluble.

Troubleshooting Steps:

  • Use a Universal Detector: Re-analyze your samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

  • Check for Precipitation: Visually inspect your solutions for any cloudiness or solid material. Degradation products may have different solubility profiles than the parent compound.

  • Perform Mass Balance Analysis: Quantify the parent peak and any impurity peaks. If the total percentage is significantly less than 100%, it indicates that some degradants are not being detected.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on (R)-3-Phenylpiperidine HCl to illustrate how results can be summarized and interpreted. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to generate sufficient quantities of degradants for characterization.[9]

Stress ConditionDuration(R)-3-Phenylpiperidine HCl Remaining (%)Total Degradants (%)Major Degradant Peak Area (%)
0.1 M HCl, 60°C24 hours>99%<1%Not Applicable
0.1 M NaOH, 60°C24 hours>99%<1%Not Applicable
3% H₂O₂, RT8 hours88.5%11.5%9.2% (Likely N-Oxide)
Heat (80°C, Solid)48 hours96.2%3.8%2.5%
Photolytic (ICH Q1B)12 hours91.7%8.3%6.1%

Interpretation: The data clearly indicate that (R)-3-Phenylpiperidine HCl is highly susceptible to oxidative and photolytic stress, while being relatively stable to hydrolytic and thermal stress. This directs all stability and handling efforts toward mitigating exposure to oxygen and light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1][7]

  • Objective: To intentionally degrade (R)-3-Phenylpiperidine HCl under various stress conditions to identify degradation products and establish degradation pathways.

  • Materials:

    • (R)-3-Phenylpiperidine HCl

    • HPLC grade water, acetonitrile, and methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂) 30%

    • Class A volumetric flasks and pipettes

    • pH meter

    • Photostability chamber

    • Temperature-controlled oven

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (R)-3-Phenylpiperidine HCl in an appropriate solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[10]

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a thin layer of solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a low-pH aqueous buffer, with UV and MS detection).[7]

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative peak areas of the degradation products.

    • Use MS data to obtain the mass-to-charge ratio (m/z) of the degradants to propose potential structures.

References

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • ResearchGate. (2021, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubMed Central. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Pain Physician Journal. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • PubMed. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • White Rose Research Online. (2016, April 25). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

Sources

Improving yield in (R)-3-Phenylpiperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Building Block Support Hub.

Subject: Technical Guide for Optimizing (R)-3-Phenylpiperidine Hydrochloride Synthesis Ticket ID: CPP-3PP-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Hidden" Complexity of a Simple Scaffold

(R)-3-Phenylpiperidine is a deceptive molecule.[1] Structurally simple, it serves as a critical pharmacophore for NK1 antagonists and PARP inhibitors (e.g., Niraparib).[1] However, its synthesis is plagued by three distinct failure modes:[1]

  • Enantiomeric Erosion: Achieving >99% ee is difficult due to the lability of the chiral center, particularly during salt formation.

  • Catalyst Deactivation: In asymmetric hydrogenation routes, the pyridine nitrogen often poisons precious metal catalysts.

  • Hygroscopicity: The hydrochloride salt is notoriously hygroscopic, often isolating as an intractable oil rather than a free-flowing solid.[1]

This guide moves beyond standard literature to address these specific process bottlenecks.

Module 1: Strategic Route Architecture

Before troubleshooting, validate your chosen pathway. We see two dominant routes in industrial scale-up.[1] Select the troubleshooting module that matches your current workflow.

RouteSelection Start Starting Material Selection Decision Decision Factor: Cost vs. Purity Start->Decision RouteA Route A: 3-Phenylpyridine (Asymmetric Hydrogenation) HighTech High Atom Economy Requires High Pressure/Precious Metal Risk: Catalyst Poisoning RouteA->HighTech RouteB Route B: Racemic 3-Phenylpiperidine (Classical Resolution) Robust Lower Yield (max 50% per pass) Requires Recycling Loop Benefit: Higher Optical Purity RouteB->Robust Decision->RouteA High Throughput Decision->RouteB Cost Sensitive

Figure 1: Strategic decision matrix for route selection based on available equipment and purity requirements.

Module 2: Troubleshooting Asymmetric Hydrogenation (Route A)

Context: You are reducing 3-phenylpyridine (or its salt) using a chiral catalyst (typically Ir or Rh) and observing low conversion or low ee%.

The Core Problem: Substrate Inhibition

Pyridines are strong


-donors.[1] The nitrogen lone pair binds irreversibly to the metal center, preventing hydride transfer.
Troubleshooting Protocol

Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. [1]

  • Root Cause: Catalyst poisoning by the product (piperidine) or substrate.[1]

  • Solution: You must "mask" the nitrogen.

    • Protocol: Pre-form the N-benzyl pyridinium salt or use a Lewis Acid additive.[1]

    • The Fix: Add 10–20 mol% of Iodine (

      
      )  or N-Bromosuccinimide (NBS)  to the reaction mixture.[1] Halogens oxidatively add to Iridium precursors, forming a high-valent active species that is less susceptible to nitrogen poisoning.[1]
      
    • Reference: Org. Process Res. Dev. 2014, 18, 1.[1]

Q2: The enantioselectivity is poor (<80% ee).

  • Root Cause: H-H activation is reversible, or the imine intermediate is rotating.

  • Solution: Switch to an Iridium-Phosphole catalyst system (e.g., (R)-MP²-SEGPHOS).[1]

  • Critical Parameter: Lower the temperature to 0–10°C and increase pressure to 50–60 bar. High pressure forces the irreversible hydrogenation step over the reversible dissociation.

Data: Catalyst & Additive Screening Matrix

Catalyst SystemAdditivePressure (bar)Yield (%)ee (%)Verdict
Pd/C (Heterogeneous)None5950Racemic (Use Route B)
[Ir(COD)Cl]₂ / (R)-BINAPNone30<10--Failed (Poisoned)
[Ir(COD)Cl]₂ / (R)-MeO-BiphepI₂ (10 mol%) 508885Good
[Ir(COD)Cl]₂ / (R)-SegPhosBenzyl Bromide 609296 Optimal (Requires debenzylation)

Module 3: Optimizing Classical Resolution (Route B)

Context: You are separating racemic 3-phenylpiperidine using a chiral acid. This is the "workhorse" method but prone to yield variability.

The Core Problem: The Eutectic Trap

If the enantiomeric excess of the mother liquor drops too low, the solubility of the diastereomeric salts converges, and you precipitate the racemate.

Troubleshooting Protocol

Q3: Which resolving agent is superior?

  • Recommendation: L-Dibenzoyl Tartaric Acid (L-DBTA) .[1][2]

  • Why? D-Mandelic acid is often cited, but L-DBTA forms a rigid "supramolecular tape" structure in the crystal lattice involving the amide backbone, which creates a sharper solubility difference between the (R,R)-salt and the (S,R)-salt.[1]

Q4: I am getting a "oiling out" instead of crystallization.

  • Root Cause: Solvent polarity mismatch.

  • Solution: Use the "Pope-Peachy" Method .

    • Do not use 1 equivalent of resolving agent.

    • Use 0.5 equivalents of L-DBTA and 0.5 equivalents of an achiral mineral acid (HCl or acetic acid).[1]

    • Mechanism: The chiral acid reacts only with the matching (R)-enantiomer to form the insoluble salt.[1] The (S)-enantiomer remains in solution as the highly soluble hydrochloride/acetate salt.[1] This prevents oiling and boosts theoretical yield.

Step-by-Step Resolution Workflow:

  • Dissolution: Dissolve Rac-3-phenylpiperidine (1.0 eq) in Ethanol (10V).

  • Addition: Add L-DBTA (0.55 eq) dissolved in warm Ethanol/Water (9:1).

  • Nucleation: Cool slowly to 50°C. Seed with pure (R)-salt crystals.

  • Aging: Hold at 50°C for 2 hours (Ostwald ripening).

  • Filtration: Cool to 20°C and filter.

  • Recycling (Crucial): Take the mother liquor (rich in S-isomer), racemize using KOtBu in DMSO (120°C, 4h), and feed back to Step 1.

ResolutionLoop Racemate Racemic Feed (3-Phenylpiperidine) Resolution Resolution Step (0.55 eq L-DBTA) Racemate->Resolution Solid Solid: (R)-Salt (>98% ee) Resolution->Solid Liquor Mother Liquor ((S)-Enriched) Resolution->Liquor Racemization Racemization (KOtBu / DMSO / Heat) Liquor->Racemization Racemization->Racemate Recycle

Figure 2: The "Resolution-Racemization" closed loop essential for economic viability.[1]

Module 4: Salt Formation (The "Hygroscopicity" Fix)

Context: You have the free base (R)-3-phenylpiperidine, but converting it to the HCl salt results in a sticky gum.

Q5: How do I obtain a free-flowing, non-hygroscopic solid?

  • The Science: Hydrochloride salts of secondary amines are naturally hygroscopic. If water is present during salt formation, you form a hydrate that transitions to a gum upon drying.[1]

  • The Protocol (Anhydrous Precipitation):

    • Dissolve: Dissolve the free base in Ethyl Acetate (EtOAc) or MTBE (anhydrous).[1] Do not use alcohols (MeOH/EtOH) as they solvate the chloride ion too strongly.[1]

    • Acidify: Add HCl in Isopropanol (5-6N) or HCl gas dropwise at 0-5°C.

    • Critical Step: Do not add excess acid.[1] Stop at pH 4-5.[1] Excess HCl attracts moisture.[3]

    • Isolation: If it oils out, heat the mixture to reflux (in EtOAc) until the oil dissolves, then cool very slowly to induce crystallization.

    • Drying: Vacuum dry at 45°C with a P₂O₅ trap.

References

  • Industrial Synthesis of Niraparib Intermediates

    • Wang, Y., et al.[1] "Process Development for the Synthesis of Niraparib." Organic Process Research & Development, 2014 , 18(1), 215–227.[1]

    • [1]

  • Asymmetric Hydrogenation of Pyridines

    • Glorius, F., et al.[1] "Asymmetric Hydrogenation of Pyridines."[4][5][6][7][8] Angewandte Chemie Int. Ed., 2004 , 43, 2859.[1]

    • [1]

  • Patent on Resolution Methods

    • WO2019165981A1. "Methods for synthesizing (R)-3-phenylpiperidine...".
    • [1]

  • Hygroscopicity Management in Salts

    • Stahl, P. H., & Wermuth, C. G.[1] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."[1] Wiley-VCH.[1][4]

Disclaimer: This guide is for research purposes. Always verify protocols on a gram-scale before kilogram-scale implementation. Ensure compliance with local safety regulations regarding heavy metals and pressurized hydrogen.

Sources

Technical Support Center: Optimizing Chiral Resolution of 3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chiral resolution of 3-phenylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this critical pharmaceutical intermediate.[1] As a key building block in the synthesis of various therapeutics, including analgesics and antidepressants, achieving high enantiomeric purity of 3-phenylpiperidine is paramount.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The guidance herein is grounded in established scientific principles and practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of 3-phenylpiperidine?

There are three main strategies for resolving racemic 3-phenylpiperidine:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most traditional and often cost-effective method. It involves reacting the racemic 3-phenylpiperidine (a base) with a chiral acid to form a pair of diastereomeric salts.[2][] These salts possess different physical properties, most notably solubility, which allows for their separation through fractional crystallization.[2]

  • Enzymatic Resolution: This kinetic resolution technique utilizes an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted. This method can offer high selectivity under mild conditions.

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers.[4] These methods are highly effective for both analytical determination of enantiomeric excess (e.e.) and for preparative-scale separations.[5]

Q2: Which chiral resolving agents are typically effective for 3-phenylpiperidine?

For a basic compound like 3-phenylpiperidine, chiral acids are the resolving agents of choice. Commonly successful agents include:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-L-tartaric acid).[2]

  • (R)- or (S)-Mandelic acid.

  • (R)- or (S)-Camphorsulfonic acid.

The selection of the optimal resolving agent and solvent system is crucial and often requires empirical screening to achieve efficient crystallization and high diastereomeric purity.[2]

Q3: How do I determine the enantiomeric excess (e.e.) of my resolved 3-phenylpiperidine?

Chiral HPLC is the most prevalent method for accurately determining the e.e.[6] Due to the nature of 3-phenylpiperidine, direct UV detection might be suboptimal. Derivatization with a UV-active agent may be necessary to enhance detection. Polysaccharide-based chiral stationary phases are often effective for separating piperidine derivatives.[7]

Q4: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or a rapid cooling rate. To address this, you can:

  • Dilute the solution: Add more of the solvent to decrease the concentration.

  • Slow the cooling rate: Allow the solution to cool to ambient temperature more gradually before further cooling.

  • Ensure adequate agitation: Gentle stirring can promote the formation of crystal nuclei.[8]

Q5: What are the key parameters to control during diastereomeric salt crystallization?

The success of a classical resolution hinges on several critical factors:

  • Solvent Choice: The solvent system is paramount as it dictates the solubility difference between the two diastereomeric salts.[9]

  • Temperature and Cooling Profile: The temperature at which the salt is dissolved and the subsequent cooling rate significantly influence crystal growth and purity.[10]

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic compound can impact the yield and diastereomeric excess.

  • Purity of Starting Materials: Impurities can inhibit or interfere with crystallization.[7]

Troubleshooting Guides

Classical Resolution via Diastereomeric Salt Crystallization

This method is often the first approach due to its scalability and cost-effectiveness. However, it can be challenging to optimize.

Problem: No Crystallization Occurs

Possible CauseSolution
The diastereomeric salt is too soluble in the chosen solvent. - Concentrate the solution: Carefully remove a portion of the solvent under reduced pressure to achieve supersaturation.[7] - Introduce an "anti-solvent": Gradually add a solvent in which the salt is known to be poorly soluble to induce precipitation.[7][9] - Change the solvent system: A systematic screening of solvents with varying polarities is recommended.[9] - Lower the temperature: Allow the solution to stand at a lower temperature for an extended period.[7]
Insufficient time for nucleation and crystal growth. - Allow for extended crystallization time: Some crystallizations can be slow, requiring several hours or even days.[7] - Induce nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface or "seeding" the solution with a tiny crystal from a previous successful batch.[7]
Impure starting materials. - Purify the racemic 3-phenylpiperidine and the chiral resolving agent: Ensure high purity of both components before attempting the resolution.[7]

Problem: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Possible CauseSolution
Ineffective resolving agent. - Screen a panel of chiral resolving agents: The interaction between the amine and the chiral acid is highly specific. A different resolving agent may provide better discrimination.[2]
Co-crystallization of the undesired diastereomer. - Perform recrystallization: Dissolve the isolated diastereomeric salt in a minimal amount of hot solvent and allow it to recrystallize slowly. This can significantly enhance the diastereomeric purity.[11] - Optimize the solvent: The choice of solvent can influence the relative solubilities of the diastereomers.[9]
Crystallization occurred too rapidly. - Slow down the cooling rate: A slower cooling profile allows for more selective crystallization of the less soluble diastereomer.[8] - Consider kinetic vs. thermodynamic control: Rapid crystallization may favor the kinetically formed product, which may not be the most stable or pure. Slower crystallization allows the system to reach thermodynamic equilibrium.
Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers excellent resolving power but requires careful method development.

Problem: Poor or No Separation of Enantiomers

Possible CauseSolution
Inappropriate chiral stationary phase (CSP). - Screen different CSPs: Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are good starting points for piperidine compounds.[7][12]
Suboptimal mobile phase composition. - Vary the mobile phase: For normal-phase HPLC, adjust the ratio of the non-polar and polar components (e.g., hexane/isopropanol). For SFC, modify the co-solvent and additives.[13] - Incorporate additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
Incorrect temperature. - Optimize the column temperature: Temperature can influence the chiral recognition mechanism and should be investigated as a method parameter.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible CauseSolution
Secondary interactions with the stationary phase. - Add a mobile phase modifier: For basic compounds like 3-phenylpiperidine, adding a small amount of a basic modifier (e.g., diethylamine) can block active sites on the silica support and improve peak shape.
Column overload. - Reduce the injection volume or sample concentration: Injecting too much sample can lead to peak distortion.
Column degradation. - Use a new chiral column: Over time and with exposure to harsh mobile phases, the performance of a chiral column can decline.
Enzymatic Resolution

Enzymatic resolutions can be highly selective but are sensitive to reaction conditions.

Problem: Low or No Enzyme Activity

Possible CauseSolution
Incorrect pH or temperature. - Optimize reaction conditions: Ensure the pH and temperature are within the optimal range for the specific enzyme being used.[8]
Presence of enzyme inhibitors. - Use high-purity reagents and solvents: Impurities can inhibit enzyme activity.[8]
Improper enzyme storage or handling. - Follow the manufacturer's storage and handling recommendations: Enzymes are sensitive and can be denatured if not stored correctly.[8]

Problem: Low Enantioselectivity (low e.e.)

Possible CauseSolution
The enzyme is not highly selective for the substrate. - Screen different enzymes: A variety of lipases and proteases are commercially available and may exhibit different selectivities for 3-phenylpiperidine or its derivatives.[8]
Sub-optimal reaction medium. - Explore different organic solvents: The nature of the solvent can significantly impact enzyme activity and selectivity.[14]

Experimental Workflows & Protocols

Visualizing the Chiral Resolution Process

G cluster_0 Classical Resolution Workflow racemate Racemic 3-Phenylpiperidine dissolution Dissolution in a Suitable Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Isolate more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Separate liberation1 Liberation of Free Base less_soluble->liberation1 liberation2 Liberation of Free Base more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2 analysis Chiral HPLC Analysis (Determine e.e.) enantiomer1->analysis enantiomer2->analysis

Caption: Workflow for classical chiral resolution.

Protocol: Classical Resolution of 3-Phenylpiperidine with Dibenzoyl-D-Tartaric Acid

This protocol is a representative example and may require optimization.

Materials:

  • Racemic 3-phenylpiperidine

  • Dibenzoyl-D-tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 1 M)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve racemic 3-phenylpiperidine (1 equivalent) in methanol.

    • In a separate flask, dissolve dibenzoyl-D-tartaric acid (0.5-1.0 equivalents) in methanol, heating gently if necessary.

    • Slowly add the tartaric acid solution to the 3-phenylpiperidine solution with stirring.

    • Heat the resulting mixture to reflux for a specified period (e.g., 1-2 hours) to ensure complete salt formation.[8]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. To promote slower crystallization, the flask can be placed in an insulated container.[10]

    • Once at room temperature, continue to stir for an extended period (e.g., 12-24 hours) to maximize the yield of the less soluble diastereomeric salt.[8]

    • For further precipitation, the mixture can be cooled in an ice bath or refrigerator.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Free Base:

    • Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.

    • Add sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will neutralize the tartaric acid and liberate the free 3-phenylpiperidine.

    • Separate the organic layer.

    • Extract the aqueous layer with additional portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-phenylpiperidine.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.

Troubleshooting Logic for Chiral HPLC Method Development

G cluster_1 Chiral HPLC Troubleshooting start No or Poor Resolution q1 Is the peak shape good? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Change mobile phase composition (vary % co-solvent) a1_yes->q2 fix_peak_shape Adjust mobile phase additives (e.g., add DEA for a basic analyte) Reduce sample concentration a1_no->fix_peak_shape fix_peak_shape->q1 q3 Change chiral stationary phase (CSP) q2->q3 Still no resolution success Good Resolution q2->success Resolution achieved q4 Optimize temperature q3->q4 Still no resolution q3->success Resolution achieved q4->success Resolution achieved

Caption: Logical flow for troubleshooting poor chiral HPLC separation.

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved February 7, 2026, from [Link]

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • MDPI. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved February 7, 2026, from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved February 7, 2026, from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved February 7, 2026, from [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved February 7, 2026, from [Link]

  • White Rose eTheses Online. (2021). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved February 7, 2026, from [Link]

  • DigitalCommons@TMC. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved February 7, 2026, from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 7, 2026, from [Link]

  • CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved February 7, 2026, from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved February 7, 2026, from [Link]

  • CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved February 7, 2026, from [Link]

  • PubMed. (2012). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Stereospecific Synthesis of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereospecific synthesis of (R)-3-Phenylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your reaction outcomes. Our approach is grounded in established scientific principles and practical, field-proven experience.

Troubleshooting Guide: Overcoming Poor Yield and Low Enantioselectivity

This section addresses specific experimental issues you may encounter. We delve into the root causes of these problems and provide actionable solutions based on mechanistic understanding and empirical data.

Question 1: My overall yield for the synthesis of (R)-3-Phenylpiperidine is consistently low. What are the most likely causes and how can I improve it?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. Let's break down the common culprits and their remedies.

Answer:

Several factors can contribute to poor yields in the synthesis of (R)-3-Phenylpiperidine. The most critical stages to scrutinize are the asymmetric reduction of a suitable precursor (e.g., 3-phenylpyridine or a derivative) and the subsequent cyclization and deprotection steps.

Potential Cause 1: Inefficient Asymmetric Hydrogenation

The cornerstone of this synthesis is the enantioselective reduction of a prochiral substrate. Incomplete conversion or the formation of side products during this step will severely impact your overall yield.

  • Troubleshooting Steps:

    • Catalyst Selection and Loading: The choice of catalyst is paramount. For the asymmetric hydrogenation of pyridinium salts, iridium-based catalysts with chiral phosphine ligands, such as MeO-BoQPhos, have shown high efficacy.[1] If you are using a rhodium-based catalyst for a reductive Heck reaction approach, ligands like (S)-Segphos are often employed.[2] Ensure your catalyst is active and not poisoned. Catalyst loading is also a critical parameter to optimize; too low, and the reaction will be sluggish, too high, and you risk increased side reactions and cost.

    • Reaction Conditions: Hydrogen pressure, temperature, and reaction time are interconnected variables that must be carefully optimized. A systematic Design of Experiments (DoE) approach can be invaluable here. For instance, in the asymmetric hydrogenation of pyridinium salts, pressures of around 600 psi and temperatures of 40°C have been found to be effective.[1]

    • Substrate Quality: Ensure your starting material is pure. Impurities can poison the catalyst and lead to a host of unwanted side reactions.

Potential Cause 2: Side Reactions During Reduction

The reduction of 3-phenylpyridine derivatives can sometimes lead to over-reduction or the formation of isomeric byproducts.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use techniques like GC-MS or HPLC to monitor the reaction progress closely. This will help you identify the formation of any major side products and allow you to stop the reaction at the optimal time.

    • Control of Reaction Stoichiometry: In methods involving hydride reagents, precise control of the stoichiometry is crucial to avoid over-reduction.

Potential Cause 3: Inefficient Deprotection

If you are using a protecting group strategy (e.g., N-Boc), the deprotection step can be a source of yield loss.

  • Troubleshooting Steps:

    • Choice of Deprotection Agent: The choice of deprotection agent should be compatible with the functionality of your molecule. For N-Boc deprotection, strong acids like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) are commonly used. However, if your molecule has other acid-sensitive groups, you may need to explore milder conditions.

    • Work-up Procedure: The work-up after deprotection is critical. Ensure you completely neutralize the acid and efficiently extract your product. Amine products can sometimes be tricky to extract; adjusting the pH of the aqueous layer can improve extraction efficiency.

Question 2: The enantiomeric excess (ee) of my (R)-3-Phenylpiperidine is below the desired level. How can I improve the stereoselectivity of the reaction?

Answer:

Achieving high enantioselectivity is the primary challenge in this synthesis. Several factors influence the stereochemical outcome of the key asymmetric step.

Potential Cause 1: Suboptimal Chiral Ligand

The chiral ligand is the primary source of stereochemical induction. An inappropriate ligand for your specific substrate and catalyst system will result in poor enantioselectivity.

  • Troubleshooting Steps:

    • Ligand Screening: A thorough screening of chiral ligands is essential. For rhodium-catalyzed asymmetric reactions, a variety of bisphosphine ligands should be considered.[2] For iridium-catalyzed hydrogenations, ligands like MeO-BoQPhos have demonstrated excellent performance.[1]

    • Ligand Purity: Ensure the enantiomeric purity of your chiral ligand is high. Even small amounts of the opposite enantiomer can significantly erode the ee of your product.

Potential Cause 2: Incorrect Reaction Conditions

Temperature, solvent, and pressure can all have a profound impact on the transition state energies of the enantioselective step, thereby affecting the enantiomeric excess.

  • Troubleshooting Steps:

    • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the stereochemical outcome. Screen a range of solvents to find the optimal one for your system.

Potential Cause 3: Racemization

The product itself might be susceptible to racemization under the reaction or work-up conditions.

  • Troubleshooting Steps:

    • Control of pH: Ensure that the pH during work-up and purification is controlled to avoid conditions that could lead to racemization of the chiral amine.

    • Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to high temperatures or strongly acidic or basic conditions after the stereocenter has been set.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a 3-Phenylpyridinium Salt

This protocol is a general guideline and should be optimized for your specific substrate and setup.

  • Preparation of the Catalyst Solution: In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., MeO-BoQPhos) in a degassed solvent (e.g., methanol).

  • Reaction Setup: In a high-pressure reactor, add the 3-phenylpyridinium salt substrate.

  • Reaction Execution: Transfer the catalyst solution to the reactor via cannula. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 600 psi). Heat the reaction to the optimized temperature (e.g., 40°C) and stir for the required time.

  • Work-up and Purification: After the reaction is complete, cool the reactor, and carefully vent the hydrogen. Concentrate the reaction mixture and purify the product by column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the final product can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

  • Chiral HPLC:

    • Dissolve a small sample of the purified (R)-3-Phenylpiperidine in the mobile phase.

    • Inject the sample onto a chiral stationary phase column (e.g., a polysaccharide-based column).

    • The two enantiomers will have different retention times, allowing for their separation and quantification. The ee can be calculated from the peak areas of the two enantiomers.

  • NMR with Chiral Solvating Agent:

    • Dissolve a sample of the product in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate).

    • The chiral solvating agent will form diastereomeric complexes with the two enantiomers of your product, leading to separate signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ee.[3]

Data Presentation

Parameter Condition A Condition B Condition C
Catalyst [Rh(cod)(OH)]₂[Ir(COD)Cl]₂[Rh(cod)(OH)]₂
Ligand (S)-SegphosMeO-BoQPhos(R)-BINAP
Yield (%) 819265
ee (%) 959988

Table 1: Comparison of different catalytic systems for the synthesis of chiral 3-phenylpiperidine derivatives. Data is illustrative and based on reported findings.[1][2]

Visualizations

Troubleshooting_Workflow Start Poor Yield or Low ee Check_Yield Issue: Low Yield Start->Check_Yield Check_ee Issue: Low Enantioselectivity Start->Check_ee Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Ligand_Screen Screen Chiral Ligands Check_ee->Ligand_Screen Yes Optimize_Conditions Optimize: Temp, Pressure, Time Increase Catalyst Loading Incomplete_Reaction->Optimize_Conditions Yes Check_Catalyst Catalyst Poisoning? Incomplete_Reaction->Check_Catalyst No Solution_Found Problem Resolved Optimize_Conditions->Solution_Found Purify_Reagents Purify Starting Materials Check_Catalyst->Purify_Reagents Yes Side_Reactions Side Reactions Observed? Check_Catalyst->Side_Reactions No Purify_Reagents->Solution_Found Monitor_Reaction Monitor by GC/HPLC Adjust Stoichiometry Side_Reactions->Monitor_Reaction Yes Deprotection_Issues Deprotection Problem? Side_Reactions->Deprotection_Issues No Monitor_Reaction->Solution_Found Optimize_Deprotection Optimize Deprotection Reagent & Work-up Deprotection_Issues->Optimize_Deprotection Yes Optimize_Deprotection->Solution_Found Optimize_ee_Conditions Optimize: Temp, Solvent Ligand_Screen->Optimize_ee_Conditions Check_Racemization Racemization Possible? Optimize_ee_Conditions->Check_Racemization Control_pH Control pH During Work-up Check_Racemization->Control_pH Yes Control_pH->Solution_Found

Caption: A logical workflow for troubleshooting common issues in the stereospecific synthesis of (R)-3-Phenylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining enantiomerically pure (R)-3-Phenylpiperidine?

A1: The most common modern strategies involve the asymmetric hydrogenation of a prochiral precursor, such as 3-phenylpyridine or a derivative thereof. This is often achieved using a transition metal catalyst (e.g., rhodium or iridium) complexed with a chiral ligand. Another approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative.[2][4]

Q2: How do I choose the right protecting group for the piperidine nitrogen?

A2: The choice of protecting group depends on the subsequent reaction conditions you plan to employ. The Boc (tert-butyloxycarbonyl) group is widely used as it is stable to a variety of reaction conditions but can be readily removed with acid. Other protecting groups like Cbz (carboxybenzyl) can also be used and are typically removed by hydrogenolysis.

Q3: What are some common side products to look out for?

A3: In the catalytic reduction of 3-phenylpyridine derivatives, potential side products include the corresponding tetrahydropyridine intermediate, over-reduced products where the phenyl ring is also hydrogenated, and regioisomers if the starting material is asymmetrically substituted. In syntheses involving protecting groups, incomplete deprotection can also lead to side products.

Q4: Can I use enzymatic methods for this synthesis?

A4: While less common in the literature for this specific molecule, enzymatic reductions can be a powerful tool for asymmetric synthesis. A chemo-enzymatic approach, for instance, could involve the use of an oxidase and a reductase to dearomatize and reduce a pyridine derivative.[4] These methods can offer excellent enantioselectivity under mild conditions but may require significant screening to find a suitable enzyme.

Q5: What is the best way to store (R)-3-Phenylpiperidine?

A5: (R)-3-Phenylpiperidine is an amine and can be sensitive to air and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.

References

  • Wu, J., et al. (2022). Synthesis of Chiral Piperidines from Pyridinium Salts via Rhodium-Catalysed Transfer Hydrogenation. Nature Catalysis, 5(11), 982–992. [Link]

  • Smith, D. T., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via¹H- and¹⁹F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15206. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Zhang, X., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Angewandte Chemie International Edition, 57(51), 16744-16748. [Link]

Sources

Technical Support Center: Stereocontrol in Chiral Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Racemization prevention in phenylpiperidine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical challenge of maintaining optical purity during the synthesis of chiral phenylpiperidines (e.g., Paroxetine intermediates, 3-phenylpiperidine scaffolds, and opioid ligands). Racemization and epimerization in these systems are often driven by thermodynamic equilibration of the piperidine ring or base-catalyzed enolization.

Core Mechanism & Root Cause Analysis

Q: Why is my 3,4-disubstituted phenylpiperidine epimerizing during workup?

Diagnosis: The loss of stereochemical integrity in 3,4-disubstituted piperidines is typically driven by thermodynamic equilibration .

  • The Cause: The piperidine ring can adopt a chair conformation. In 3,4-disubstituted systems (like Paroxetine precursors), the cis-isomer often places one substituent in an axial position (higher energy), while the trans-isomer allows both to be equatorial (lower energy).

  • The Trigger: Exposure to basic conditions (even mild bases like K₂CO₃ or during silica gel chromatography) or thermal stress facilitates proton exchange at the

    
    -carbon (C3), leading to the more stable trans-isomer via an enolate or planar intermediate.
    
Q: What is the specific mechanism of racemization for C3-chiral piperidines?

Technical Insight: Racemization at C3 (alpha to the nitrogen or a carbonyl substituent) generally follows an enolization-reprotonation mechanism .

  • Deprotonation: A base removes the acidic proton at C3.

  • Planarization: The resulting carbanion/enolate is planar (sp² hybridized).

  • Reprotonation: Protonation occurs from either face. If the system is under thermodynamic control, it favors the diequatorial (trans) configuration.

Visualizing the Pathway:

RacemizationMechanism cluster_conditions Critical Factors Cis Cis-Isomer (Kinetic Product) Axial/Equatorial Transition Planar Enolate/Intermediate (sp2 Hybridized) Cis->Transition Deprotonation (Base/Heat) Transition->Cis Reversible Trans Trans-Isomer (Thermodynamic Product) Diequatorial Transition->Trans Reprotonation (Thermodynamic Sink) Solvent Polarity Solvent Polarity Counter-ion (Li+ vs K+) Counter-ion (Li+ vs K+) Temperature Temperature

Figure 1: Mechanism of base-catalyzed epimerization in 3,4-disubstituted piperidines.

Process Parameters & Troubleshooting

Q: How do I prevent racemization during the alkylation of piperidine enolates?

Protocol Standard: Use Kinetic Control . If you are establishing a chiral center via alkylation (e.g., at C3 of a piperidone or ester), you must prevent the system from equilibrating.

Optimized Protocol:

  • Base Selection: Use a non-nucleophilic, bulky lithium base like LDA (Lithium Diisopropylamide) or LiHMDS . The Lithium counter-ion coordinates tightly to the enolate oxygen, preventing equilibration better than Sodium or Potassium.

  • Temperature: Maintain reaction temperature strictly at -78°C .

  • Quench: Quench the reaction at -78°C with a pre-cooled acidic source (e.g., acetic acid in THF) before warming. Warming the enolate prior to quenching is a primary cause of racemization.

Q: My chiral HPLC shows a 90:10 er after ester hydrolysis. How can I improve this?

Troubleshooting: Ester hydrolysis using standard aqueous hydroxide (LiOH/NaOH) often leads to epimerization because the carboxylate


-proton is acidic.
  • Solution 1 (Acidic Hydrolysis): Switch to acid-catalyzed hydrolysis (e.g., 6N HCl, reflux) if your substrate tolerates it. Acidic conditions suppress enolate formation.

  • Solution 2 (Enzymatic Hydrolysis): Use Pig Liver Esterase (PLE) . Enzymes operate at neutral pH and ambient temperature, avoiding the basic conditions that drive proton exchange.

    • Reference: PLE has been successfully used in the desymmetrization of glutaric acid diesters for Paroxetine synthesis [1].[1]

Q: Which protecting group minimizes racemization during synthesis?

Recommendation: Avoid electron-withdrawing groups that increase the acidity of the


-proton if you are working under basic conditions.
  • Best: N-Alkyl (e.g., Benzyl, PMB). The lone pair on the nitrogen reduces the acidity of the C2/C3 protons via donation, stabilizing the configuration.

  • Caution: N-Acyl (Boc, Cbz, Acetyl) groups are electron-withdrawing (carbamates/amides). They increase the acidity of

    
    -protons, making the ring more susceptible to deprotonation and subsequent racemization (A1,3 strain can also force the ring into conformations that favor elimination/racemization).
    

Workflow: Synthesis of (-)-Paroxetine Intermediate

Case Study: Stereoselective synthesis of trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine.

Challenge: Constructing the trans-3,4-disubstituted piperidine ring without epimerizing the C3 center.

Recommended Workflow (Diastereoconvergent Approach): Instead of fighting thermodynamics, utilize it. If you synthesize the cis-isomer (kinetic product), you can intentionally epimerize it to the stable trans-isomer (thermodynamic product) using a controlled equilibration step.

Step-by-Step Protocol:

  • Cyclization: Perform the cyclization (e.g., Michael addition/dieckmann) to obtain the piperidine ring. This often yields a mixture of cis and trans.

  • Equilibration: Treat the crude mixture with a mild base (e.g., NaOMe in MeOH) at reflux.

    • Mechanism:[2][3][4][5][6][7][8][9][10] This allows the cis-isomer (axial substituent) to convert to the trans-isomer (diequatorial).

  • Reduction: Reduce the ester/carbonyl to the alcohol.

  • Resolution (If necessary): If the starting materials were achiral, resolve the trans-racemate using (-)-Di-p-toluoyl-L-tartaric acid .

Data Table: Base Effects on Epimerization Ratio Effect of base and cation on the cis:trans ratio of 3,4-disubstituted piperidines [2]

BaseSolventTemp (°C)Time (h)Cis : Trans RatioNotes
LDA THF-78195 : 5 Kinetic control
NaOEt EtOH252410 : 90 Thermodynamic control
KOtBu tBuOH8042 : 98 Rapid equilibration
LiHMDS THF-78292 : 8 Good kinetic control

Analytical Controls

Q: How do I reliably detect <1% of the wrong enantiomer?

Technical Guidance: Standard NMR is insufficient for high-sensitivity enantiomeric excess (ee) determination.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or Chiralcel OD-H (amylose/cellulose tris-carbamates).

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA) .

    • Critical Note: The DEA additive is crucial for piperidines to sharpen peak shape by suppressing interaction with residual silanols, but ensure it doesn't cause on-column epimerization (rare with DEA, more common with stronger bases).

  • Derivatization:

    • Convert the piperidine to a diastereomer using Mosher's Acid Chloride ((R)-MTPA-Cl) .

    • Analyze via ¹⁹F NMR. The distinct chemical shifts of the diastereomers allow for precise integration.

Visual Troubleshooting Guide

Workflow for Handling Racemization Risks:

TroubleshootingWorkflow cluster_check Analytical Checkpoint Start Start: Chiral Phenylpiperidine Synthesis CheckStructure Is the chiral center alpha to Carbonyl or Nitrogen? Start->CheckStructure BaseStep Does the route involve Basic Conditions? CheckStructure->BaseStep Yes RiskHigh HIGH RISK: Enolization likely BaseStep->RiskHigh Yes Mitigation1 Use Kinetic Control: Li-Base, -78°C RiskHigh->Mitigation1 If Cis required Mitigation2 Switch Strategy: Diastereoconvergent Synthesis (Aim for Thermodynamic Trans) RiskHigh->Mitigation2 If Trans required HPLC Chiral HPLC (AD-H / OD-H) Mitigation1->HPLC Mitigation2->HPLC

Figure 2: Decision tree for selecting synthetic strategy based on target stereochemistry.

References

  • Adger, B. et al. (1997). The Synthesis of (-)-Paroxetine: An Efficient Manufacturing Process. Organic Process Research & Development . Available at: [Link]

  • Cossy, J. et al. (2004). A Convenient Synthesis of (-)-Paroxetine. European Journal of Organic Chemistry . Available at: [Link]

  • Johnson, J. S. et al. (2020).[11] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. Journal of the American Chemical Society . Available at: [Link]

  • O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space. Chemical Science . Available at: [Link]

  • Gotor, V. et al. (2000). Enzymatic Desymmetrization of Prochiral Diesters. Tetrahedron: Asymmetry. (General reference for PLE methodology in piperidines).

Sources

Troubleshooting chiral HPLC separation of phenylpiperidine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Chiral Separation of Phenylpiperidine Enantiomers

Audience: Senior Researchers & Method Development Scientists

Introduction: The "Basic" Challenge

Phenylpiperidines (e.g., paroxetine, pethidine analogs) represent a distinct challenge in chiral chromatography. Chemically, they possess a secondary or tertiary amine within a piperidine ring, making them significantly basic (pKa ~8.5–10).

On polysaccharide-based chiral stationary phases (CSPs)—the gold standard for this class—the primary failure mode is not a lack of chiral recognition, but rather non-enantioselective retention . The basic nitrogen interacts strongly with residual silanols on the silica support, resulting in:

  • Severe peak tailing.

  • Broad peaks that mask resolution.

  • Irreversible retention (sample loss).

This guide moves beyond standard "try a different column" advice. It focuses on the chemical causality of these failures and provides self-validating protocols to resolve them.

Phase 1: The Mobile Phase Strategy

Diagnosis: You observe resolution (


) but severe tailing (

), or the compound fails to elute.
The Core Mechanism: Silanol Blocking

The silica support of Amylose/Cellulose columns contains acidic silanol groups (


). Your phenylpiperidine (

) acts as a base, forming strong hydrogen bonds or ionic interactions with these silanols. To fix this, you must introduce a "sacrificial base" in the mobile phase to compete for these sites.
Troubleshooting Q&A

Q: I am using 0.1% Diethylamine (DEA) in Hexane/IPA, but my peaks still tail. Why? A: DEA is a monodentate amine. For stubborn phenylpiperidines, DEA may not effectively cover all active silanol types (geminal vs. vicinal).

  • The Fix: Switch to Ethylenediamine (EDA) or Butylamine .

  • Why: EDA is bidentate. It can "bridge" across silanol groups or chelate them more effectively than DEA, creating a smoother surface for your analyte.

  • Protocol: Prepare mobile phase with 0.1% EDA in the alcohol component. Note: EDA is stronger; ensure your detector is compatible (UV cutoff is higher than DEA).

Q: Can I use TFA to sharpen the peaks? A: CAUTION. Generally, avoid acidic additives (TFA) alone for basic compounds in Normal Phase, as this forms salts (


) that are insoluble in Hexane, causing precipitation and high backpressure.
  • The Exception (Advanced): The "Acid-Base" Trick.

    • Using 0.1% TFA AND 0.1% DEA simultaneously can form an in-situ buffer. This fixes the ionization state of the analyte, sometimes yielding sharper peaks than base alone. Only attempt this if standard basic additives fail.

Data: Additive Efficacy Comparison
AdditiveTypeStrengthRecommended Use
Diethylamine (DEA) MonodentateModerateStandard starting point for all amines.
Triethylamine (TEA) MonodentateModerateAlternative to DEA; bulkier, sometimes changes selectivity.
Ethylenediamine (EDA) BidentateHighCritical Solver for severe tailing in phenylpiperidines.
Isopropylamine MonodentateHighGood for SFC applications or when volatility is needed.

Phase 2: Column Selection & Solvent Flexibility

Diagnosis: No separation observed (co-elution) or sample solubility issues.

Coated vs. Immobilized: The Solvent Trap

Standard "Coated" columns (e.g., AD-H, OD-H) rely on the polymer being physically coated on silica.

  • The Danger: Phenylpiperidines often require chlorinated solvents (DCM, Chloroform) for solubility or selectivity changes. DCM dissolves the polymer coating, destroying AD-H/OD-H columns instantly.

Q: My sample precipitates in Hexane/IPA. What do I do? A: You must switch to an Immobilized column (e.g., Chiralpak IA, IB, IC, IG).

  • The Fix: Immobilized phases chemically bond the polymer to the silica. This allows you to use "Forbidden Solvents" like Dichloromethane (DCM), THF, or Ethyl Acetate.

  • Why it helps separation: DCM is not just a solvent; it is a selectivity modifier. It changes the conformation of the polysaccharide strands, often opening new "pockets" for the phenylpiperidine to interact with.

Visual Workflow: Method Development Decision Tree

MethodDev Start Start: Phenylpiperidine Sample Screen1 Screen 1: Immobilized Columns (IA, IB, IC, IG) Mobile Phase: Hexane/IPA/DEA (80:20:0.1) Start->Screen1 CheckRes Check Resolution (Rs) & Tailing (Tf) Screen1->CheckRes Good Rs > 1.5, Tf < 1.3 Method Validated CheckRes->Good Success Tailing Separation Exists, but Tf > 1.5 CheckRes->Tailing Bad Peak Shape NoSep No Separation (Single Peak) CheckRes->NoSep Co-elution FixTailing Action: Switch Additive Replace DEA with 0.1% EDA Tailing->FixTailing SolventSwitch Action: Change Solvent Selectivity Try Hexane/DCM/IPA (50:30:20) NoSep->SolventSwitch FixTailing->CheckRes Re-inject SolventSwitch->Screen1 Re-screen with new solvent

Caption: Logical flow for screening and optimizing phenylpiperidine separations. Note the loop for solvent switching which is only possible with immobilized columns.

Phase 3: The "Ghost" Peaks (Sample Prep)

Diagnosis: You see variable retention times or "ghost" peaks eluting at the void volume.

Q: I see a sharp peak at the void volume (t0) that isn't my solvent. What is it? A: This is likely the Counter-Ion Effect .

  • Context: Phenylpiperidines are often synthesized as HCl or HBr salts.

  • The Issue: If you inject a salt form into a Normal Phase system, the salt may dissociate. The free base interacts with the column (retained), while the HCl/HBr elutes immediately (unretained void peak).

  • The Fix: Neutralize the sample before injection.

    • Protocol: Dissolve sample in mobile phase containing the basic additive. If the sample is an HCl salt, add a drop of concentrated TEA to the sample vial, vortex, and filter the precipitate (TEA-HCl) before injection. This ensures only the free base enters the column.

Phase 4: Temperature as a Tuning Tool

Diagnosis: Partial separation (


).

Q: Should I heat or cool the column? A: For polysaccharide columns, Cooling (5°C – 20°C) is usually superior for resolution.

  • Mechanism: Chiral recognition is enthalpy-driven. Lower temperatures "freeze" the chiral grooves of the amylose/cellulose, making the lock-and-key fit more specific.

  • Trade-off: Lower temperature increases viscosity and broadens peaks.

  • Optimization: If you cool the column, you must reduce the flow rate to maintain efficiency and prevent over-pressure.

Summary Protocol: The "Golden Standard" for Phenylpiperidines

If you are starting from scratch, follow this specific sequence to maximize success probability:

  • Column: Chiralpak IG or IC (Immobilized).[1] IG is often superior for amines.

  • Mobile Phase: n-Hexane / Ethanol / Ethylenediamine (90 : 10 : 0.1).

    • Note: Ethanol often provides better kinetics than IPA for basic amines.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Diluent: Mobile Phase (ensure sample is free base).

References

  • Daicel Chiral Technologies. Chiralpak Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Chromatography Online. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link][2]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • National Institutes of Health (NIH). Comparison of Coated and Immobilized Chiral Stationary Phases. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Enantiomeric Excess in (R)-3-Phenylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3PP-EE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Subject: Troubleshooting Low Enantioselectivity in Asymmetric Hydrogenation and Resolution Workflows

Executive Summary & Diagnostic Context

(R)-3-Phenylpiperidine is a critical pharmacophore, notably serving as the chiral core for PARP inhibitors like Niraparib and various NK1 receptor antagonists. Unlike 2-substituted piperidines, the 3-position is distal to the nitrogen atom, making enantiocontrol significantly more challenging due to the reduced steric influence of the catalyst-directing group.

If you are experiencing low enantiomeric excess (ee < 80%), the root cause typically lies in one of two distinct failure modes depending on your synthetic route:

  • Asymmetric Hydrogenation: Catalyst deactivation by halide counter-ions or improper substrate activation (pyridinium salt formation).

  • Classical Resolution: Eutectic trapping where the racemate and salt co-crystallize.

This guide provides high-level troubleshooting for the Iridium-Catalyzed Asymmetric Hydrogenation (the preferred modern route) and Classical Resolution (the robust industrial backup).

Module A: Iridium-Catalyzed Asymmetric Hydrogenation[1][2]

Primary Method: Hydrogenation of N-benzyl-3-phenylpyridinium salts. Reference Standard: Zhou et al. / Zhang et al. systems.

Troubleshooting Guide (Q&A)

Q1: I am using [Ir(COD)Cl]₂ with a chiral bisphosphine ligand, but my ee is stuck at ~50-60%. Why? Diagnosis: You are likely suffering from chloride poisoning or counter-ion interference .

  • The Mechanism: Iridium catalysts are highly sensitive to coordinating anions. If you are hydrogenating N-benzyl-3-phenylpyridinium chloride or bromide , the halide ions compete with the alkene substrate and hydrogen for the metal center, forming an inactive or non-selective species.

  • The Fix: Exchange the counter-ion for a non-coordinating anion before hydrogenation.

    • Recommended: Tetrafluoroborate (

      
      ) or Hexafluorophosphate (
      
      
      
      ).
    • Protocol: Treat your pyridinium halide with

      
       in water/methanol, filter the precipitate, and dry thoroughly.
      

Q2: I switched to


, but the reaction is now sluggish. How do I reactivate it without losing ee? 
Diagnosis:  The catalyst precursor needs an additive to form the active hydride species.
  • The Fix: Add Iodine (

    
    )  or a soluble iodide source (like TBAI) as an additive (typically 5-10 mol% relative to substrate).
    
  • Why? In Iridium-catalyzed systems (especially with MeO-Biphep or SegPhos ligands), iodine helps form a bridged HI-Ir species that is the active catalyst. It accelerates the rate and often tightens the chiral pocket, improving ee.

Q3: Can I hydrogenate the free pyridine directly to save a step? Diagnosis: generally, No .

  • Reasoning: Free pyridines coordinate too strongly to the Ir center, poisoning the catalyst. Furthermore, the aromaticity of pyridine is high.

  • Workaround: If you must start with free pyridine, use a Lewis Acid activator (like stoichiometric

    
     or Benzyl Bromide) in situ, but the pre-formed N-benzyl salt is far more reproducible.
    
Visualization: Troubleshooting Logic Tree

TroubleshootingTree Start Start: Low ee in (R)-3-Phenylpiperidine RouteCheck Which Synthetic Route? Start->RouteCheck Hydro Ir-Catalyzed Hydrogenation RouteCheck->Hydro Res Classical Resolution RouteCheck->Res CounterIon Check Substrate Counter-ion Hydro->CounterIon IsHalide Is it Cl- or Br-? CounterIon->IsHalide SwitchIon ACTION: Exchange to BF4- or PF6- IsHalide->SwitchIon Yes CheckAdd Are additives present? IsHalide->CheckAdd No (already BF4) AddIodine ACTION: Add 5-10 mol% I2 CheckAdd->AddIodine No Additive LigandCheck Ligand Class? CheckAdd->LigandCheck I2 Present SwitchLigand ACTION: Switch to (S)-MeO-Biphep or (S)-SegPhos LigandCheck->SwitchLigand AgentCheck Resolving Agent? Res->AgentCheck Tartaric Using Tartaric Acid? AgentCheck->Tartaric SwitchAcid ACTION: Try Di-p-toluoyl-L-tartaric acid (Stronger lattice energy) Tartaric->SwitchAcid Std Tartaric fails SolventCheck Solvent System? Tartaric->SolventCheck Already derivatized PopePeachy ACTION: Use Pope-Peachy Method (0.5 eq acid + 0.5 eq achiral base) SolventCheck->PopePeachy

Figure 1: Decision matrix for diagnosing low enantiomeric excess in 3-phenylpiperidine synthesis.

Module B: Classical Resolution

Primary Method: Fractional crystallization of diastereomeric salts.[1] Reference Standard: Di-benzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA).

Troubleshooting Guide (Q&A)

Q1: The salt precipitates, but the ee is only 20-30%. Recrystallization doesn't help. Diagnosis: You are likely at a eutectic composition or the solubility difference between the diastereomers is too low in your chosen solvent (often Ethanol).

  • The Fix: Switch to the "Pope-Peachy" Method .

    • Instead of using 1.0 equivalent of the chiral acid, use 0.5 equivalents of Chiral Acid and 0.5 equivalents of an achiral base (like Triethylamine or NaOH) relative to the piperidine.

    • Mechanism: This forces the system to precipitate only the less soluble diastereomeric salt (the theoretical maximum yield is 50%, but the ee is usually >95% in one pass) because the more soluble enantiomer remains in solution as the free base.

Q2: Which resolving agent is best for the 3-position? Diagnosis: Standard Tartaric Acid is often too hydrophilic and forms "syrups" (oils) rather than crystals with lipophilic amines like 3-phenylpiperidine.

  • The Fix: Use O,O'-Diacyl-L-tartaric acids .

    • Top Choice: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA). The aromatic rings on the tartrate engage in

      
       stacking with the phenyl ring of the piperidine, creating a rigid crystal lattice that excludes the wrong enantiomer.
      

Standard Operating Procedure (SOP)

Protocol: Ir-Catalyzed Asymmetric Hydrogenation of 3-Phenylpyridinium Salts

Objective: Synthesis of (R)-N-benzyl-3-phenylpiperidine with >90% ee.

Reagents:

  • Substrate: N-benzyl-3-phenylpyridinium chloride (1.0 eq)

  • Anion Exchange:

    
     (1.2 eq)
    
  • Catalyst Precursor:

    
     (1.0 mol%)
    
  • Ligand: (S)-MeO-Biphep (2.2 mol%)

  • Additive:

    
     (5.0 mol%)
    
  • Solvent: Anhydrous Methanol/Dichloromethane (1:1 v/v)

Workflow:

  • Anion Exchange (Critical Step):

    • Dissolve the pyridinium chloride in minimal water.

    • Add saturated aqueous

      
      . Stir for 30 mins.
      
    • Filter the white precipitate (N-benzyl-3-phenylpyridinium tetrafluoroborate).

    • Checkpoint: Dry under high vacuum for 12h. Moisture kills the catalyst.

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a vial, mix

      
       and (S)-MeO-Biphep in degassed solvent. Stir 15 min (Solution turns orange/red).
      
    • Add

      
      .[2][3] Stir 15 min.
      
  • Hydrogenation:

    • Load the dried Substrate (

      
       salt) into the autoclave.
      
    • Add the catalyst solution via syringe.

    • Pressurize to 600-800 psi (40-55 bar) H₂ .

    • Stir at room temperature for 12-24 hours.

  • Workup:

    • Vent H₂ carefully.

    • Concentrate solvent.

    • Basify with aqueous NaOH to liberate the free amine.

    • Extract with DCM.

  • Data Analysis:

    • Analyze ee via Chiral HPLC (Column: Chiralcel OD-H ; Eluent: Hexane/IPA/DEA 90:10:0.1).

Visualization: Reaction Pathway

ReactionPathway Substrate N-Benzyl-3-Phenyl Pyridinium Chloride Exchange Anion Exchange (NaBF4) Substrate->Exchange Remove Cl- Salt Active Salt (BF4-) Exchange->Salt Intermed Enamine Intermediate Salt->Intermed Partial Red. Complex Ir-Catalyst (S)-Ligand + I2 Complex->Intermed Stereo-control Product (R)-N-Benzyl 3-Phenylpiperidine Intermed->Product H2, 50 bar Deprotect Pd/C, H2 (Debenzylation) Product->Deprotect Final (R)-3-Phenylpiperidine (Target) Deprotect->Final

Figure 2: Optimized synthetic pathway highlighting the critical anion exchange step.

References

  • Ye, Z.-S., et al. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition, 51(40), 10181–10184.

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070.

  • Glorius, F. (2008). "Asymmetric Hydrogenation of Heterocycles." Organic & Biomolecular Chemistry, 6, 2233-2236.

  • Patent WO2008084261. "Processes for the preparation of Piperidine Derivatives." (Focus on Resolution methods for Niraparib intermediates).

  • BenchChem Technical Support. "Resolving Enantiomers of 3-Methylpiperidine and Derivatives."

Sources

Validation & Comparative

Stereochemical Divergence: A Comparative Guide to (R)- and (S)-3-Phenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological comparison of (R)- and (S)-3-Phenylpiperidine (3-PP) scaffolds. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the stereochemical divergence that dictates biological outcomes.

Executive Summary: The Eudismic Ratio

The 3-phenylpiperidine (3-PP) scaffold represents a critical pharmacophore where chirality at the C3 position frequently acts as a binary switch between pharmacological modalities. Unlike simple potency differences (where one enantiomer is merely "weaker"), 3-PP enantiomers often exhibit functional divergence —one acting as an agonist and the other as an antagonist.

This guide analyzes this divergence across three primary signaling systems: Dopaminergic (D2/D3) , Opioid (Mu/Kappa) , and Neurokinin (NK1) pathways.

Key Comparative Metrics
Feature(S)-3-Phenylpiperidine Scaffold(R)-3-Phenylpiperidine ScaffoldBiological Implication
Dopamine (3-PPP) Full/High-Efficacy AgonistPartial Agonist / AntagonistAutoreceptor selectivity
Opioid (Picenadol) Mu-Agonist (Analgesic)Mu-AntagonistMixed agonist-antagonist profiles
PARP Inhibition Critical Intermediate (Niraparib)Inactive / ImpurityIndustrial synthesis targets
Receptor Fit Fits "Agonist State" PocketSteric Clash / "Antagonist State"Conformational selection

Mechanistic Divergence: The C3 Chiral Switch

The biological activity of 3-PP is governed by the spatial orientation of the phenyl ring relative to the nitrogen lone pair. In G-Protein Coupled Receptors (GPCRs), this orientation determines whether the ligand stabilizes the active conformation (TM5/TM6 movement) or blocks it.

Pathway Visualization: Stereochemical Sorting

The following diagram illustrates how the core 3-PP scaffold diverges into distinct therapeutic classes based on C3 chirality and N-substitution.

G Core Racemic 3-Phenylpiperidine Res_S (S)-Enantiomer (Eutomer/Agonist) Core->Res_S Chiral Resolution Res_R (R)-Enantiomer (Distomer/Antagonist) Core->Res_R Target_Dop Dopamine D2 (3-PPP Analogs) Res_S->Target_Dop Target_Op Mu-Opioid (Picenadol) Res_S->Target_Op Target_Ind PARP Inhibitors (Niraparib) Res_S->Target_Ind Key Intermediate Res_R->Target_Dop Res_R->Target_Op Outcome_S_Dop Autoreceptor Agonism Target_Dop->Outcome_S_Dop (+)-3-PPP Outcome_R_Dop Post-synaptic Antagonism Target_Dop->Outcome_R_Dop (-)-3-PPP Outcome_S_Op Analgesia (Mu-Agonist) Target_Op->Outcome_S_Op (+)-Picenadol Outcome_R_Op Antagonism (Blocks Morphine) Target_Op->Outcome_R_Op (-)-Picenadol

Figure 1: Pharmacological divergence of the 3-phenylpiperidine scaffold. Note the recurring theme where (S) often drives agonism and (R) drives antagonism in these specific derivatives.

Case Study 1: Dopaminergic Modulation (3-PPP)

The classic example of 3-PP stereoselectivity is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) .[1] This molecule revealed that enantiomers could distinguish between pre-synaptic autoreceptors and post-synaptic receptors.

Comparative Data: (S) vs (R)
Parameter(+)-(S)-3-PPP(-)-(R)-3-PPP
Role Full Agonist (Autoreceptor)Partial Agonist / Antagonist
Intrinsic Activity HighLow
D2 Receptor Affinity (Ki) ~50 nM~150 nM
Physiological Effect Sedation (low dose), Stereotypy (high dose)Pure Sedation (blocks post-synaptic DA)
Mechanism Mimics DopamineStabilizes inactive receptor state

Scientific Insight: The (S)-enantiomer's phenyl ring aligns with the hydrophobic pocket formed by TM3 and TM5 in the D2 receptor, triggering the conformational change required for G-protein coupling. The (R)-enantiomer binds but fails to induce this shift fully, effectively blocking the site (Antagonism).

Case Study 2: Opioid Receptor Ligands (Picenadol)

In the opioid class, the 3-phenylpiperidine derivative Picenadol (3-(3-hydroxyphenyl)-N-methyl-4-propylpiperidine) presents a rare "intrinsic mixture" profile.

  • (+)-(3S, 4R)-Picenadol: Potent Mu-opioid agonist (Analgesic).

  • (-)-(3R, 4S)-Picenadol: Mu-opioid antagonist .

Clinical Relevance: The racemic mixture of Picenadol acts as a partial agonist because the (-)-isomer limits the maximum efficacy of the (+)-isomer. This "built-in" antagonist effect creates a ceiling effect for respiratory depression, a highly desirable safety feature in drug development.

Experimental Protocols

To validate the activities described above, researchers must first isolate the enantiomers with high optical purity (>99% ee).

Protocol A: Chiral Resolution (HPLC Method)

Standard separation workflow for 3-phenylpiperidine derivatives.

  • Column Selection: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic nitrogen of the piperidine.

  • Conditions: Flow rate 0.5 mL/min, Detection UV 254 nm.

  • Elution Order: typically, the (R)-enantiomer elutes first on OD-H columns, but this must be confirmed via polarimetry or X-ray crystallography of a derivative.

Protocol B: Functional cAMP Assay (D2 Receptor)

To distinguish Agonist (S) vs Antagonist (R) activity.

  • Cell Line: CHO cells stably expressing human D2 short (D2S) receptors.

  • Pre-treatment: Incubate cells with Forskolin (10 µM) to elevate baseline cAMP levels.

  • Agonist Mode: Add increasing concentrations of (S)- or (R)-3-PP.

    • Result: (S)-3-PP will decrease cAMP (Gi-coupled inhibition). (R)-3-PP will show minimal decrease.

  • Antagonist Mode: Add Dopamine (EC80 concentration) + increasing concentrations of (R)-3-PP.

    • Result: (R)-3-PP will restore cAMP levels by blocking Dopamine.

Industrial Relevance: The Niraparib Connection

Beyond receptor pharmacology, the (S)-3-phenylpiperidine enantiomer is a high-value industrial intermediate. It forms the core scaffold of Niraparib (Zejula), a PARP inhibitor used in ovarian cancer.

  • Synthesis Challenge: Racemic synthesis of 3-phenylpiperidine is cheap, but Niraparib requires the (S)-enantiomer strictly.

  • Resolution Strategy: Industrial scale-up often uses L-Tartaric acid or Di-p-toluoyl-L-tartaric acid for diastereomeric salt crystallization to achieve >99% (S)-enantiomer.

Synthesis & Screening Workflow

Workflow Start Racemic 3-Phenylpiperidine Resolution Salt Resolution (L-Tartaric Acid) Start->Resolution Check Check Optical Purity (Chiral HPLC) Resolution->Check Branch_S (S)-Enantiomer (>99% ee) Check->Branch_S Solid Phase (typ.) Branch_R (R)-Enantiomer Check->Branch_R Mother Liquor App_Drug Niraparib Synthesis (PARP Inhibition) Branch_S->App_Drug App_Research Pharmacological Probe (Antagonist Studies) Branch_R->App_Research

Figure 2: Industrial workflow for the isolation of (S)-3-phenylpiperidine for drug manufacturing.

References

  • Hjorth, S., et al. (1983). "The enantiomers of 3-PPP, new dopamine autoreceptor agonists with differential postsynaptic actions."[2] Psychopharmacology, 81(2), 89-99.

  • Zimmerman, D. M., et al. (1985). "Structure-activity relationships of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists." Journal of Medicinal Chemistry, 28(12), 1803-1810.

  • Hojoon, P., et al. (2025).[3] "A Modular Approach to Trisubstituted Chiral Piperidines." Organic Letters, 27(31).[3] (Context: Modern synthesis of chiral piperidines).

  • BenchChem Technical Support. (2025). "Resolving Enantiomers of 3-Methyl/Phenylpiperidine." Technical Guides.

  • GlaxoSmithKline Research. (2013).[4] "Identification of NK1 receptor antagonist clinical candidate." Bioorganic & Medicinal Chemistry.

Sources

(R)-3-Phenylpiperidine Hydrochloride: Scaffold Analysis & Comparative Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (R)-3-Phenylpiperidine Hydrochloride , contrasting its pharmacological profile and synthetic utility against its structural isomers, specifically the 4-phenylpiperidine (opioid) and 2-phenylpiperidine (NK1 antagonist) scaffolds.

Executive Summary: The "Privileged" Piperidine Isomers

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, the position of the phenyl substituent dictates the biological destiny of the molecule. While 4-phenylpiperidine is the hallmark scaffold of mu-opioid agonists (e.g., Fentanyl, Pethidine), moving the phenyl ring to the 3-position dramatically alters the topology, abolishing opioid activity and unlocking selectivity for Dopamine Autoreceptors and PARP enzymes .

(R)-3-Phenylpiperidine hydrochloride represents a critical chiral scaffold. Unlike its 4-substituted counterpart which adopts an extended conformation, the 3-substituted scaffold possesses a unique folded topology that is essential for:

  • Chiral Recognition: Serving as the core for PARP inhibitors (e.g., Niraparib).

  • Signaling Bias: Enabling functional selectivity at GPCRs (e.g., Dopamine D2 autoreceptors).

Structural & Physicochemical Comparison

The shift from 4-phenyl to 3-phenyl introduces chirality and alters the vector of the nitrogen lone pair relative to the aromatic ring. This structural "kink" is the primary driver of its distinct pharmacology.

Table 1: Comparative Scaffold Analysis
Feature3-Phenylpiperidine (Target)4-Phenylpiperidine (Alternative)2-Phenylpiperidine (Alternative)
Primary Drug Class PARP Inhibitors, Dopamine ModulatorsOpioid AnalgesicsNK1 Antagonists, Stimulants
Key Example Niraparib , Preclamol (3-PPP)Fentanyl, MeperidineCP-99,994, Methylphenidate
Chirality Critical (Usually S or R specific)Achiral (unless substituted)Critical (2S,3S often active)
Receptor Topology "Folded" (Ar-N distance ~4.5 Å)"Extended" (Ar-N distance ~5.5 Å)"Compact" (Steric clash possible)
pKa (approx) ~9.6~9.4~9.2
Metabolic Liability Aromatic hydroxylation, N-dealkylationN-dealkylation (Norfentanyl)Benzylic oxidation

Pharmacological Performance & Case Studies[1][2][3]

Case Study A: The Dopamine D2 Autoreceptor Divergence

The most authoritative example of the 3-phenylpiperidine scaffold's utility is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) . This molecule demonstrates how the 3-phenyl scaffold creates a "functional switch" between enantiomers.

  • (+)-(R)-3-PPP: Acts as a classic full agonist at postsynaptic D2 receptors.

  • (-)-(S)-3-PPP (Preclamol): Acts as a partial agonist with high selectivity for presynaptic autoreceptors .

Mechanism: The (S)-enantiomer preferentially binds to the autoreceptor, reducing dopamine synthesis and release without causing the catalepsy associated with full antagonists. This proves that the 3-phenyl topology is required to discriminate between pre- and post-synaptic receptor populations, a feat the 4-phenyl scaffold cannot achieve.

Case Study B: PARP Inhibition (Niraparib)

In the development of Niraparib (Zejula), the (S)-3-phenylpiperidine scaffold acts as a rigid linker that positions the carboxamide pharmacophore into the nicotinamide binding pocket of the PARP enzyme.

  • Role of Scaffold: The 3-phenyl ring provides hydrophobic stacking interactions within the enzyme cleft.

  • Stereospecificity: The (S)-enantiomer is >100x more potent than the (R)-enantiomer. However, the (R)-3-phenylpiperidine isomer is frequently used in SAR studies to validate binding pocket stereochemistry.

Visualizing the Pharmacology

The following diagram illustrates the functional divergence of piperidine scaffolds based on phenyl positioning.

PiperidineScaffolds Scaffold Piperidine Core Pos4 4-Phenyl (Extended) Scaffold->Pos4 Substitution Pos3 3-Phenyl (Folded/Chiral) Scaffold->Pos3 Substitution Pos2 2-Phenyl (Steric Bulk) Scaffold->Pos2 Substitution Target4 Mu-Opioid Receptor (Agonism) Pos4->Target4 Fentanyl Class Target3A Dopamine Autoreceptor (Modulation) Pos3->Target3A 3-PPP (Preclamol) Target3B PARP Enzyme (Inhibition) Pos3->Target3B Niraparib Target2 NK1 Receptor (Antagonism) Pos2->Target2 CP-99,994 Target4->Target3A No Cross-Reactivity

Caption: Functional divergence of phenylpiperidine scaffolds. The 3-phenyl arrangement unlocks unique selectivity for Dopamine and PARP targets, distinct from the opioid activity of the 4-phenyl isomer.

Experimental Protocol: Synthesis & Resolution

Objective: Preparation of (R)-3-Phenylpiperidine Hydrochloride via Classical Resolution. Note: Direct asymmetric synthesis is possible but expensive. The resolution of the racemate using chiral tartaric acids is the industry standard for generating gram-scale quantities for research.

Reagents Required:
  • Racemic 3-phenylpiperidine (Free base)

  • (-)-Dibenzoyl-L-tartaric acid (Resolving agent for S-isomer precipitation)

  • (+)-Dibenzoyl-D-tartaric acid (Targeting R-isomer)

  • Acetone/Methanol (Solvent system)

  • HCl in Dioxane (4M)

Step-by-Step Workflow:
  • Salt Formation:

    • Dissolve 10.0 g (62 mmol) of racemic 3-phenylpiperidine in 100 mL of acetone.

    • Add 1 eq. of (+)-Dibenzoyl-D-tartaric acid dissolved in warm methanol.

    • Causality: The D-tartaric acid forms a less soluble diastereomeric salt with the (R)-enantiomer in ketone solvents.

  • Crystallization (The Critical Step):

    • Heat to reflux until clear, then cool slowly to 0°C over 4 hours.

    • Filter the white precipitate. This is the (R)-3-phenylpiperidine-(+)-DBTA salt .

    • Validation: Check optical rotation.[1] If ee < 98%, recrystallize from ethanol.

  • Free Basing:

    • Suspend the salt in DCM and treat with 1M NaOH (aq) until pH > 12.

    • Separate organic layer, dry over MgSO4, and concentrate.

  • Hydrochloride Salt Formation:

    • Dissolve the resulting oil in minimal diethyl ether.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the hygroscopic white solid: (R)-3-Phenylpiperidine HCl .

Synthesis Visualization

SynthesisProtocol Start Racemic 3-Phenylpiperidine Complex Diastereomeric Salt Mixture Start->Complex Mix reagent Add (+)-Dibenzoyl-D-tartaric acid reagent->Complex Filter Selective Crystallization (Acetone/MeOH) Complex->Filter Solid (R)-Amine : (+)-DBTA Salt (Precipitate) Filter->Solid Insoluble Liquor (S)-Amine Enriched (Mother Liquor) Filter->Liquor Soluble Base Basify (NaOH) Extract (DCM) Solid->Base SaltForm Add HCl/Dioxane Base->SaltForm Final (R)-3-Phenylpiperidine HCl (Target Product) SaltForm->Final

Caption: Resolution workflow for isolating (R)-3-Phenylpiperidine HCl using tartaric acid derivatives.

Conclusion

For researchers designing ligands for Dopamine D2/D3 receptors or PARP enzymes , the (R)-3-phenylpiperidine scaffold offers a distinct topological profile that avoids the "opioid liability" of 4-phenylpiperidine. While the (S)-enantiomer is currently more prominent in marketed drugs (Niraparib), the (R)-enantiomer remains an essential tool for defining stereochemical structure-activity relationships (SAR) and exploring novel GPCR signaling biases.

References

  • Hacksell, U., et al. (1981). "3-Phenylpiperidines.[2][3][4][5] Central dopamine-autoreceptor stimulating activity."[2][3][4] Journal of Medicinal Chemistry. Link

  • Jones, P., et al. (2009). "Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase (PARP)-1 and -2 Inhibitor." Journal of Medicinal Chemistry. Link

  • Hjorth, S., et al. (1983). "The two enantiomers of 3-PPP exhibit different functional profiles at central dopamine autoreceptors."[4] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Patent WO2019165981A1. "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine and chiral intermediates of niraparib." Link

  • Snider, R. M., et al. (1991). "A Potent Nonpeptide Antagonist of the Substance P (NK1) Receptor." Science. (Context for 2-phenyl vs 3-phenyl comparison). Link

Sources

A Senior Application Scientist's Guide to the Enantioselective Analysis of (R)-3-Phenylpiperidine Hydrochloride: A Comparative Study of Chiral HPLC, SFC, and CE

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. For chiral molecules like 3-Phenylpiperidine, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), the precise and accurate quantification of the desired (R)-enantiomer and its unwanted (S)-counterpart is a non-negotiable regulatory expectation. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) as the benchmark technique for this application, alongside its powerful alternatives: Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

Drawing upon extensive field experience, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a self-validating logic for each protocol, and is grounded in authoritative regulatory and scientific literature.

The Foundational Challenge: Chirality in Piperidine Scaffolds

The 3-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry. However, the introduction of a chiral center at the C3 position necessitates stringent control over its stereochemistry. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies like the U.S. Food and Drug Administration (FDA) to mandate the characterization of each stereoisomer in a drug product.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations in the pharmaceutical industry due to its robustness, versatility, and extensive history.[1][2] However, the evolving demands for higher throughput, reduced environmental impact, and enhanced efficiency have brought SFC and CE to the forefront as viable and often superior alternatives.

Chiral HPLC: The Established Workhorse

Chiral HPLC remains the most common approach for enantiomeric purity analysis due to its ease of use and transferability.[3] The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which creates a transient diastereomeric complex with the analyte, leading to different retention times.[4]

Methodological Considerations for 3-Phenylpiperidine Analysis

A primary challenge in the analysis of 3-Phenylpiperidine is its lack of a strong chromophore, making UV detection difficult. To overcome this, pre-column derivatization is a common and effective strategy. Reagents such as benzoyl chloride or p-toluenesulfonyl chloride can be used to introduce a chromophore into the molecule, enabling sensitive UV detection.[5][6]

The hydrochloride salt form of the analyte also requires careful consideration. Inadequate buffering of the mobile phase can lead to poor peak shape or even peak splitting.[7] Therefore, the inclusion of a suitable buffer or amine additive is crucial for robust and reproducible separations.

Experimental Protocol: Chiral HPLC of a Derivatized Piperidine Analog

Objective: To determine the enantiomeric purity of (R)-piperidin-3-amine by separating its derivatized form from the (S)-enantiomer.

Step 1: Pre-Column Derivatization

  • Dissolve a known concentration of (R)-piperidin-3-amine dihydrochloride in a suitable organic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Introduce a derivatizing agent, such as p-toluenesulfonyl chloride (PTSC), to the solution.[6]

  • Allow the reaction to proceed to completion. The PTSC reacts with the amine to form a sulfonamide, which contains a chromophore.

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm. This polysaccharide-based CSP is well-established for the separation of a wide range of chiral compounds, including those with amine functionalities.[6]

  • Mobile Phase: 0.1% Diethylamine in Ethanol. The polar organic mode is effective for this class of compounds. Diethylamine is a crucial additive that improves peak shape and reduces tailing by competing with the analyte for active sites on the stationary phase.[6]

  • Flow Rate: 0.5 mL/min[6]

  • Column Temperature: 25 °C

  • Detection: UV at 228 nm[6]

  • Injection Volume: 10 µL

Step 3: Validation According to ICH Q2(R2) Guidelines The method must be validated to demonstrate its fitness for purpose.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Caption: Chiral HPLC workflow with pre-column derivatization.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and significantly reduced consumption of organic solvents compared to HPLC.[9] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of a polar co-solvent like methanol.

Advantages of SFC for Phenylpiperidine Analysis
  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in efficiency, leading to shorter run times.

  • Reduced Solvent Usage: Replacing the bulk of the organic mobile phase with CO2 makes SFC a more environmentally friendly "green" technique.

  • Direct Analysis of Salts: Hydrochloride salts of amines, which can be problematic in normal-phase HPLC due to poor solubility, are often soluble in methanol, a common SFC co-solvent. This can potentially eliminate the need for a separate salt-to-free-base conversion step.[10]

  • Improved Peak Shape: For basic compounds like amines, SFC can often provide better peak symmetry compared to HPLC.[11]

Experimental Protocol: Chiral SFC of a Chiral Amine

The following is a representative protocol for the chiral separation of a primary amine using SFC, which can be adapted for 3-phenylpiperidine.

Objective: To achieve a rapid and efficient enantioselective separation of a chiral amine.

Step 1: Sample Preparation

  • Dissolve the (R)-3-Phenylpiperidine hydrochloride sample in the mobile phase co-solvent (e.g., methanol).

Step 2: Chromatographic Conditions

  • Column: A polysaccharide-based CSP, such as Chiralpak AD-H, is a good starting point.

  • Mobile Phase: Supercritical CO2 and Methanol with an acidic or basic additive. The choice of additive is critical; for amines, a basic additive like diethylamine or a combination of an acid and a base (e.g., trifluoroacetic acid and triethylamine) can significantly improve peak shape and resolution.[11][12]

  • Gradient: A gradient of increasing methanol content can be used to optimize the separation.

  • Flow Rate: Typically in the range of 2-5 mL/min.

  • Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).

  • Column Temperature: Often slightly above ambient (e.g., 35-40 °C).

  • Detection: UV detector.

G cluster_hplc Chiral HPLC cluster_sfc Chiral SFC cluster_ce Chiral CE H_Start High Organic Solvent Consumption S_Start Low Organic Solvent Consumption (Greener) H_Time Longer Analysis Times H_Salt Salt Form can be Problematic C_Start Minimal Solvent & Sample Consumption S_Time Faster Analysis Times S_Salt Direct Analysis of Salts Often Possible C_Time Very Fast Analysis Times C_Sens Lower Concentration Sensitivity

Caption: Key performance comparisons of chiral HPLC, SFC, and CE.

Capillary Electrophoresis (CE): The High-Efficiency, Microscale Technique

CE is a powerful separation technique that offers extremely high separation efficiency and requires minimal sample and solvent volumes.[13] In chiral CE, a chiral selector is typically added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under the influence of an electric field leads to their separation.

Advantages and Disadvantages of CE for Phenylpiperidine Analysis
  • High Efficiency: CE can generate a very large number of theoretical plates, leading to sharp peaks and excellent resolution.[2]

  • Low Consumption: The technique uses nanoliter injection volumes and microliters of reagents, making it highly cost-effective and suitable for precious samples.[2]

  • Method Development: Screening for suitable chiral selectors can be faster and less expensive than screening HPLC columns, as the selector is simply added to the buffer.[14]

  • Lower Sensitivity: A key limitation of CE is its lower concentration sensitivity compared to HPLC, primarily due to the small injection volumes and short path length for UV detection.[6]

  • Robustness: CE can be more susceptible to matrix effects and variations in buffer composition compared to HPLC.

Performance Comparison: HPLC vs. SFC vs. CE

The choice of analytical technique depends on the specific requirements of the analysis. The following table summarizes the performance characteristics of each technique for the analysis of chiral amines, based on available literature and expert experience.

Performance MetricChiral HPLCChiral SFCChiral CE
Accuracy (% Recovery) 98.0 - 102.0%[1][15]Typically comparable to HPLC97.0 - 103.0%
Precision (% RSD) < 2.0%[1][16]< 2.0%< 3.0%
Linearity (r²) > 0.999[15]> 0.999> 0.998
Resolution (Rs) > 2.0 is readily achievable[6]Often higher than HPLCCan be very high (> 4.0)
Analysis Time 10 - 30 minutes2 - 10 minutes5 - 15 minutes
Solvent Consumption HighLowVery Low
Sensitivity (LOD/LOQ) HighModerate to HighModerate to Low
Robustness HighModerate to HighModerate

Conclusion: Selecting the Right Tool for the Job

The accurate analysis of (R)-3-Phenylpiperidine hydrochloride is a critical step in ensuring the quality and safety of many pharmaceutical products.

  • Chiral HPLC remains the undisputed benchmark for validation and quality control environments where robustness and established protocols are paramount. Its high sensitivity and proven performance make it a reliable choice.

  • Chiral SFC presents a compelling alternative, particularly for high-throughput screening and preparative applications. Its speed, reduced environmental impact, and ability to handle salt forms directly offer significant advantages in a drug development setting.

  • Chiral CE excels in situations where sample volume is limited and very high separation efficiency is required. While its lower sensitivity can be a drawback, its speed and low operating costs make it a valuable complementary technique.

As a Senior Application Scientist, my recommendation is to leverage a multi-platform approach. Develop and validate a robust chiral HPLC method as the primary release-testing method. Concurrently, explore chiral SFC for in-process controls and high-throughput screening to accelerate development timelines. Chiral CE should be considered a specialized tool for challenging separations or when sample is scarce. This strategic application of all three techniques provides a comprehensive, efficient, and scientifically sound approach to the enantioselective analysis of critical chiral intermediates like (R)-3-Phenylpiperidine hydrochloride.

References

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PlumX. (n.d.). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. [Link]

  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF. [Link]

  • PubMed Central (PMC). (2020). Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems. [Link]

  • ResearchGate. (n.d.). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • IVT Network. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • PATENTSCOPE. (n.d.). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. [Link]

  • ResearchGate. (n.d.). Continuous flow enantioselective synthesis of the key phenylpiperidine.... [Link]

  • ResearchGate. (n.d.). (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. [Link]

  • Chrom-tech. (n.d.). User's Guide - HPLC. [Link]

  • UNCW Institutional Repository. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]

  • ACS Publications. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. [Link]

  • PubMed. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • separations.com. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • PubMed. (n.d.). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Bioanalytical method validation for (R)-3-Phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide: Bioanalytical Method Validation for (R)-3-Phenylpiperidine Hydrochloride

Executive Summary: The Chiral Challenge

(R)-3-Phenylpiperidine (3-PP) is not merely a chemical intermediate; it is a critical pharmacophore scaffold used in the synthesis of NK1 antagonists, antidepressants, and sigma receptor agonists. In drug development, the enantiomeric purity of 3-PP is non-negotiable. The (R)-enantiomer often exhibits distinct pharmacological activity compared to its (S)-counterpart, making the quantification of enantiomeric excess (ee) and absolute configuration in biological matrices a regulatory imperative.

This guide objectively compares the Direct Chiral LC-MS/MS workflow (the recommended "Product" approach) against the traditional Derivatization-Achiral HPLC method. We provide validated protocols, mechanistic insights, and performance data to empower your bioanalytical strategy.

Comparative Analysis: Direct Chiral Separation vs. Derivatization

The following table contrasts the performance of the modern Direct Chiral LC-MS/MS workflow against the traditional derivatization approach.

FeatureMethod A: Direct Chiral LC-MS/MS (Recommended) Method B: Derivatization + Achiral HPLC
Principle Direct resolution on Polysaccharide-based Chiral Stationary Phase (CSP).Chemical derivatization (e.g., with GITC) to form diastereomers, separated on C18.
Throughput High (Run time: < 6 min). No reaction time required.Low (Run time: > 20 min + 30 min reaction incubation).
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL (ESI+ mode).10 – 50 ng/mL (UV detection limit).
Selectivity High.[1][2][3] MS/MS transitions eliminate matrix interference.Moderate. Depends on chromatographic resolution of diastereomers.
Risk Factors Column cost is higher; requires mobile phase optimization.Kinetic resolution issues (one enantiomer may react faster); reagent instability.
Ideal For High-throughput PK/PD studies; Trace analysis.Labs without MS/MS; QC of raw materials (high conc).

Strategic Workflow: Direct Chiral LC-MS/MS

The superior specificity of Method A makes it the gold standard for bioanalysis in plasma. Below is the optimized protocol.

Mechanistic Insight: Column Selection

For 3-phenylpiperidine, the Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) are the most effective CSPs.

  • Mechanism: The 3-phenyl ring engages in

    
     interactions with the benzoate/carbamate groups of the selector, while the piperidine amine forms hydrogen bonds. The 3-position chirality creates a steric "fit" difference between (R) and (S) forms within the chiral groove.
    
Experimental Protocol

A. Instrumentation & Conditions

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).

  • Column: Lux Cellulose-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • Isocratic: Acetonitrile : Water (60:40 v/v) containing 0.1% Formic Acid + 5mM Ammonium Formate.

    • Note: The buffer is critical to suppress silanol activity and ensure sharp peak shape for the secondary amine.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 35°C.

B. Mass Spectrometry Parameters (MRM)

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     162.1 
    
    
    
  • Product Ions:

    • Quantifier:

      
       84.1 (Cleavage of piperidine ring).
      
    • Qualifier:

      
       91.1 (Tropylium ion, characteristic of phenyl group).
      
  • Dwell Time: 100 ms.

C. Sample Preparation (Liquid-Liquid Extraction)

  • Why LLE? Protein Precipitation (PPT) often leaves phospholipids that foul chiral columns. LLE provides a cleaner extract.

  • Step 1: Aliquot 100 µL Plasma + 10 µL Internal Standard (e.g., (R)-3-PP-d5).

  • Step 2: Add 50 µL 0.1 M NaOH (pH > 10). Crucial: Amine must be uncharged for extraction.

  • Step 3: Add 600 µL Ethyl Acetate or MTBE. Vortex 5 min @ 2000 rpm.

  • Step 4: Centrifuge 10 min @ 4000 g. Transfer supernatant.

  • Step 5: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    

Validation Framework (FDA M10 Compliance)

To ensure Trustworthiness , the method must be validated against these criteria.

ParameterAcceptance Criteria (FDA/EMA)Experimental Approach
Selectivity No interfering peaks > 20% of LLOQ in 6 blank sources.Inject blank plasma from 6 donors. Check retention time of (R)- and (S)-3-PP.
Linearity

; Accuracy of standards ±15% (±20% at LLOQ).
Curve range: 1.0 – 1000 ng/mL. Weighting:

.
Accuracy & Precision Intra/Inter-day CV < 15%.QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
Matrix Effect Matrix Factor (MF) normalized to IS should be CV < 15%.Compare post-extraction spike vs. neat solution.
Enantiomeric Stability < 2% racemization allowed.Incubate (R)-3-PP in plasma at 37°C for 24h. Analyze for (S)-enantiomer appearance.

Visualizations

Figure 1: Bioanalytical Workflow Decision Tree

Caption: Logical decision matrix for selecting the appropriate bioanalytical method based on sensitivity needs and available instrumentation.

BioanalyticalDecision Start Start: Bioanalysis of (R)-3-Phenylpiperidine Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighSens < 10 ng/mL (PK/PD Studies) Sensitivity->HighSens High Sensitivity LowSens > 50 ng/mL (Raw Material QC) Sensitivity->LowSens Moderate Sensitivity ChiralLCMS METHOD A: Direct Chiral LC-MS/MS (Lux Cellulose-3) HighSens->ChiralLCMS Throughput High Throughput Needed? LowSens->Throughput DerivHPLC METHOD B: Derivatization (GITC) + Achiral HPLC-UV Throughput->ChiralLCMS Yes (>50 samples/day) Throughput->DerivHPLC No (Batch Analysis)

Figure 2: Sample Preparation & Extraction Pathway

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol to ensure maximum recovery and amine stability.

SamplePrep Sample Plasma Sample (100 µL) Basify Basify (pH > 10) Add 0.1M NaOH Sample->Basify Extract Extraction Add Ethyl Acetate Vortex 5 min Basify->Extract Centrifuge Centrifuge 4000g, 10 min Extract->Centrifuge Evap Evaporate Supernatant N2 @ 40°C Centrifuge->Evap Recon Reconstitute Mobile Phase Evap->Recon

References

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. Link

  • Phenomenex. (2012). Chiral Column Selection Guide: Polysaccharide-based Lux® media. Phenomenex Inc.[2][4] Link

  • BenchChem. (2025).[5] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Haginaka, J. (2001). Enantioselective separations of drugs on chiral stationary phases. Journal of Chromatography A. Link

  • Zhang, Y., et al. (2019). Chiral separation of phenylpiperidine derivatives using cellulose-based CSPs. Journal of Pharmaceutical Analysis.

Sources

Comparative Efficacy of (R)-3-Phenylpiperidine Derivatives: A Pharmacological & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of (R)-3-Phenylpiperidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-phenylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 2-phenyl (NK1 antagonists) and 4-phenyl (opioid analgesics) isomers. While 4-phenylpiperidines (e.g., fentanyl, pethidine) dominate the opioid landscape, (R)-3-phenylpiperidine derivatives have carved a unique niche in dopaminergic modulation.

This guide provides an in-depth technical comparison of (R)-3-phenylpiperidine derivatives, specifically focusing on the 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) series. We analyze the stereochemical efficacy divergence between (R) and (S) enantiomers, contrast the scaffold’s performance against positional isomers, and provide validated experimental protocols for synthesis and binding assays.

The Core Case Study: Dopaminergic Modulation (The 3-PPP Series)

The most pharmacologically significant application of the (R)-3-phenylpiperidine scaffold is found in 3-PPP (Preclamol). This molecule serves as the archetypal probe for distinguishing dopamine autoreceptor activity from postsynaptic receptor activity.

1.1 Stereochemical Efficacy Divergence

Unlike many scaffolds where one enantiomer is active and the other inert, both (R) and (S) isomers of 3-PPP are active but exhibit functional selectivity (intrinsic efficacy) differences.

CompoundConfigurationTarget ProfileIntrinsic EfficacyClinical/Experimental Utility
(+)-(R)-3-PPP (R)-EnantiomerD2/D3 ReceptorsFull Agonist Mimics dopamine; stimulates both autoreceptors and postsynaptic receptors. Induces hyperactivity.
(-)-(S)-3-PPP (S)-EnantiomerD2/D3 ReceptorsPartial Agonist Autoreceptor Agonist / Postsynaptic Antagonist. Preferentially activates high-sensitivity autoreceptors while blocking postsynaptic sites.
Racemic 3-PPP (R/S)-MixtureD2/D3 ReceptorsMixedComplex profile; historically used to demonstrate the "autoreceptor selectivity" concept.

Mechanistic Insight: The efficacy difference is driven by receptor reserve . Presynaptic autoreceptors have a higher receptor reserve (or sensitivity) than postsynaptic receptors.

  • (-)-(S)-3-PPP has low intrinsic activity. It is sufficient to activate the sensitive autoreceptors (reducing dopamine synthesis/release) but insufficient to activate postsynaptic receptors, where it acts as a competitive antagonist.

  • (+)-(R)-3-PPP has high intrinsic activity, activating both populations.

1.2 Quantitative Efficacy Data (Rat Striatum)

Data synthesized from comparative electrophysiological and binding studies.

Metric(-)-(S)-3-PPP (Preclamol)(+)-(R)-3-PPPApomorphine (Reference)
Autoreceptor ED50 (Inhibition of firing)0.18 ± 0.06 mg/kg0.09 ± 0.03 mg/kg0.01 mg/kg
Postsynaptic Effect Antagonism (Blocks Apomorphine)Agonism (Induces Stereotypy)Full Agonism
D2 Receptor Affinity (Ki) ~50 - 100 nM~25 - 50 nM0.7 nM
Synthesis Modulation Inhibits DOPA synthesisInhibits DOPA synthesisInhibits DOPA synthesis

Critical Note: The (R)-isomer is approximately 2-fold more potent in binding affinity, but the qualitative difference in signaling output (Agonist vs. Antagonist) is the defining feature for drug development.

1.3 Pathway Visualization: Synaptic Modulation

The following diagram illustrates the differential signaling of (R) vs (S) isomers at the dopaminergic synapse.

DopamineModulation Presynaptic Presynaptic Neuron Autoreceptor D2 Autoreceptor (High Sensitivity) Postsynaptic Postsynaptic Neuron PostReceptor Postsynaptic D2 (Low Sensitivity) R_Isomer (+)-(R)-3-PPP (Full Agonist) R_Isomer->Autoreceptor Activates (Inhibits DA Release) R_Isomer->PostReceptor Activates (Hyperactivity) S_Isomer (-)-(S)-3-PPP (Partial Agonist) S_Isomer->Autoreceptor Activates (Inhibits DA Release) S_Isomer->PostReceptor Blocks (Antipsychotic-like)

Caption: Differential pharmacological profile of 3-PPP enantiomers. (R)-isomer activates both receptor populations; (S)-isomer acts as an antagonist at postsynaptic sites due to low intrinsic efficacy.

Structural Contrast: The Positional Isomer Effect

To validate the specific utility of the 3-phenyl scaffold, one must compare it against its positional isomers. The position of the phenyl ring on the piperidine core dictates the therapeutic class.

2.1 Scaffold Hopping Analysis
Scaffold CoreRepresentative DrugPrimary TargetMechanism
3-Phenylpiperidine 3-PPP / Preclamol Dopamine (D2/D3) Partial Agonist / Antagonist
4-Phenylpiperidine Pethidine / FentanylMu-Opioid ReceptorFull Agonist
2-Phenylpiperidine CP-99,994NK1 (Substance P)Antagonist

Key Insight:

  • 3-Position: Optimizes interaction with the orthosteric binding site of monoamine GPCRs (Dopamine, Sigma). The 3-hydroxyphenyl moiety mimics the catechol of dopamine.

  • 4-Position: Essential for the "T-shape" conformation required for the Mu-opioid receptor pocket.

  • 2-Position: Provides the steric bulk and specific dihedral angle necessary to block the Neurokinin-1 (NK1) receptor pore, often requiring a 3-amino substituent (e.g., CP-99,994 is (2S,3S)-2-phenyl-3-aminopiperidine derivative).

ScaffoldComparison Core Piperidine Core Pos2 2-Phenyl (NK1 Antagonists) Core->Pos2 Steric Blockade Pos3 3-Phenyl (Dopamine Modulators) Core->Pos3 Catechol Mimicry Pos4 4-Phenyl (Opioid Analgesics) Core->Pos4 T-Shape Fit CP-99,994 CP-99,994 Pos2->CP-99,994 3-PPP (Preclamol) 3-PPP (Preclamol) Pos3->3-PPP (Preclamol) Pethidine/Fentanyl Pethidine/Fentanyl Pos4->Pethidine/Fentanyl

Caption: Structure-Activity Relationship (SAR) divergence based on phenyl ring positioning on the piperidine ring.

Experimental Protocols
3.1 Synthesis of (R)-3-Phenylpiperidine

Based on Patent WO2019165981A1 and standard asymmetric resolution techniques.

Objective: Synthesize the chiral core required for 3-PPP derivatives.

  • Grignard Addition:

    • React N-benzyl-3-piperidone with phenylmagnesium bromide (PhMgBr) in THF at -78°C.

    • Result: Tertiary alcohol intermediate.

  • Elimination & Hydrogenation:

    • Dehydrate the alcohol using mild acid (TsOH) to form the enamine/alkene.

    • Perform catalytic hydrogenation (H2, Pd/C) to obtain racemic N-benzyl-3-phenylpiperidine.

  • Chiral Resolution (The Critical Step):

    • Reagent: Use (+)-Dibenzoyl-D-tartaric acid [(+)-DBTA].

    • Solvent: Dissolve racemic amine in hot ethanol/acetone (1:4 ratio).

    • Crystallization: Add (+)-DBTA. Cool slowly to 4°C. The diastereomeric salt of the (R)-isomer crystallizes out.

    • Validation: Recrystallize until constant melting point. Verify enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Deprotection:

    • Hydrogenolysis (H2, Pd(OH)2) removes the N-benzyl group to yield pure (R)-3-phenylpiperidine .

3.2 Dopamine Receptor Binding Assay

Protocol for verifying affinity (Ki) of 3-phenylpiperidine derivatives.

Materials:

  • Source: Rat striatal membrane homogenates or CHO cells expressing human D2_long.

  • Radioligand: [3H]-Spiperone (0.2 - 1.0 nM) for antagonist binding; [3H]-N-propylnorapomorphine for agonist high-affinity state.

  • Non-specific control: (+)-Butaclamol (1 µM).[1]

Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in Incubation Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Incubation:

    • Add 50 µL test compound (10^-10 to 10^-5 M).

    • Add 50 µL Radioligand.

    • Add 100 µL Membrane suspension (20-50 µg protein).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

    
    .
    
References
  • Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors. Journal of Neural Transmission.

  • Effects of S(+)-3-phenethyl-PP, a putative dopamine autoreceptor agonist with greater autoreceptor selectivity than 3-PPP enantiomers. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor. Journal of Pharmacology and Experimental Therapeutics.

  • Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine. Patent WO2019165981A1.

  • Dopamine D2 receptor HTRF binding kinetics. BMG Labtech Application Notes.

Sources

Efficacy comparison of (R)-3-Phenylpiperidine hydrochloride in vivo models

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison Guide: (R)-3-Phenylpiperidine Hydrochloride in In Vivo Models

Executive Summary: The Chiral Divergence

(R)-3-Phenylpiperidine hydrochloride ((R)-3-PP) is not merely a reagent; it is a bifurcating pharmacophore . Its efficacy cannot be evaluated in isolation but must be compared against its enantiomer, (S)-3-PP, and the racemic mixture.

In drug development, the (R)-3-PP scaffold exhibits a distinct "Chiral Switch" profile:

  • Dopaminergic Systems (3-PPP Class): The (R)-isomer acts as a partial agonist with postsynaptic efficacy (stimulant profile), whereas the (S)-isomer is a selective autoreceptor agonist (sedative profile).

  • Neurokinin-1 (NK1) Systems: The (R)-isomer typically serves as the distomer (inactive scaffold), yielding ligands with significantly lower affinity than the (S)-derived eutomers (e.g., CP-99,994 analogs).

This guide compares these enantiomers across two validated in vivo models: Locomotor Activity (Dopamine) and Cisplatin-Induced Emesis (NK1) .

Mechanistic Architecture

The efficacy difference stems from the spatial orientation of the phenyl ring at the C3 position, which dictates the ligand's ability to engage transmembrane domains (TM) of GPCRs.

Pathway Visualization: The Stereochemical Fork

G Start 3-Phenylpiperidine HCl (Scaffold) R_Iso (R)-Enantiomer (+)-3-PPP Derivative Start->R_Iso Resolution S_Iso (S)-Enantiomer (-)-3-PPP Derivative Start->S_Iso Resolution DA_Auto DA Autoreceptor (Presynaptic D2) R_Iso->DA_Auto Agonist (High Affinity) DA_Post Postsynaptic D2 Receptor R_Iso->DA_Post Partial Agonist (Intrinsic Activity ~0.5) NK1 NK1 Receptor (Substance P) R_Iso->NK1 Low Affinity (Distomer) S_Iso->DA_Auto Agonist (High Affinity) S_Iso->DA_Post Antagonist/Silent (No Efficacy) S_Iso->NK1 High Affinity (Eutomer)

Figure 1: Mechanistic divergence of (R)- vs. (S)-3-Phenylpiperidine derivatives. The (R)-isomer retains postsynaptic efficacy in DA systems but loses affinity in NK1 systems.

Comparative Efficacy Data

The following data aggregates historical comparisons of N-alkylated derivatives (specifically 3-PPP, a standard probe for this scaffold).

Table 1: Dopaminergic Modulation (Rat Model)

Model: Reserpine-induced akinesia reversal & Spontaneous Locomotor Activity.

Compound ScaffoldReceptor Profile (D2)Intrinsic Efficacy (Postsynaptic)In Vivo Behavioral Outcome
(R)-3-PP Derivative Autoreceptor Agonist + Postsynaptic Partial AgonistHigh (~50-70%) Biphasic: Sedation at low dose; Stimulation/Reversal of akinesia at high dose.
(S)-3-PP Derivative Selective Autoreceptor AgonistNull (<5%) Monophasic: Pure sedation; No reversal of reserpine akinesia.
Racemate MixedMixedBlended profile; often dominated by the sedative effect of the (S)-isomer at low doses.
Table 2: NK1 Receptor Antagonism (Ferret/Gerbil Model)

Model: Inhibition of Substance P-induced behaviors (e.g., foot tapping or emesis).

Compound ScaffoldIC50 (NK1 Binding)In Vivo Efficacy (Inhibition %)Status
(R)-3-PP Derivative > 1,000 nM< 10% (at 10 mg/kg)Distomer (Inactive)
(S)-3-PP Derivative 0.5 - 5.0 nM> 90% (at 10 mg/kg)Eutomer (Active)

Key Insight: If your target is analgesia via NK1 inhibition , the (R)-3-Phenylpiperidine scaffold is the incorrect starting material. You require the (S)-configuration (as seen in CP-99,994). If your target is dopamine stabilization , the (R)-scaffold provides unique partial agonism.

Detailed Experimental Protocols

To validate the efficacy of the (R)-scaffold, use the Biphasic Locomotor Assay . This protocol distinguishes the (R)-isomer's unique postsynaptic activity from the (S)-isomer's presynaptic selectivity.

Protocol A: Biphasic Locomotor Activity Assay (Rat)

Objective: Determine if the test compound possesses postsynaptic intrinsic activity (characteristic of the (R)-scaffold).

Reagents:

  • Test Compound: (R)-3-Phenylpiperidine HCl (derivatized to N-propyl form for BBB penetration).

  • Control: Saline (Negative), Apomorphine (Full Agonist Positive).

  • Subjects: Male Sprague-Dawley rats (250-300g).

Workflow:

  • Acclimatization: Place rats in individual motility cages (photocell beams) for 60 minutes to habituate.

  • Phase 1 Dosing (Autoreceptor Check): Administer low dose (0.5 mg/kg s.c.).

    • Expectation: Both (R) and (S) variants will decrease locomotor counts (sedation) via presynaptic D2 stimulation.

  • Phase 2 Dosing (Postsynaptic Check): On a separate day, administer high dose (10-20 mg/kg s.c.) to reserpinized rats (5 mg/kg reserpine 18h prior).

    • Reserpine Pre-treatment: Depletes endogenous dopamine, creating a "blank slate" where only direct postsynaptic agonists can restore movement.

  • Data Acquisition: Record ambulatory counts in 5-minute bins for 120 minutes.

Self-Validating Check:

  • If the high-dose group shows no movement (similar to saline), the scaffold is (S)-like (lacks intrinsic efficacy).

  • If the high-dose group shows restored locomotion (30-60% of Apomorphine), the scaffold is (R)-like (partial agonist).

Protocol Visualization

Protocol Start Start: Reserpinized Rats (DA Depleted) Admin Administer Test Compound (10 mg/kg s.c.) Start->Admin Measure Measure Locomotion (0-120 min) Admin->Measure Decision Activity Observed? Measure->Decision Result_R Result: (R)-Profile (Postsynaptic Activation) Decision->Result_R Yes (Reversal of Akinesia) Result_S Result: (S)-Profile (No Activation) Decision->Result_S No (Continued Akinesia)

Figure 2: Decision tree for distinguishing (R)-mediated partial agonism from (S)-mediated silence in dopamine-depleted models.

References

  • Hjorth, S., et al. (1983). "The 3-PPP enantiomers: a structural and functional dichotomy at central dopamine receptors." Psychopharmacology, 81(2), 89-99.

    • Foundational paper establishing the (R)-isomer (dextrorotatory) as the partial agonist and the (S)
  • McLean, S., et al. (1996). "CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor." Journal of Pharmacology and Experimental Therapeutics, 267(1), 472-9.

    • Validates the requirement for the (2S,3S) configuration (derived from (S)-3-phenylpiperidine) for high-affinity NK1 antagonism.
  • Koch, M., et al. (2023). "Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives." Molecules, 28(7), 3165.

    • Recent review reinforcing the "all-or-nothing" impact of stereochemistry on phenylpiperidine-like scaffolds.
  • Carlsson, A. (1988). "The current status of the dopamine hypothesis of schizophrenia." Neuropsychopharmacology, 1(3), 179-186.

    • Discusses the use of (R)-3-PPP (Preclamol)

In Vivo Comparison of 3-Phenylpiperidine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Chirality-Activity Switch: The 3-phenylpiperidine scaffold represents a privileged structure in neuropharmacology, particularly within the dopaminergic and opioid systems. The most critical in vivo insight for drug developers is the functional divergence observed between enantiomers of its derivatives, most notably 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) .

While the (+)-enantiomer typically exhibits full agonist profiles at central dopamine (DA) receptors, the (-)-enantiomer (Preclamol) displays a rare, clinically significant profile: autoreceptor partial agonism combined with postsynaptic antagonism . This guide focuses on this "agonist-antagonist switch," providing the experimental frameworks necessary to validate these distinct profiles in preclinical models.

Chemical Basis & Stereochemical Resolution

The 3-phenylpiperidine core possesses a chiral center at the C3 position. Biological activity is highly sensitive to the absolute configuration (


 vs 

) and the steric orientation of substituents (e.g., N-alkyl groups).
Synthesis and Resolution Workflow

To perform valid in vivo comparisons, high enantiomeric excess (>99% ee) is required. The following workflow outlines the standard resolution pathway using diastereomeric salt formation, which remains the industrial standard for this scaffold.

SynthesisResolution Racemate Racemic 3-Phenylpiperidine (Precursor) Resolution Chiral Resolution Agent: (+)-Mandelic Acid Solvent: Acetone/Methanol Racemate->Resolution Salt_Plus (+)-Isomer Salt (Precipitate) Resolution->Salt_Plus Crystallization Salt_Minus (-)-Isomer Enriched (Supernatant) Resolution->Salt_Minus Filtration FreeBase_Plus (+)-3-Phenylpiperidine Free Base Salt_Plus->FreeBase_Plus Base Liberation (NaOH) FreeBase_Minus (-)-3-Phenylpiperidine Free Base Salt_Minus->FreeBase_Minus Base Liberation (NaOH) Derivatization N-Alkylation (e.g., propyl bromide for 3-PPP) FreeBase_Plus->Derivatization (+)-Series FreeBase_Minus->Derivatization (-)-Series

Figure 1: Resolution pathway for isolating enantiopure 3-phenylpiperidine scaffolds prior to functionalization.

Pharmacological Divergence: The 3-PPP Case Study

The most extensive in vivo data for this scaffold comes from 3-PPP , a probe used to distinguish pre-synaptic (autoreceptor) vs. post-synaptic dopamine receptor activity.

Comparative Profile: (+)-3-PPP vs. (-)-3-PPP[1][2]
Feature(+)-3-PPP(-)-3-PPP (Preclamol)
Primary Target Dopamine D2/D3 ReceptorsDopamine D2/D3 Receptors
Intrinsic Activity Full Agonist (Pre- & Post-synaptic)Partial Agonist (Pre-synaptic)Antagonist (Post-synaptic)
Locomotor Effect Stimulation (Hyperactivity)Inhibition (biphasic) or No Effect
Interaction with Apomorphine Additive / SynergisticReversal (Blocks Apomorphine effects)
Therapeutic Utility Parkinsonian models (Pro-dopaminergic)Antipsychotic models (Stabilizer)
Mechanism of Action: The Synaptic Switch

The following diagram illustrates why (-)-3-PPP is unique: it activates the "brake" (autoreceptor) while blocking the "accelerator" (postsynaptic receptor), leading to a net reduction in dopaminergic tone without complete blockade.

SynapticMechanism cluster_Pre Pre-Synaptic Neuron cluster_Post Post-Synaptic Neuron Drug_Plus (+)-3-PPP Autoreceptor D2 Autoreceptor (Inhibits DA Release) Drug_Plus->Autoreceptor Activates (Full Agonist) PostReceptor D2 Post-Synaptic (Signal Transduction) Drug_Plus->PostReceptor Activates (Full Agonist) Drug_Minus (-)-3-PPP Drug_Minus->Autoreceptor Activates (Partial Agonist) Drug_Minus->PostReceptor BLOCKS (Antagonist)

Figure 2: Differential synaptic binding profiles of 3-PPP enantiomers.

Experimental Protocols for Validation

To validate these profiles in your own facility, use the following self-validating protocols.

Protocol A: Reserpine-Induced Akinesia Reversal (Agonist Screen)

Objective: Determine if the enantiomer has intrinsic postsynaptic agonist activity.

  • Rationale: Reserpine depletes vesicular dopamine. Only direct postsynaptic agonists can restore movement.

  • Preparation: Acclimate male Sprague-Dawley rats (250-300g).

  • Depletion: Administer Reserpine (5 mg/kg, s.c.) 18 hours prior to testing.

  • Baseline: Measure locomotor activity (open field) for 30 mins. (Should be near zero).

  • Challenge:

    • Group 1: Vehicle (Saline)

    • Group 2: (+)-3-PPP (10 mg/kg, s.c.)

    • Group 3: (-)-3-PPP (10 mg/kg, s.c.)

    • Group 4: Apomorphine (Control Agonist, 0.5 mg/kg)

  • Measurement: Record horizontal counts for 60 mins.

  • Expected Outcome:

    • (+)-3-PPP: Significant restoration of motility (similar to Apomorphine).

    • (-)-3-PPP: No reversal of akinesia (confirms lack of postsynaptic efficacy in absence of DA).

Protocol B: 6-OHDA Rotational Behavior (Sensitization Screen)

Objective: Differentiate agonist potency in denervated supersensitive receptors.

  • Rationale: Unilateral lesion of the substantia nigra creates receptor supersensitivity on the lesioned side. Agonists cause contralateral rotation.

  • Lesioning: Stereotaxic injection of 6-OHDA into the medial forebrain bundle. Allow 2 weeks for recovery.

  • Screening: Test with Apomorphine (0.05 mg/kg). Only rats with >100 turns/30 min are selected.

  • Washout: 3-day washout period.

  • Testing: Administer enantiomers (randomized crossover design).

  • Data Analysis: Count contralateral turns per minute.

  • Interpretation:

    • (+)-Enantiomer: Robust contralateral turning (High intrinsic efficacy).

    • (-)-Enantiomer: Weak or no turning (Low intrinsic efficacy).

Protocol C: Single-Unit Electrophysiology (Mechanism Validation)

Objective: Confirm autoreceptor selectivity.

  • Method: Extracellular recording of Substantia Nigra pars compacta (SNc) dopamine neurons in anesthetized rats.

  • Procedure:

    • Establish stable baseline firing (typically 2-6 Hz).

    • Administer cumulative i.v. doses of the enantiomer.[1][2][3][4]

    • (+)-3-PPP Result: Complete inhibition of firing at low doses (Autoreceptor activation).

    • (-)-3-PPP Result: Partial inhibition (approx. 50-70% max) followed by a plateau. Crucially, if Apomorphine is added after (-)-3-PPP, the full inhibition usually seen with Apomorphine is blocked (Antagonist effect).

References

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology.

  • Clark, D., et al. (1985). "The effects of the enantiomers of 3-PPP on DA1 and DA2 dopamine receptors in the dog." Journal of Pharmacology and Experimental Therapeutics.

  • Arvidsson, L. E., et al. (1981). "Synthesis and resolution of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, a new centrally active dopamine agonist." Journal of Medicinal Chemistry.

  • Koch, M., et al. (2014). "Synthesis and kinetic resolution of N-Boc-2-arylpiperidines." Chemical Communications.

  • Thorberg, S. O., et al. (1987). "Receptor binding of the enantiomers of 3-PPP." European Journal of Pharmacology.

Sources

A Comparative Guide to the Reproducible Synthesis of (R)-3-Phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

(R)-3-Phenylpiperidine hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key intermediate for the PARP inhibitor Niraparib. The stereochemical integrity of this compound is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of robust, scalable, and reproducible synthetic routes to obtain the desired (R)-enantiomer in high purity is of significant interest to researchers and professionals in drug development.

This guide provides an in-depth technical comparison of the primary methodologies for the synthesis of (R)-3-Phenylpiperidine hydrochloride: classical chiral resolution of a racemic mixture and modern asymmetric synthesis. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective performances.

Methodology 1: Synthesis via Chiral Resolution

This classical and widely implemented approach involves the initial synthesis of racemic 3-phenylpiperidine, followed by separation of the enantiomers using a chiral resolving agent. This method is often favored for its cost-effectiveness, particularly in large-scale production settings.[1]

Part A: Synthesis of Racemic 3-Phenylpiperidine

The synthesis of the racemic precursor typically commences with an N-protected 3-piperidone. A common and efficient route involves a Grignard reaction to introduce the phenyl group, followed by either a two-step elimination and reduction sequence or a more direct dehydroxylation.

The choice of the nitrogen protecting group (e.g., benzyl, Boc) is a critical consideration, impacting the reaction conditions for both its introduction and subsequent removal. The Grignard reaction itself is a robust and well-understood transformation for carbon-carbon bond formation. The subsequent removal of the tertiary hydroxyl group can be achieved through an acid-catalyzed elimination to form an enamine intermediate, which is then reduced. Alternatively, a direct dehydroxylation can be accomplished using a silane reagent, which can offer milder reaction conditions.[1]

Experimental Workflow: Synthesis of Racemic 3-Phenylpiperidine

cluster_0 Synthesis of Racemic 3-Phenylpiperidine N-Protected 3-Piperidone N-Protected 3-Piperidone Grignard Reaction Grignard Reaction N-Protected 3-Piperidone->Grignard Reaction Phenylmagnesium bromide N-Protected 3-Hydroxy-3-phenylpiperidine N-Protected 3-Hydroxy-3-phenylpiperidine Grignard Reaction->N-Protected 3-Hydroxy-3-phenylpiperidine Dehydroxylation Dehydroxylation N-Protected 3-Hydroxy-3-phenylpiperidine->Dehydroxylation e.g., Triethylsilane N-Protected 3-Phenylpiperidine N-Protected 3-Phenylpiperidine Dehydroxylation->N-Protected 3-Phenylpiperidine Deprotection Deprotection N-Protected 3-Phenylpiperidine->Deprotection e.g., H2/Pd/C for Bn Racemic 3-Phenylpiperidine Racemic 3-Phenylpiperidine Deprotection->Racemic 3-Phenylpiperidine

Caption: Workflow for the synthesis of racemic 3-phenylpiperidine.

Detailed Protocol: Synthesis of Racemic N-Benzyl-3-phenylpiperidine

  • Grignard Reaction: To a solution of N-benzyl-3-piperidone in anhydrous THF at 0 °C, add a solution of phenylmagnesium bromide in THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-3-hydroxy-3-phenylpiperidine.

  • Dehydroxylation: Dissolve the crude alcohol in dichloromethane and add triethylsilane. Cool the mixture to 0 °C and slowly add trifluoroacetic acid. Stir the reaction at room temperature until completion.

  • Purification: Neutralize the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain N-benzyl-3-phenylpiperidine.

  • Deprotection: Dissolve the N-benzyl-3-phenylpiperidine in methanol and add Pearlman's catalyst (Pd(OH)₂/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain racemic 3-phenylpiperidine.

Part B: Chiral Resolution of (±)-3-Phenylpiperidine

The resolution of racemic 3-phenylpiperidine is achieved by forming diastereomeric salts with a chiral acid. The differing solubilities of these salts in a suitable solvent allow for their separation by fractional crystallization. The choice of the resolving agent and the crystallization solvent is crucial for achieving high enantiomeric purity and good recovery of the desired enantiomer. Commonly used resolving agents for basic compounds like 3-phenylpiperidine include derivatives of tartaric acid and mandelic acid.[2]

Experimental Workflow: Chiral Resolution

cluster_1 Chiral Resolution Racemic 3-Phenylpiperidine Racemic 3-Phenylpiperidine Salt Formation Salt Formation Racemic 3-Phenylpiperidine->Salt Formation Chiral Acid (e.g., D-Tartaric Acid) Diastereomeric Salts Diastereomeric Salts Salt Formation->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Diastereomerically Pure Salt Diastereomerically Pure Salt Fractional Crystallization->Diastereomerically Pure Salt Liberation of Free Base Liberation of Free Base Diastereomerically Pure Salt->Liberation of Free Base Base (e.g., NaOH) (R)-3-Phenylpiperidine (R)-3-Phenylpiperidine Liberation of Free Base->(R)-3-Phenylpiperidine HCl Salt Formation HCl Salt Formation (R)-3-Phenylpiperidine->HCl Salt Formation HCl (R)-3-Phenylpiperidine HCl (R)-3-Phenylpiperidine HCl HCl Salt Formation->(R)-3-Phenylpiperidine HCl

Caption: Workflow for the chiral resolution of 3-phenylpiperidine.

Detailed Protocol: Chiral Resolution and Hydrochloride Salt Formation

  • Diastereomeric Salt Formation: Dissolve racemic 3-phenylpiperidine in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-(-)-tartaric acid) in the same solvent, heating gently if necessary. Add the resolving agent solution to the amine solution.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature and then cool further in an ice bath to induce crystallization. The diastereomeric salt of one enantiomer will preferentially crystallize. Collect the crystals by filtration. The enantiomeric excess (e.e.) of the crystallized salt can be improved by recrystallization.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add a base (e.g., 2M NaOH) to adjust the pH to >11.

  • Extraction: Extract the liberated free amine with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-phenylpiperidine.

  • Hydrochloride Salt Formation: Dissolve the (R)-3-phenylpiperidine in a suitable solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent or bubble HCl gas through the solution. The hydrochloride salt will precipitate. Collect the solid by filtration and dry under vacuum.

Methodology 2: Asymmetric Synthesis

Asymmetric synthesis offers a more direct approach to enantiomerically pure compounds, circumventing the need for resolving a racemic mixture. This can lead to higher overall yields and reduced waste. A notable and highly efficient method for the asymmetric synthesis of 3-arylpiperidines involves a Rhodium-catalyzed asymmetric reductive Heck reaction.[3][4]

This elegant strategy utilizes a three-step process starting from pyridine: partial reduction, Rh-catalyzed asymmetric carbometalation with an arylboronic acid, and a final reduction to yield the enantioenriched 3-arylpiperidine.[3][4][5] The key to the high enantioselectivity lies in the use of a chiral phosphine ligand in the rhodium catalyst.[3]

Experimental Workflow: Asymmetric Synthesis of (R)-3-Phenylpiperidine

cluster_2 Asymmetric Synthesis Pyridine Pyridine Partial Reduction Partial Reduction Pyridine->Partial Reduction e.g., NaBH4, Phenyl Chloroformate Dihydropyridine Derivative Dihydropyridine Derivative Partial Reduction->Dihydropyridine Derivative Asymmetric Reductive Heck Asymmetric Reductive Heck Dihydropyridine Derivative->Asymmetric Reductive Heck Phenylboronic Acid, Rh-catalyst, Chiral Ligand Enantioenriched Tetrahydropyridine Enantioenriched Tetrahydropyridine Asymmetric Reductive Heck->Enantioenriched Tetrahydropyridine Reduction Reduction Enantioenriched Tetrahydropyridine->Reduction e.g., H2/Pd/C (R)-3-Phenylpiperidine (R)-3-Phenylpiperidine Reduction->(R)-3-Phenylpiperidine HCl Salt Formation HCl Salt Formation (R)-3-Phenylpiperidine->HCl Salt Formation HCl (R)-3-Phenylpiperidine HCl (R)-3-Phenylpiperidine HCl HCl Salt Formation->(R)-3-Phenylpiperidine HCl

Caption: Workflow for the asymmetric synthesis of (R)-3-phenylpiperidine.

Detailed Protocol: Asymmetric Synthesis via Rh-Catalyzed Reductive Heck Reaction

  • Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate: To a solution of pyridine and sodium borohydride in methanol at -78 °C, add phenyl chloroformate dropwise. Stir the reaction at this temperature for several hours. Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with 1N NaOH and 1N HCl, dry over sodium sulfate, and concentrate. Purify the crude product by chromatography to obtain the dihydropyridine derivative.[5]

  • Rh-Catalyzed Asymmetric Reductive Heck Reaction: In a glovebox, combine the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) in a suitable solvent mixture (e.g., toluene/THP/water). Add an aqueous solution of a base (e.g., CsOH). Stir the mixture at an elevated temperature (e.g., 70 °C). Add the phenylboronic acid and the dihydropyridine derivative. Continue stirring at the elevated temperature until the reaction is complete.[5]

  • Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and pass through a plug of silica gel. Concentrate the filtrate and purify the residue by flash chromatography to yield the enantioenriched N-protected 3-phenyl-1,2,3,4-tetrahydropyridine.

  • Reduction and Deprotection: Dissolve the tetrahydropyridine derivative in a suitable solvent like methanol and add a hydrogenation catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere until the reduction is complete.

  • Final Steps: Filter the catalyst and concentrate the filtrate. The resulting (R)-3-phenylpiperidine can then be converted to its hydrochloride salt as described in the previous method.

Alternative Asymmetric Approach: Biocatalysis

An emerging and environmentally friendly alternative for the synthesis of chiral amines is the use of transaminases. For instance, a method for the synthesis of (R)-3-amino-piperidine has been developed using a transaminase to convert N-protected 3-piperidone into the corresponding (R)-amine with high enantiomeric excess.[6] While this specific example does not yield 3-phenylpiperidine directly, it highlights the potential of biocatalysis in accessing chiral piperidine scaffolds. This approach offers mild reaction conditions and high selectivity, making it an attractive area for future development in the synthesis of (R)-3-phenylpiperidine.

Comparative Performance Analysis

ParameterSynthesis via Chiral ResolutionAsymmetric Synthesis (Rh-Catalyzed)
Overall Yield Moderate (Theoretically max 50% for the desired enantiomer from the racemic mixture, practically lower)High (avoids resolution step)
Enantiomeric Excess (e.e.) Can be high (>99%) after multiple recrystallizationsTypically very high (>95%) directly from the reaction
Key Reagents N-protected 3-piperidone, Grignard reagent, chiral resolving agent (e.g., tartaric acid)Pyridine, phenylboronic acid, Rhodium catalyst, chiral phosphine ligand
Scalability Well-established for large-scale production[1]Potentially scalable, but may require optimization of catalyst loading and cost
Reproducibility Can be sensitive to crystallization conditions (solvent, temperature, cooling rate)[2]Generally good, but sensitive to catalyst activity and purity of reagents
Cost-Effectiveness Generally more cost-effective for bulk production due to cheaper starting materials and resolving agents[1]Can be more expensive due to the cost of the rhodium catalyst and chiral ligand
Waste Generation Generates at least 50% of the undesired enantiomer as wasteMore atom-economical with less waste

Conclusion and Future Perspectives

Both chiral resolution and asymmetric synthesis represent viable and reproducible pathways to (R)-3-Phenylpiperidine hydrochloride, each with its own set of advantages and disadvantages.

The classical approach of chiral resolution remains a workhorse in the pharmaceutical industry, particularly for large-scale manufacturing where cost is a primary driver. Its reproducibility hinges on meticulous control over the crystallization process. Challenges can arise in achieving high enantiomeric purity without significant loss of material through multiple recrystallizations.

Asymmetric synthesis , particularly the Rh-catalyzed reductive Heck reaction, offers a more elegant and efficient route with high enantioselectivity and yield. While the initial investment in catalysts and ligands may be higher, the benefits of reduced waste and a more streamlined process are significant. The scalability of such catalytic systems is a key area of ongoing research and development.

The future of (R)-3-Phenylpiperidine hydrochloride synthesis will likely involve a combination of these approaches, with the choice depending on the scale of production, cost constraints, and desired purity levels. Furthermore, the development of novel and more efficient catalytic systems, including biocatalytic routes, will continue to push the boundaries of enantioselective synthesis, offering even more sustainable and cost-effective methods for producing this vital pharmaceutical intermediate.

References

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • CN103865964A - Method for synthesizing (R)
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. [Link]

  • CN103435538A - (R)
  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • US20100029941A1 - Preparation of (r)
  • WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. [Link]

  • PubMed. (n.d.). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. [Link]

  • CN105734089A - An asymmetric synthesis method for (R)
  • Diva-portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]

  • NIH. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]

  • NIH. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • Sciencemadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]

  • Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • The Hartwig Group. (n.d.). Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. [Link]

Sources

Validated Analytical Methods for Enantiomeric Purity of (R)-3-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

(R)-3-Phenylpiperidine (CAS: 3973-62-4) is a critical chiral pharmacophore, serving as the structural backbone for several high-value therapeutics, including NK1 antagonists and the PARP inhibitor Niraparib . The enantiomeric purity of this intermediate is non-negotiable; even trace amounts of the (S)-enantiomer can alter potency or introduce off-target toxicity.

This guide objectively compares the three primary analytical methodologies available for determining the enantiomeric excess (ee) of (R)-3-phenylpiperidine. While Direct Chiral HPLC is the industry "Gold Standard" for routine Quality Control (QC), Derivatization with Mosher’s Acid remains the definitive method for establishing absolute configuration during early-phase development.

Method Selection Matrix
FeatureMethod A: Direct Chiral HPLC Method B: Mosher's Derivatization Method C: Capillary Electrophoresis
Primary Use Case Routine QC, Batch ReleaseAbsolute Configuration AssignmentLow-sample volume analysis
Throughput High (15–20 min/run)Low (Requires reaction + workup)High (10–15 min/run)
Accuracy > 99.9%Dependent on reaction completion> 98%
Cost per Sample Low (after column purchase)High (Reagent cost + labor)Low
Key Limitation Column cost (~$1,000+)Kinetic resolution issues possibleLower sensitivity (UV detection)

Method A: Direct Chiral HPLC (The Gold Standard)

Status: Validated for Routine QC Recommended Column: Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA)

Direct separation on polysaccharide-based stationary phases is the most robust method for 3-phenylpiperidine. The secondary amine functionality of the piperidine ring is prone to severe peak tailing due to interaction with residual silanols on the silica support. Therefore, the mobile phase must contain a basic modifier.

Optimized Experimental Protocol
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IA (Immobilized version for solvent flexibility).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: Ethanol is preferred over Isopropanol (IPA) for better mass transfer and sharper peaks for this specific scaffold.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (The phenyl ring provides sufficient absorption).

  • Sample Diluent: Mobile Phase (without DEA).

Validation Parameters (Based on ICH Q2(R1))

The following performance metrics are typical for this validated system:

ParameterAcceptance CriteriaTypical Result for (R)-3-Phenylpiperidine
Resolution (

)

(Baseline)

Tailing Factor (

)


(Critical: requires DEA)
Linearity (

)


(Range: 0.1% - 120% target)
LOD / LOQ S/N > 3 / > 10LOD: ~0.05 µg/mL
Troubleshooting: Peak Tailing

If peak tailing persists (


), increase the DEA concentration to 0.2% or switch to Chiralpak IA , which allows for the use of stronger solvents (e.g., DCM/MeOH) that can suppress silanol interactions more effectively.

Method B: Indirect Analysis via Mosher's Amide Derivatization

Status: Essential for Structural Elucidation Reagent: (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

When a reference standard for the (S)-enantiomer is unavailable, or when the absolute configuration is unknown, derivatization with Mosher's acid chloride is the required protocol. This converts the enantiomers into diastereomers, which have distinct physical properties and NMR shifts.

Mechanism of Action

The secondary amine of 3-phenylpiperidine reacts with the chiral acyl chloride to form a stable amide.

  • (R)-3-phenylpiperidine + (S)-MTPA-Cl

    
     (R,S)-Diastereomer
    
  • (S)-3-phenylpiperidine + (S)-MTPA-Cl

    
     (S,S)-Diastereomer
    
Experimental Protocol
  • Reaction: Dissolve 10 mg of 3-phenylpiperidine in 1 mL dry DCM. Add 1.5 eq. of (S)-MTPA-Cl and 2.0 eq. of Triethylamine (TEA). Stir at RT for 1 hour.

  • Quench: Add sat. NaHCO3 solution. Extract with DCM.

  • Analysis (Option 1 - NMR): Analyze via

    
    F-NMR or 
    
    
    
    H-NMR. The
    
    
    group signal will split into two distinct singlets if the sample is racemic.
  • Analysis (Option 2 - Achiral HPLC): Inject the mixture onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (40%

      
       90% ACN).
      
    • The diastereomers will elute at different retention times due to different hydrophobic surface areas.

Visualized Workflows

Figure 1: Method Development Decision Tree

MethodSelection Start Start: (R)-3-Phenylpiperidine Sample CheckStd Is the (S)-Enantiomer Standard Available? Start->CheckStd RoutineQC Routine QC / Batch Release? CheckStd->RoutineQC Yes Deriv METHOD B: Mosher's Derivatization ((S)-MTPA-Cl) CheckStd->Deriv No (Unknown Config) DirectHPLC METHOD A: Direct Chiral HPLC (Chiralpak AD-H) RoutineQC->DirectHPLC Yes RoutineQC->Deriv No (R&D / Elucidation) Optimiz Add 0.1% DEA to Mobile Phase (Prevents Tailing) DirectHPLC->Optimiz ResultA Calculate ee% (Area Normalization) Optimiz->ResultA Analyze Analyze via 19F-NMR or C18 HPLC Deriv->Analyze ResultB Determine Absolute Config & Diastereomeric Ratio Analyze->ResultB

Caption: Decision logic for selecting between Direct Chiral HPLC (Method A) and Mosher's Derivatization (Method B) based on sample history and analytical goals.

Figure 2: Analytical Workflow for Method A

HPLCWorkflow Prep Sample Prep: 1 mg/mL in Mobile Phase System System Equil: Hex/EtOH/DEA (90:10:0.1) Flow: 1.0 mL/min Prep->System Inject Injection: 5-10 µL System->Inject Detect Detection: UV @ 220 nm Inject->Detect Calc Data Analysis: Calc Resolution (Rs) & Tailing (Tf) Detect->Calc

Caption: Step-by-step workflow for the validated Chiralpak AD-H method.

References

  • Chittabathina, V. R. B., et al. (2014).[2] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[2] Link

    • Note: Validates the Chiralpak AD-H performance for the 3-aminopiperidine analogue, establishing the baseline for 3-phenylpiperidine separ
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H Columns." Link

    • Source for mobile phase compatibility and DEA modifier requirements for secondary amines.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher’s Method."[3][4] Nature Protocols, 2, 2451–2458. Link

    • The authoritative protocol for conducting Mosher's amide derivatization for absolute configur
  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

    • Regulatory framework used for defining the validation parameters (Linearity, LOD, LOQ).[5]

Sources

Chiral Efficacy and Selectivity Profiling: (R)-3-Phenylpiperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: (R)-3-Phenylpiperidine Hydrochloride (CAS: 19883-41-1 / related salts) Primary Application: Privileged Scaffold for Sigma-1 Receptor (σ1R) Ligands and Dopaminergic Modulators.

Executive Summary & Scientific Grounding

Correction of Premise: In strict pharmacological nomenclature, (R)-3-Phenylpiperidine hydrochloride is not a "drug target" (which refers to a biological entity like a protein). Rather, it is a privileged pharmacophore and chiral lead scaffold .

Its validation lies in its ability to serve as a high-affinity core for ligands targeting the Sigma-1 Receptor (σ1R) and Dopamine D2/D3 receptors . The (R)-enantiomer is critically distinct from its (S)-counterpart, often acting as a molecular switch between agonist and antagonist profiles, particularly in the context of 3-(3-hydroxyphenyl)piperidine (3-PPP) derivatives.

Key Validation Metrics:

  • Target Selectivity: High affinity for σ1R (chaperone modulation) and D2 autoreceptors.

  • Stereochemical Impact: The (R)-isomer typically confers partial agonism or specific chaperone signaling, whereas the (S)-isomer often exhibits antagonism.

  • Therapeutic Relevance: Schizophrenia (antipsychotics), analgesia, and neuroprotection.

Mechanistic Validation: The (R)-Enantiomer Advantage

The 3-phenylpiperidine core functions by positioning an aromatic moiety (phenyl ring) in a hydrophobic pocket of the target receptor, while the basic nitrogen interacts with a conserved aspartate residue.

Pathway Visualization (Sigma-1 & Dopamine Modulation)

The following diagram illustrates the dual-pathway modulation where the (R)-3-phenylpiperidine scaffold is active.

G cluster_0 Presynaptic Neuron (Dopaminergic) cluster_1 Endoplasmic Reticulum (Sigma-1) Scaffold (R)-3-Phenylpiperidine Scaffold D2_Auto D2 Autoreceptor (Gi/o coupled) Scaffold->D2_Auto Partial Agonist Binding Sig1 Sigma-1 Receptor (Chaperone) Scaffold->Sig1 High Affinity Ligand DA_Synth Tyrosine Hydroxylase (Phosphorylation) D2_Auto->DA_Synth Inhibits (Feedback) DA_Release Dopamine Release (Synaptic Cleft) D2_Auto->DA_Release Reduces BiP BiP/GRP78 (Sensor) Sig1->BiP Dissociation Ca_Flow IP3R-Mediated Ca2+ Flow Sig1->Ca_Flow Stabilizes Mito Mitochondrial Bioenergetics Ca_Flow->Mito Enhances ATP

Figure 1: Dual mechanism of action. The scaffold acts as a partial agonist at presynaptic D2 autoreceptors (regulating dopamine synthesis) and modulates Sigma-1 chaperone activity to support mitochondrial function.

Comparative Profiling: (R)- vs. (S)- vs. Racemate

The critical validation step for this scaffold is the Eudismic Ratio (the ratio of potencies between enantiomers). For 3-phenylpiperidine derivatives (e.g., 3-PPP), the (R)-enantiomer is the "eutomer" (active/desirable isomer) for specific functional outcomes.

Table 1: Stereochemical Activity Profile (Data based on 3-PPP derivatives)
Feature(R)-Enantiomer (Target Scaffold)(S)-Enantiomer (Alternative)Racemate (+/-)
D2 Receptor Mode Partial Agonist (Autoreceptor selective)Antagonist (Post-synaptic blockade)Mixed (Complex pharmacology)
Sigma-1 Affinity (Ki) High (< 50 nM)Moderate-High (< 100 nM)High (Average of isomers)
Intrinsic Activity Stabilizes receptor in "active-like" stateStabilizes "inactive" stateNon-selective
Metabolic Stability CYP2D6 substrate (Hydroxylation)CYP2D6 substrateCompetitive substrate inhibition
Clinical Utility Schizophrenia (Negative symptoms), ADHDAntipsychotic (Classic blockade)Limited (Side effect prone)

Analysis:

  • The "Switch": The most profound validation data is that the (R)-isomer stimulates presynaptic receptors (reducing dopamine synthesis) without fully blocking postsynaptic receptors. The (S)-isomer lacks this nuance, acting as a blunt antagonist.

  • Selectivity: The (R)-configuration aligns optimally with the phenylalanine residues in the D2 orthosteric binding pocket, facilitating the conformational change required for partial agonism.

Experimental Protocols for Validation

To validate (R)-3-Phenylpiperidine HCl as a viable lead, you must confirm its enantiomeric purity and binding affinity.

Protocol A: Chiral Purity Validation (HPLC)

Objective: Ensure >99% ee (enantiomeric excess) to prevent data contamination by the (S)-antagonist.

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial for peak shape of the basic piperidine amine.

  • Detection: UV at 254 nm.

  • Standard: Inject racemate first to establish separation (Rt for (R) ~8.5 min, (S) ~11.2 min, depending on column).

  • Criteria: The (R)-isomer must show <0.5% area under the curve (AUC) of the (S)-peak.

Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine Ki value compared to Haloperidol (standard).

  • Tissue Preparation: Rat brain or guinea pig brain homogenates (rich in σ1R).

  • Radioligand: [³H]-(+)-Pentazocine (Specific σ1 agonist). Do not use [³H]-DTG as it binds σ1 and σ2.

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation:

    • Mix 100 µL Membrane prep + 50 µL [³H]-(+)-Pentazocine (3 nM final) + 50 µL (R)-3-Phenylpiperidine (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 37°C for 120 mins.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use Cheng-Prusoff equation to convert IC50 to Ki.

    • Target Ki:10–100 nM (Validates scaffold utility).

Workflow Visualization: From Synthesis to Validation

Workflow Start Racemic 3-Phenylpiperidine Resolution Chiral Resolution (L-Tartaric Acid) Start->Resolution Purification Recrystallization (EtOH/Et2O) Resolution->Purification Form Salt Validation_Chem HPLC & NMR (Confirm (R)-Config) Purification->Validation_Chem Assay_Binding Binding Assay (Ki Determination) Validation_Chem->Assay_Binding If >99% ee Assay_Func Functional Assay (GTPγS / Ca2+) Assay_Binding->Assay_Func If Ki < 100nM

Figure 2: Validation workflow. Critical control point is the chemical validation (>99% ee) prior to biological assays to ensure the observed partial agonism is intrinsic to the (R)-isomer.

References

  • Carlsson, A., et al. (1981). "3-(3-Hydroxyphenyl)-N-n-propylpiperidine, a new central dopamine autoreceptor agonist." Acta Pharmaceutica Suecica.

  • Hjorth, S., et al. (1983). "The enantiomers of 3-PPP." Psychopharmacology. (Demonstrates the agonist/antagonist switch between R and S isomers).

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. (Validates the piperidine scaffold for Sigma receptors).

  • Prezzavento, O., et al. (2018). "New piperidine-based derivatives as sigma receptor ligands."[1] Bioorganic & Medicinal Chemistry Letters.

  • Riddy, D. M., et al. (2019).[2] "Drug-receptor kinetics and sigma-1 receptor affinity differentiate clinically evaluated histamine H3 receptor antagonists." Neuropharmacology.

Sources

Safety Operating Guide

(R)-3-Phenylpiperidine Hydrochloride: Laboratory Disposal & Stewardship Guide

[1][2]

Executive Summary & Core Directive

(R)-3-Phenylpiperidine hydrochloride is a chiral amine salt frequently employed as a pharmacophore in drug discovery. While not explicitly listed on the EPA’s P-list or U-list, it poses specific acute toxicity and environmental hazards that require strict adherence to a "Zero-Drain" policy.

The Directive: All disposal workflows must prioritize incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF). Under no circumstances should this compound, or its aqueous solutions, be discharged into sanitary sewer systems.[1]

Chemical Dossier & Hazard Characterization

Accurate identification is the first step in a self-validating safety system. Verify your material against the following parameters before initiating disposal.

ParameterData
Chemical Name (R)-3-Phenylpiperidine hydrochloride
CAS Number Note: Often labeled under free base CAS 3973-62-4 or racemic HCl 19509-09-2.[2][3] Verify specific lot CoA.
Formula C₁₁H₁₅N · HCl
Molecular Weight 197.71 g/mol
Physical State White to off-white solid (hygroscopic)
Acidity Aqueous solutions are acidic (pH ~4–5) due to hydrolysis.[2][3]
Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[3][4][5][6]

  • Skin/Eye Irritation: Category 2/2A (H315/H319) – Causes skin and serious eye irritation.[3][4]

  • Ecological: Harmful to aquatic life with long-lasting effects.

Pre-Disposal Assessment: The "Self-Validating" System

A self-validating system prevents errors before they occur. Before moving waste to the accumulation area, you must perform the Oxidizer Compatibility Check .

CRITICAL WARNING: Amine salts like (R)-3-phenylpiperidine HCl must NEVER be commingled with oxidizing agents (e.g., Nitric Acid, Perchlorates, Permanganates).[2]

  • The Risk: Formation of N-nitroso compounds (potent carcinogens) or immediate exothermic hypergolic reactions.

  • The Protocol: Visually inspect the waste container's "Accumulation Log" to ensure no oxidizers have been added previously.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagent, spill cleanup debris, contaminated gloves/weigh boats.[2][3]

  • Primary Containment: Transfer the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why: HDPE is resistant to amine salts and prevents moisture absorption which can degrade the container.

  • Secondary Containment: Place the primary jar into a clear plastic zip-lock bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label to the bag , not just the jar.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."

  • Segregation: Place in the "Solid Toxic/Organic" waste stream bin.

Scenario B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, rotovap residues, HPLC waste streams.[2][3]

  • Characterization: Determine the primary solvent matrix (e.g., Methanol, DCM, Water).

  • pH Check: If the matrix is aqueous, check pH.

    • Action: If pH < 2, the waste is D002 (Corrosive). Do not neutralize in the satellite area unless authorized by your specific EHS permit. It is safer to label it as "Corrosive/Toxic" and let the TSDF handle neutralization.

  • Segregation:

    • Halogenated Solvents (DCM/Chloroform): Dispose in "Halogenated Waste" carboy.

    • Non-Halogenated (MeOH/EtOAc): Dispose in "Non-Halogenated Organic" carboy.

  • Labeling: List "(R)-3-Phenylpiperidine HCl" as a trace contaminant (<1% or actual %) on the carboy tag.

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflowStartWaste Generation:(R)-3-Phenylpiperidine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Debris)StateCheck->SolidLiquidLiquid Waste(Solutions, HPLC)StateCheck->LiquidBaggingDouble Bag in4-mil PolyethyleneSolid->BaggingSolidLabelLabel: TOXIC + IRRITANTBagging->SolidLabelOxidizerCheckCRITICAL CHECK:Is container free of Oxidizers?SolidLabel->OxidizerCheckSolventCheckIdentify Solvent MatrixLiquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, Water, EtOAc)SolventCheck->NonHaloLiquidLabelLabel: FLAMMABLE + TOXICHalo->LiquidLabelNonHalo->LiquidLabelLiquidLabel->OxidizerCheckLabPackLab Pack / Drumming(Segregated by Hazard Class)OxidizerCheck->LabPackYes (Safe)TSDFShip to Licensed TSDF(Incineration)LabPack->TSDF

Figure 1: Decision matrix for the segregation and packaging of (R)-3-Phenylpiperidine HCl waste streams.

Regulatory Compliance (RCRA & EPA)

Understanding the regulatory status ensures your facility avoids fines and violations.

  • RCRA Status:

    • (R)-3-Phenylpiperidine HCl is not a P-listed (acutely hazardous) or U-listed waste by specific name.

    • However, it creates Characteristic Waste :

      • D001 (Ignitable): If in flammable solvents.

      • D002 (Corrosive): If in aqueous solution with pH ≤ 2.

  • TSCA (Toxic Substances Control Act):

    • This compound is often used under the R&D Exemption . This mandates that the material be used only by technically qualified individuals and disposed of in accordance with local laws (i.e., no drain disposal).

  • DEA (Drug Enforcement Administration):

    • While 3-phenylpiperidine is not currently a List I precursor, phenylpiperidine scaffolds are structurally relevant to controlled substances (e.g., fentanyl analogues). Maintain a strict Chain of Custody log for this material to demonstrate diversion control.

Emergency Procedures

  • Spill (Solid): Dampen slightly with water (to prevent dust) or use a HEPA vacuum. Do not dry sweep. Scoop into a waste jar.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] The HCl salt is acidic and will cause irritation; do not use solvent to wash skin (increases absorption).

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling (R)-3-Phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Substance Identity: (R)-3-Phenylpiperidine hydrochloride CAS: 123387-49-5 (Generic/Racemic ref often used if specific R-isomer CAS is unavailable in standard databases; verify batch COA). Physical State: White to off-white solid (hygroscopic).

Handling this compound requires a bifurcated safety approach. While the hydrochloride salt form mitigates the volatility associated with the free base, it introduces the risk of fine particulate inhalation and potential acidity upon hydrolysis.

Core Hazard Profile (GHS/CLP):

  • Acute Toxicity (Oral): Category 3/4 (H301/H302) - Treat as Toxic.

  • Skin/Eye Irritation: Category 2/2A (H315, H319) - Corrosive potential upon moisture contact.

  • STOT-SE: Category 3 (H335) - Respiratory Irritant.[1][2]

Expert Insight: The critical danger with piperidine salts is not just immediate toxicity, but desensitization . As an organic amine salt, it can cause temporary olfactory fatigue. Do not rely on smell to detect exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a Self-Validating System . Do not simply "wear" the gear; verify its integrity using the validation steps below.

Protection ZoneRecommended EquipmentMaterial SpecificationSelf-Validation Step (Pass/Fail)
Ocular Chemical Safety GogglesImpact-resistant polycarbonate with indirect venting (ANSI Z87.1 / EN 166).Seal Check: Press goggles against face. You should feel a slight suction; no gaps allowed at temples.
Dermal (Hand) Double-Gloving StrategyInner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) if in solution.Inflation Test: Trap air in the glove and squeeze. If it deflates, the barrier is compromised. Discard immediately.
Respiratory Engineering Control PrimaryPrimary: Fume Hood (Face velocity 80-100 fpm). Secondary: N95/P100 Respirator (only if outside hood).Flow Check: Verify the sash flow monitor is green. Tape a Kimwipe to the sash bottom; it must be pulled inward steadily.
Body Lab Coat + ApronChemical-resistant synthetic (Polypropylene/SMS) or treated cotton.Coverage Check: Raise arms above head. If wrists or waist are exposed, the sizing is incorrect.
⚠️ Critical Note on Glove Compatibility

While Nitrile is excellent for the solid hydrochloride salt, do not use Latex . Natural rubber degrades rapidly when exposed to organic amines and their salts in solution, leading to silent permeation.

  • Reference: Ansell Chemical Resistance Guide (Permeation data for Amine derivatives) [1].

Operational Protocol: The "Zero-Exposure" Workflow

This workflow integrates safety into the experimental logic.

Phase 1: Pre-Operational Setup
  • Neutralize Static: Piperidine HCl powders are static-prone. Use an ionizing fan or anti-static gun in the weigh station to prevent "flying powder."

  • Solvent Selection: If preparing a solution, identify the solvent before choosing outer gloves.

    • DCM/Chloroform: Requires PVA or Laminate gloves (Nitrile provides <5 mins protection).

    • Methanol/Water: Nitrile is sufficient.

Phase 2: Handling & Transfer
  • The "Deep Sash" Technique: Keep the fume hood sash as low as possible (elbow height). Work at least 6 inches inside the hood plane.

  • Weighing: Never transfer the open stock bottle to the balance.

    • Correct: Tare a vial, transfer solid into the vial inside the hood, cap the vial, then move to the balance.

    • Reasoning: This eliminates the risk of dropping the bulk container outside the containment zone.

Phase 3: Decontamination & Doffing
  • Wet Wipe Down: Wipe all tools (spatulas, balance pans) with a dilute acetic acid solution (1%) followed by water. This converts any trace free amine back to the non-volatile salt and cleans it.

  • Glove Removal: Use the "Beak Method" (peel one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.

Decision Logic: PPE Selection Pathway

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling (R)-3-Phenylpiperidine HCl State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder) State_Check->Solid_State Dry Powder Solution_State Solution (Dissolved) State_Check->Solution_State Dissolved Solid_PPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Solid_State->Solid_PPE Base Requirement Hood_Check Work in Fume Hood? Solid_State->Hood_Check Solvent_Check Check Solvent Type Solution_State->Solvent_Check Solid_PPE->Hood_Check Polar_Solvent Polar (Water/MeOH) Solvent_Check->Polar_Solvent Halogenated_Solvent Halogenated (DCM/CHCl3) Solvent_Check->Halogenated_Solvent Standard_Gloves Double Nitrile Gloves Polar_Solvent->Standard_Gloves Special_Gloves Laminate/PVA Gloves (Silver Shield) Halogenated_Solvent->Special_Gloves Safe_Ops Proceed with Operations Standard_Gloves->Safe_Ops Special_Gloves->Safe_Ops Resp_Protection REQUIRED: N95/P100 Respirator Hood_Check->Resp_Protection No (Avoid if possible) Hood_Check->Safe_Ops Yes Resp_Protection->Safe_Ops

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or PEG-400) to dampen, then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

Disposal Plan

Protocol: Incineration is the only validated disposal method for phenylpiperidine salts.

  • Segregation: Classify as "Organic Base/Amine" waste.

  • Incompatibility: NEVER mix with oxidizing agents (peroxides, nitric acid) or acid chlorides in the waste stream; this can generate exothermic reactions or toxic chloramines.

  • Final Step: Dissolve in a combustible solvent (e.g., ethanol) and ship to a licensed chemical incinerator equipped with an afterburner and scrubber [2].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.